molecular formula C23H30N4O3 B12782313 Protonitazene CAS No. 95958-84-2

Protonitazene

Katalognummer: B12782313
CAS-Nummer: 95958-84-2
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: SJHUJFHOXYDSJY-UHFFFAOYSA-N

Beschreibung

Protonitazene (IUPAC name: N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine) is a synthetic compound belonging to the benzimidazole class of novel synthetic opioids . It acts as a highly potent and selective full agonist of the μ-opioid receptor (MOR), with in vitro studies demonstrating subnanomolar potency that significantly exceeds that of morphine and is comparable to, or greater than, fentanyl . Originally developed in the 1950s as a potential analgesic but never marketed for clinical use, it is now utilized in legitimate contract research services for investigating opioid receptor pharmacology and signal transduction . Its primary research applications include serving as a tool compound in receptor binding assays, studying the structure-activity relationships of synthetic opioids, and exploring the metabolic pathways and toxicological profiles of nitazene compounds . A key shared metabolite, 4′-hydroxy-nitazene, can be detected in urine and other biological matrices using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a valuable marker for research into the detection of this class of substances . Researchers must note that this compound is a controlled substance in numerous countries, including the United States where it is a Schedule I drug, and has no approved medical use . It is presented as a hydrochloride salt (CAS 119276-01-6) to enhance stability and is offered exclusively for research use in laboratory settings. This product is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All handling must conform to applicable local, state, and federal laws and regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

95958-84-2

Molekularformel

C23H30N4O3

Molekulargewicht

410.5 g/mol

IUPAC-Name

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3

InChI-Schlüssel

SJHUJFHOXYDSJY-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Elucidation of the Protonitazene Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. Protonitazene is a potent synthetic opioid and a controlled substance in many jurisdictions. The synthesis of such compounds is illegal without proper licensing and should only be conducted by qualified professionals in a controlled and legally sanctioned laboratory setting. This guide is for informational purposes and does not endorse or encourage the illicit production of controlled substances.

Abstract

This compound, a potent benzimidazole-derived synthetic opioid, has emerged as a significant compound of interest within the scientific and forensic communities. Understanding its synthesis is crucial for the development of analytical standards, metabolic studies, and the creation of countermeasures. This technical guide provides a detailed elucidation of the primary synthesis pathway for this compound, including experimental protocols for key reactions, quantitative data where available, and visualizations of the chemical transformations and experimental workflows. The synthesis is a multi-step process commencing with the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670), followed by a regioselective reduction and a final cyclocondensation reaction to form the benzimidazole (B57391) core.

Overview of the Synthetic Pathway

The most commonly described synthetic route to this compound involves a three-step sequence:

  • Step 1: Synthesis of N-(2-(diethylamino)ethyl)-2,4-dinitroaniline. This initial step involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with N,N-diethylethylenediamine.

  • Step 2: Regioselective reduction to N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine. The dinitro compound is selectively reduced to the corresponding ortho-phenylenediamine derivative. The nitro group ortho to the amino substituent is preferentially reduced.

  • Step 3: Cyclocondensation to form this compound. The resulting diamine is then reacted with an imidate, specifically ethyl 2-(4-propoxyphenyl)acetimidate, to form the final this compound molecule.

This overall pathway is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Regioselective Reduction cluster_2 Step 3: Cyclocondensation A 1-Chloro-2,4-dinitrobenzene C N-(2-(diethylamino)ethyl)- 2,4-dinitroaniline A->C Ethanol (B145695), Heat B N,N-Diethylethylenediamine B->C Ethanol, Heat D N1-(2-(diethylamino)ethyl)- 4-nitrobenzene-1,2-diamine C->D Ammonium (B1175870) Sulfide (B99878) F This compound D->F Acid Catalyst, Heat E Ethyl 2-(4-propoxyphenyl)acetimidate E->F Acid Catalyst, Heat

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Synthesis of 4-propoxyphenylacetonitrile (Precursor to the Imidate)

The synthesis of the key precursor, 4-propoxyphenylacetonitrile, can be achieved from 4-propoxybenzaldehyde.

Reaction:

4-Propoxybenzaldehyde → 4-propoxyphenylacetonitrile

Protocol: A detailed protocol for a similar transformation, the synthesis of p-chlorophenyl acetonitrile, can be adapted. This involves the conversion of the aldehyde to the corresponding benzyl (B1604629) halide, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-2,4-dinitroaniline

Reaction:

1-Chloro-2,4-dinitrobenzene + N,N-Diethylethylenediamine → N-(2-(diethylamino)ethyl)-2,4-dinitroaniline

Protocol:

To a stirred solution of 1-chloro-2,4-dinitrobenzene (15 g, 74.05 mmol) in ethanol (150 mL), N,N-diethylethane-1,2-diamine (12.94 g, 111.08 mmol) is added at room temperature. The reaction mixture is then heated to 80-85°C for 16 hours. After completion of the reaction, an aqueous ammonia (B1221849) solution is added, leading to the formation of a solid precipitate. The solid is filtered to afford N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
N-(2-(diethylamino)ethyl)-2,4-dinitroaniline15 (1-chloro-2,4-dinitrobenzene)1572
Step 2: Regioselective reduction to N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Reaction:

N-(2-(diethylamino)ethyl)-2,4-dinitroaniline → N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Protocol:

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine (15 g, 53.19 mmol) is combined with ethanol (150 mL). This solution is subsequently added to a pre-mixed solution of aqueous ammonium sulfide (10.8 g, 159.57 mmol) in ethanol (300 mL) and water (150 mL) at 60°C over 30 minutes. The reaction mixture is then stirred for 24 hours at 80-85°C. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Water is added to the reaction mixture, and the product is extracted with dichloromethane (B109758) (DCM).

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)
N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine1511Not specified
Step 3: Cyclocondensation to form this compound

Reaction:

N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine + Ethyl 2-(4-propoxyphenyl)acetimidate → this compound

Sub-step 3a: Formation of the Imidate (Pinner Reaction)

Reaction:

4-Propoxyphenylacetonitrile + Ethanol + HCl → Ethyl 2-(4-propoxyphenyl)acetimidate hydrochloride

Protocol (General Pinner Reaction):

Dry hydrogen chloride gas is bubbled through a cooled (0-5°C) solution of the nitrile (1 equivalent) in anhydrous ethanol (1.1-1.2 equivalents). The reaction is stirred at a low temperature for several hours. The resulting imidate salt often precipitates from the solution and can be collected by filtration.

Sub-step 3b: Cyclocondensation

Protocol:

N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane. To this solution, ethyl 2-(4-propoxyphenyl)acetimidate hydrochloride is added, along with a catalyst if necessary. The reaction mixture is heated and refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous base and extracting the product with an organic solvent. The final product is then purified, typically by column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a logical progression of well-established organic reactions. The following diagram illustrates the relationships between the key reactants and intermediates.

Logical_Relationships Start1 1-Chloro-2,4-dinitrobenzene Intermediate1 N-(2-(diethylamino)ethyl)- 2,4-dinitroaniline Start1->Intermediate1 Nucleophilic Aromatic Substitution Start2 N,N-Diethylethylenediamine Start2->Intermediate1 Start3 4-Propoxyphenylacetonitrile Intermediate3 Ethyl 2-(4-propoxyphenyl)acetimidate hydrochloride Start3->Intermediate3 Pinner Reaction Start4 Ethanol Start4->Intermediate3 Start5 HCl Start5->Intermediate3 Intermediate2 N1-(2-(diethylamino)ethyl)- 4-nitrobenzene-1,2-diamine Intermediate1->Intermediate2 Regioselective Reduction FinalProduct This compound Intermediate2->FinalProduct Cyclocondensation Intermediate3->FinalProduct

Figure 2: Logical relationships in the synthesis of this compound.

Quantitative Data Summary

While a complete set of quantitative data for the entire this compound synthesis from a single source is not publicly available, the following table summarizes known data and expected analytical characteristics.

StepReactionReagents & ConditionsExpected/Reported YieldAnalytical Data (Final Product)
1Nucleophilic Aromatic SubstitutionEthanol, 80-85°C, 16h~72%MS (m/z): 411.2390 ([M+H]+)
2Regioselective ReductionAmmonium sulfide, Ethanol/Water, 80-85°C, 24hModerate to high¹H NMR: Signals corresponding to the diethylaminoethyl, propoxybenzyl, and benzimidazole protons.
3CyclocondensationAcid catalyst, HeatVariableLC-MS/MS: Characteristic fragmentation pattern.

Conclusion

The synthesis of this compound follows a well-defined and logical chemical pathway, utilizing established organic reactions. This guide provides a comprehensive overview of this synthesis, detailing the necessary steps and providing protocols based on available literature for the specific intermediates and analogous compounds. The provided diagrams and data tables offer a clear and concise summary for researchers in the fields of synthetic chemistry, pharmacology, and forensic science. Further research to establish definitive yields and detailed spectroscopic data for each intermediate in a single, continuous synthesis would be of significant value to the scientific community.

Protonitazene: A Technical Guide to its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific and medical communities. First synthesized in the 1950s, it has recently resurfaced on the illicit drug market, necessitating a thorough understanding of its chemical and pharmacological properties for forensic analysis, clinical toxicology, and the development of potential countermeasures.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, characterization, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is chemically known as N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine.[1][3] It is a structural isomer of isotonitazene, sharing the same molecular weight, which presents a challenge for analytical differentiation.[4][5]

Chemical and Physical Properties

PropertyValueReference
IUPAC NameN,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine[2][3]
SynonymsPronitazene, Propoxynitazene[5]
Chemical FormulaC23H30N4O3[2]
Molar Mass410.518 g·mol−1[2]
AppearanceWhite, yellow, or brown powder; crystalline solid[3]
Melting Point115–116 °C (hydrochloride salt)[4]
Solubility (hydrochloride salt)DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL[4][6]

Pharmacological Profile

This compound is a potent and selective agonist of the µ-opioid receptor (MOR), which mediates its analgesic and euphoric effects, as well as its significant respiratory depressant activity.[1][4][7] Its effects can be reversed by opioid antagonists like naloxone.[3][4]

Receptor Binding and Functional Activity

In vitro studies have demonstrated that this compound exhibits a high affinity for the µ-opioid receptor. Its potency is reported to be comparable to or greater than that of fentanyl and significantly higher than that of morphine.[1][3][4]

ParameterThis compoundFentanylMorphineReference
MOR Binding Affinity (Ki, nM)
Study 121.54.82.9[4]
Study 21.09 ± 0.172.17 ± 0.273.04 ± 0.28[4]
MOR Functional Potency (EC50, nM)
Study 10.140.101.21[4]
Study 20.07–0.35 ng/mL0.037–1.56 ng/mL0.49–20.94 ng/mL[1]
Antinociceptive Potency (ED50, mg/kg) 0.0350.0354.9[4]
MOR Efficacy (% DAMGO) 1099899[4]

Note: Values across different studies may vary due to different experimental conditions.

Chemical Synthesis and Metabolism

The synthesis of this compound was first reported in the late 1950s.[4] A common synthetic route involves the substitution of 1-chloro-2,4-dinitrobenzene (B32670) with 2-diethylaminoethylamine, followed by regioselective reduction of the ortho-nitro group and subsequent condensation with an n-propoxyphenyl imidate.[4]

The primary metabolite of this compound is 4'-hydroxy-nitazene, formed through O-dealkylation.[1][8] This metabolite is common to several nitazenes and can be a useful biomarker for detecting exposure.[1][8]

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Generalized Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product 1-chloro-2,4-dinitrobenzene 1-chloro-2,4-dinitrobenzene step1 Nucleophilic Substitution 1-chloro-2,4-dinitrobenzene->step1 2-diethylaminoethylamine 2-diethylaminoethylamine 2-diethylaminoethylamine->step1 n-propoxyphenylacetonitrile n-propoxyphenylacetonitrile intermediate3 n-propoxyphenyl imidate n-propoxyphenylacetonitrile->intermediate3 intermediate1 N-(2-(diethylamino)ethyl)-2,4-dinitroaniline step1->intermediate1 step2 Regioselective Reduction intermediate2 Substituted o-phenylenediamine (B120857) step2->intermediate2 step3 Condensation This compound This compound step3->this compound intermediate1->step2 intermediate2->step3 intermediate3->step3

Caption: Generalized Synthetic Workflow for this compound.

µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effects Cellular Effects This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activation Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Reduced_excitability Reduced Neuronal Excitability cAMP->Reduced_excitability K_channel->Reduced_excitability Reduced_neurotransmitter Reduced Neurotransmitter Release Ca_channel->Reduced_neurotransmitter Receptor_internalization Receptor Internalization & Desensitization Beta_arrestin->Receptor_internalization

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Analytical Characterization

The identification and quantification of this compound in biological and non-biological samples are crucial for forensic and clinical purposes. Various analytical techniques are employed for its characterization.

Analytical Data Summary
TechniqueSample TypeKey Findings/ParametersReference
GC-MS Reference Material, Biological SamplesUsed for identification. Isomers like isotonitazene have similar fragmentation patterns requiring chromatographic separation.[4][5][9][10]
LC-MS/MS Blood, Urine, HairPublished methods for identification and quantification. Allows for separation of isomers.[4][10][11]
Precursor Ion: m/z 411.2396 ([M+H]+)[12][13]
Product Ions: m/z 100.1120, 72.0808, 44.0495[12]
LC-QTOF-MS Reference Material, Biological SamplesRetention Time: ~7.32 min (specific column and conditions)[5]
FTIR PowderProvides characteristic peaks for nitazenes.[9]
NMR Reference MaterialUsed for structural confirmation of synthetic this compound.[4][10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or described in dense scientific literature. The following provides a generalized overview of the methodologies cited.

Synthesis

A general synthesis approach, as described in the literature, involves a multi-step process:

  • Nucleophilic Aromatic Substitution: Reacting 1-chloro-2,4-dinitrobenzene with N,N-diethylethane-1,2-diamine.

  • Regioselective Reduction: Selective reduction of the nitro group ortho to the secondary amine. This is a critical step to form the o-phenylenediamine precursor.

  • Condensation/Cyclization: Reacting the resulting diamine with a derivative of 4-propoxyphenylacetic acid (such as an imidate) to form the benzimidazole ring system of this compound.

For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, it is essential to consult the primary synthetic chemistry literature.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Blood

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix.

  • Chromatography:

    • Column: A C18 or biphenyl (B1667301) column is often used for separation.[5][14]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol/acetonitrile) is employed.[5][15]

    • Flow Rate: Typically in the range of 0.4-1.0 mL/min.[5][15]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

  • Sample Preparation: Samples are typically derivatized to improve their chromatographic properties.

  • Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: The mass spectrum is scanned over a specific mass range to identify characteristic fragment ions.

It is critical to use a certified reference standard for this compound to confirm its identity based on retention time and mass spectral data, especially to differentiate it from its isomer, isotonitazene.[4][5]

Conclusion

This compound is a potent synthetic opioid with a complex chemical structure and significant pharmacological activity. A thorough understanding of its synthesis, characterization, and biological effects is paramount for the scientific community. The data and methodologies presented in this guide provide a foundational resource for researchers working on the detection, analysis, and mitigation of the effects of this and other emerging synthetic opioids. The continued development and validation of analytical methods are essential for keeping pace with the evolving landscape of novel psychoactive substances.

References

Protonitazene's Interaction with Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, exerts its effects primarily through its action as a robust agonist at the mu-opioid receptor (MOR). Its interaction with opioid receptors is characterized by high binding affinity and potent activation, leading to profound analgesic effects but also a significant risk of respiratory depression and other adverse effects typical of classical opioids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding and functional characteristics at opioid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used for its pharmacological characterization.

Quantitative Analysis of this compound's Opioid Receptor Activity

The following tables summarize the key quantitative parameters defining this compound's interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors, with comparative data for fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound 1.09 - 21.51796579
Fentanyl2.17 - 4.8356204
Morphine2.9 - 3.0429474

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (% of DAMGO)

CompoundMu-Opioid Receptor (MOR) EC50Mu-Opioid Receptor (MOR) Efficacy (% DAMGO)
This compound 0.14109%
Fentanyl0.1098%
Morphine1.2199%

EC50 represents the concentration of the drug that gives a half-maximal response. Efficacy is the maximal response relative to the standard full agonist DAMGO.

Table 3: In Vivo Antinociceptive Potency (ED50, mg/kg)

CompoundHot Plate Test (mice)
This compound 0.035
Fentanyl0.035
Morphine4.9

ED50 is the dose of a drug that is pharmacologically effective for 50% of the population.

Signaling Pathways of this compound at the Mu-Opioid Receptor

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

G_Protein_Signaling Figure 1: this compound-Induced G-Protein Signaling Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ Efflux GIRK->K_ion Increases Ca_ion Ca2+ Influx Ca_channel->Ca_ion Decreases Neuronal_Inhibition Neuronal Inhibition K_ion->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition

Caption: this compound-induced G-protein signaling at the MOR.

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin-2. This interaction is involved in receptor desensitization, internalization, and can initiate a separate wave of signaling. Some studies suggest that this compound's signaling may not be significantly biased towards either the G-protein or β-arrestin-2 pathway[1].

Beta_Arrestin_Signaling Figure 2: β-Arrestin-2 Recruitment Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin-2 MOR_P->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Initiates

Caption: β-Arrestin-2 recruitment following MOR activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for opioid receptors.

  • Objective: To measure the ability of this compound to displace a radiolabeled ligand from the mu-opioid receptor.

  • Materials:

    • Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-hMOR cells).

    • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

    • Test compound: this compound.

    • Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of this compound.

    • Incubation: Incubate the plate at 25°C for 60-90 minutes.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Figure 3: Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (with MOR) start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate add_reagents Add [3H]-DAMGO, This compound/Naloxone, and Membranes setup_plate->add_reagents incubate Incubate (25°C, 60-90 min) add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

  • Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon MOR activation by this compound.

  • Materials:

    • Cell membranes expressing hMOR.

    • [³⁵S]GTPγS.

    • Unlabeled GTPγS (for non-specific binding).

    • GDP.

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Procedure:

    • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, cell membranes (10-20 µg protein/well), and GDP (e.g., 10 µM).

    • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

    • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubation: Incubate at 30°C for 60 minutes.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Quantification and Analysis: Measure radioactivity and plot specific binding against the logarithm of the this compound concentration to determine EC50 and Emax values.

GTPgS_Assay_Workflow Figure 4: [35S]GTPγS Binding Assay Workflow start Start setup_plate Set up 96-well Plate (Buffer, this compound, Membranes, GDP) start->setup_plate pre_incubate Pre-incubate (30°C, 15 min) setup_plate->pre_incubate add_gtpgs Add [35S]GTPγS pre_incubate->add_gtpgs incubate Incubate (30°C, 60 min) add_gtpgs->incubate filter_wash Rapid Filtration incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (EC50, Emax) count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

3. cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

  • Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing MOR.

  • Materials:

    • CHO-hMOR cells.

    • This compound.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Cell Plating: Seed CHO-hMOR cells in a 384-well plate and incubate overnight.

    • Compound Addition: Add serial dilutions of this compound to the cells and incubate.

    • Stimulation: Add forskolin to stimulate cAMP production.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format (e.g., HTRF), where a fluorescent signal is inversely proportional to the amount of cAMP produced.

    • Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP signal against the logarithm of the this compound concentration to determine the IC50 value.

4. β-Arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated MOR.

  • Objective: To measure this compound-induced β-arrestin-2 recruitment to the MOR.

  • Materials:

    • Engineered cell line co-expressing MOR and a β-arrestin-2 fusion protein (e.g., PathHunter® β-arrestin assay).

    • This compound.

    • Detection reagents.

  • Procedure:

    • Cell Plating: Plate the engineered cells in a 384-well plate.

    • Compound Addition: Add serial dilutions of this compound.

    • Incubation: Incubate for 60-90 minutes at 37°C.

    • Signal Development: Add detection reagents that generate a chemiluminescent or fluorescent signal upon β-arrestin-2 recruitment.

    • Measurement and Analysis: Read the signal and plot it against the logarithm of the this compound concentration to determine EC50 and Emax values.

In Vivo Assay

1. Hot Plate Test

This test assesses the antinociceptive (pain-relieving) effects of this compound in animal models.

  • Objective: To measure the latency of a pain response to a thermal stimulus in mice treated with this compound.

  • Materials:

    • Mice.

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • This compound.

    • Vehicle control.

    • Positive control (e.g., morphine).

  • Procedure:

    • Acclimation: Acclimatize the mice to the experimental room.

    • Baseline Measurement: Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer this compound, vehicle, or morphine to different groups of mice (e.g., via subcutaneous injection).

    • Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate and record the reaction latency.

    • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 from the dose-response curve.

Hot_Plate_Workflow Figure 5: Hot Plate Test Workflow start Start acclimate Acclimate Mice start->acclimate baseline Measure Baseline Reaction Latency acclimate->baseline administer Administer this compound or Controls baseline->administer test Test Reaction Latency at Multiple Time Points administer->test analyze Calculate %MPE and Determine ED50 test->analyze end End analyze->end

Caption: Workflow for the in vivo hot plate test.

Conclusion

This compound is a highly potent mu-opioid receptor agonist. Its mechanism of action is primarily driven by its high affinity for the MOR and its efficacy in activating G-protein signaling pathways, which leads to its powerful analgesic effects. The in vitro and in vivo data consistently demonstrate that its potency is comparable to or greater than that of fentanyl. Understanding the detailed pharmacology of this compound is crucial for the development of potential therapeutic interventions, for managing its abuse, and for the forensic identification of this dangerous substance.

References

Protonitazene: A Technical Guide to its Pharmacological Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. First synthesized in the 1950s, it has recently emerged on the illicit drug market, posing a significant public health risk due to its high potency.[1][2][3] This document provides a comprehensive technical overview of the pharmacological effects of this compound observed in animal models, focusing on its interaction with opioid receptors, in vivo efficacy, and metabolic profile. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development. All quantitative data are presented in tabular format for clarity, and key methodologies are detailed. Visual diagrams of pathways and workflows are provided using the DOT language.

Pharmacodynamics

This compound primarily exerts its effects through potent agonism at the µ-opioid receptor (MOR).[1][2] Its pharmacological activity is characterized by high affinity and efficacy at this receptor, which is consistent with classic opioid analgesics but with significantly greater potency than morphine and comparable to or exceeding that of fentanyl in some assays.[1][4]

Opioid Receptor Binding Affinity and Functional Activity

In vitro studies have consistently demonstrated that this compound is a selective and potent µ-opioid receptor agonist.[2] Competitive binding assays and functional assays reveal its high affinity and efficacy compared to reference opioids.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and Reference Opioids.

Compound µ-Opioid Receptor (MOR) Kᵢ (nM) δ-Opioid Receptor (DOR) Kᵢ (nM) κ-Opioid Receptor (KOR) Kᵢ (nM) Source
This compound 21.5 1796 579 [1]
This compound 1.09 ± 0.17 - - [1]
Fentanyl 4.8 356 204 [1]
Morphine 2.9 294 74 [1]

Note: Lower Kᵢ values indicate higher binding affinity. Data presented from multiple studies may vary based on experimental conditions.

Table 2: In Vitro µ-Opioid Receptor Functional Potency (EC₅₀) and Efficacy.

Compound Assay EC₅₀ (nM) Efficacy (% of DAMGO) Source
This compound - 0.14 109% [1]
Fentanyl - 0.10 98% [1]
Morphine - 1.21 99% [1]

Note: EC₅₀ is the half-maximal effective concentration. DAMGO is a standard MOR agonist peptide.

Mu-Opioid Receptor (MOR) Signaling Pathway

As a potent MOR agonist, this compound initiates a well-characterized intracellular signaling cascade upon binding to the receptor. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately results in reduced neuronal excitability and neurotransmitter release, producing analgesic and other opioid-related effects.

MOR_Signaling_Pathway Figure 1: this compound-Activated MOR Signaling Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi_Go Gαi/o Protein MOR->Gi_Go Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion K_Channel K⁺ Channel K_ion K⁺ Efflux K_Channel->K_ion This compound This compound This compound->MOR Binds Gi_Go->AC Inhibits G_beta_gamma Gβγ Subunit Gi_Go->G_beta_gamma Dissociates G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuronal_Activity Ca_ion->Neuronal_Activity K_ion->Neuronal_Activity

Caption: this compound-Activated MOR Signaling Pathway.

In Vivo Pharmacological Effects in Animal Models

Studies in rodent models confirm the potent opioid-like effects of this compound, including robust antinociception and behavioral changes consistent with MOR activation.

Analgesic Effects

This compound demonstrates potent antinociceptive (analgesic) effects in preclinical studies. The rodent tail-withdrawal test is a standard measure of thermal pain response used to quantify the analgesic potency of opioids.

Table 3: Antinociceptive Potency (ED₅₀) of this compound in Rodent Tail-Withdrawal Test.

Compound Administration Route ED₅₀ (mg/kg) Potency vs. Morphine Potency vs. Fentanyl Source
This compound Subcutaneous (s.c.) 0.035 ~140x greater Equivalent [1]
Fentanyl Subcutaneous (s.c.) 0.035 ~140x greater - [1]
Morphine Subcutaneous (s.c.) 4.9 - - [1]

Note: ED₅₀ is the dose required to produce a maximal effect in 50% of the population.

The analgesic effects of this compound are reversed by the opioid antagonist naltrexone, confirming that its primary mechanism of action is through the µ-opioid receptor.[1]

Behavioral Effects

Drug discrimination paradigms are used to assess the subjective effects of a drug in animal models, providing insight into its abuse potential. In these studies, animals are trained to recognize the effects of a specific drug (e.g., morphine) and respond accordingly to receive a reward. This compound fully substitutes for the discriminative stimulus effects of morphine, indicating it produces similar subjective effects.[1]

Table 4: Potency (ED₅₀) in Morphine Drug Discrimination Paradigm in Rats.

Compound Administration Route ED₅₀ (mg/kg) Potency vs. Morphine Potency vs. Fentanyl Source
This compound Subcutaneous (s.c.) 0.008 100x greater 0.5x (less potent) [1]
Fentanyl Subcutaneous (s.c.) 0.004 200x greater - [1]

| Morphine | Subcutaneous (s.c.) | 0.8 | - | - |[1] |

In mice, this compound has been shown to induce other typical opioid-like effects, including hyper-locomotion and hypothermia.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline the standard protocols used in the cited animal studies.

Opioid Receptor Binding Assay

This in vitro assay measures the affinity of a test compound for a specific receptor.

  • Preparation: Membranes are prepared from rat brain tissue or cells heterologously expressing human opioid receptors (e.g., CHO cells).[5]

  • Assay: A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).[5]

  • Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Rodent Tail-Withdrawal Test

This in vivo assay assesses analgesic efficacy by measuring the latency to withdraw the tail from a noxious heat source.

Tail_Withdrawal_Workflow Figure 2: Rodent Tail-Withdrawal Experimental Workflow A 1. Animal Acclimation (Male Sprague-Dawley rats) B 2. Baseline Latency Measurement (Immerse tail in 52-55°C water) A->B C 3. Drug Administration (Subcutaneous injection of This compound, Fentanyl, Morphine, or Vehicle) B->C D 4. Post-Treatment Latency Measurement (Test at set time points, e.g., 30, 60, 90 mins) C->D E 5. Data Analysis (Calculate % Maximum Possible Effect, determine ED₅₀) D->E

Caption: Rodent Tail-Withdrawal Experimental Workflow.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Procedure: A baseline tail-withdrawal latency is determined by immersing the distal portion of the tail in a temperature-controlled water bath (e.g., 52-55°C). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Dosing: Animals are administered various doses of this compound, a reference compound (e.g., morphine), or vehicle, typically via subcutaneous injection.

  • Testing: At specific time points after administration, the tail-withdrawal latency is re-measured.

  • Endpoint: The data are often converted to the percentage of maximum possible effect (%MPE) and used to calculate the ED₅₀ value.

Pharmacokinetics and Metabolism

While detailed in vivo pharmacokinetic studies in animal models are not extensively published, in vitro studies using human liver microsomes (HLM) and S9 fractions have provided initial insights into the metabolic pathways of this compound.

Metabolic Pathway

This compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP2B6.[2][6] The primary metabolic reaction is O-dealkylation of the n-propoxy group on the benzyl (B1604629) moiety, leading to the formation of 4'-hydroxy-nitazene. This metabolite is common to several nitazene (B13437292) compounds and may serve as a biomarker for their use.[2]

Metabolism_Pathway Figure 3: Primary Metabolic Pathway of this compound This compound This compound C₂₃H₃₀N₄O₃ metabolite 4'-hydroxy-nitazene C₂₀H₂₄N₄O₃ This compound->metabolite CYP2D6, CYP2B6 (O-dealkylation)

Caption: Primary Metabolic Pathway of this compound.

Conclusion

The available data from animal models conclusively identify this compound as a highly potent and efficacious µ-opioid receptor agonist. Its analgesic potency is equivalent to that of fentanyl and significantly greater than morphine in the rodent tail-withdrawal test.[1] Furthermore, its ability to fully substitute for morphine in drug discrimination studies suggests a high potential for abuse.[1] The primary mechanism of action is mediated through the µ-opioid receptor, leading to classic opioid-like effects. Understanding the distinct pharmacological profile of this compound is critical for the development of detection methods, clinical management of overdose, and scheduling policies. Continued research is necessary to fully characterize its pharmacokinetic profile, respiratory depressant effects, and long-term consequences in animal models.

References

Protonitazene: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Protonitazene is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1][2] First synthesized in the 1950s as a potential analgesic, it was never approved for therapeutic use due to a high risk of adverse effects.[3][4] In recent years, this compound has emerged as a novel psychoactive substance (NPS) in the illicit drug market, posing a significant public health concern due to its high potency, which is estimated to be approximately three times that of fentanyl.[1][4] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for forensic toxicologists, analytical chemists, and researchers developing detection methods and studying its pharmacology. This guide provides an in-depth overview of the current scientific knowledge on the solubility and stability of this compound.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This compound is typically available as a hydrochloride salt, which is a white powder or crystalline solid.[3] The solubility of this compound hydrochloride has been determined in several organic solvents and buffer solutions.

Table 1: Solubility of this compound Hydrochloride and Related Compounds

CompoundSolventSolubilityReference
This compound Hydrochloride Dimethylformamide (DMF)25 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL
Ethanol10 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
N-Pyrrolidino this compound Dimethylformamide (DMF)5 mg/mL[6][7]
Dimethyl sulfoxide (DMSO)3 mg/mL[6][7]
Ethanol2 mg/mL[6][7]

Note: While some online forums mention that this compound is readily soluble in water, definitive empirical data on its aqueous solubility is limited.[3]

Stability of this compound

Stability studies are essential for understanding the degradation patterns of a compound, which is vital for the correct interpretation of toxicological results and for determining appropriate sample storage conditions.[8] Studies have shown that the stability of this compound is dependent on the storage temperature and the concentration of the analyte in the matrix.

Table 2: Stability of this compound in Biological Matrices

MatrixConcentrationStorage ConditionDurationStability FindingsReference
Blood 10 ng/mLRoom Temperature14 daysUnstable, degradation observed.[8][9]
10 ng/mL4°C60 daysStable.[8][9]
Dried Blood Spots (DBS) 1 ng/mLRoom Temperature30 daysNot detectable.[8][9]
1 ng/mL4°C30 daysDecreased to 69% of the initial concentration.[8][9]
5 ng/mLRoom Temperature30 daysQuantified at 90% of the initial concentration.[8][9]
5 ng/mL4°C30 daysDecreased to 45% of the initial concentration.[8][9]

Summary of Findings: this compound shows significant degradation at room temperature, especially at low concentrations.[8][9] For short-term storage, refrigeration at 4°C appears to be a more suitable condition for preserving the integrity of the analyte in blood samples.[8][9] The stability in dried blood spots also shows concentration-dependent degradation, with better stability observed at higher concentrations.[8][9]

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a specific solvent.

  • Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of the solvent (e.g., DMSO, ethanol, buffered solution) in a sealed, clear container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: A precise volume of the clear supernatant (the saturated solution) is carefully removed. This sample is then diluted with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor, typically expressed in mg/mL.

Protocol for Stability Assessment in a Biological Matrix (e.g., Blood)

This protocol outlines the steps to evaluate the stability of this compound in whole blood under various storage conditions.

  • Spiking: Blank whole blood samples are fortified (spiked) with a known concentration of this compound (e.g., 1 ng/mL and 5 ng/mL) from a stock solution.[8][9]

  • Aliquoting and Storage: The spiked blood samples are divided into aliquots and stored under different temperature conditions:

    • Room Temperature (approx. 20-25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Time Points: Samples are analyzed at specific time intervals to assess degradation. Typical time points include Day 0 (baseline), Day 1, Day 7, Day 14, Day 30, and Day 60.[8][9]

  • Sample Preparation: At each time point, an aliquot from each storage condition is thawed (if frozen) and subjected to a sample extraction procedure (e.g., protein precipitation or solid-phase extraction) to isolate this compound and remove matrix interferences. An internal standard is added to correct for extraction variability.

  • Analysis: The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method for accurate quantification.[8][10]

  • Data Evaluation: The concentration of this compound at each time point is compared to the baseline concentration (Day 0). The percentage of the remaining compound is calculated to determine its stability under each condition. A compound is often considered stable if the measured concentration is within ±15% of the initial concentration.

Visualizations

Experimental and Logical Workflows

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess this compound to known solvent volume B Agitate at constant temp (24-48 hours) A->B C Centrifuge to separate solid from solution B->C D Extract clear supernatant (saturated solution) C->D E Dilute sample precisely D->E F Quantify using HPLC-MS/MS E->F G Calculate original concentration F->G

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis Over Time A Spike blank matrix (e.g., blood) with this compound B Create aliquots for each time point A->B C1 Room Temp B->C1 C2 Refrigerated (4°C) B->C2 C3 Frozen (-20°C) B->C3 D Analyze at T0, T1, T2...Tn C1->D C2->D C3->D E Sample Preparation (Extraction) D->E F Quantify using LC-HRMS E->F G Compare to T0 concentration F->G

Caption: Workflow for a Stability Study.

Signaling Pathway

This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR).[3][10]

mu_opioid_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) Gi->K_Channel Activates Ca_Channel ↓ Ca2+ Influx Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Neuron ↓ Neurotransmitter Release K_Channel->Neuron Ca_Channel->Neuron

Caption: Simplified µ-Opioid Receptor Signaling.

References

Protonitazene: A Deep Dive into its Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest in forensic and clinical toxicology. Its high potency, comparable to or exceeding that of fentanyl, necessitates a thorough understanding of its metabolic fate within the human body for accurate identification in biological samples and to comprehend its toxicological profile. This technical guide provides an in-depth overview of the metabolism of this compound, detailing the identified metabolites, the experimental protocols for their characterization, and the analytical methodologies for their detection. All quantitative data is summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

This compound Metabolism

This compound undergoes extensive phase I and phase II metabolism, primarily in the liver. The main metabolic transformations include N-desethylation, hydroxylation, O-despropylation, and glucuronidation. These reactions result in a variety of metabolites, some of which may retain pharmacological activity.

Key Metabolic Pathways:
  • N-desethylation: The removal of one of the ethyl groups from the diethylaminoethyl side chain is a primary metabolic route, leading to the formation of N-desethylthis compound.

  • Hydroxylation: The addition of a hydroxyl group can occur at various positions on the this compound molecule, including the benzimidazole ring system and the propoxybenzyl group.

  • O-despropylation: Cleavage of the O-propyl group from the propoxybenzyl moiety results in the formation of a hydroxylated metabolite.

  • Nitro Reduction: The nitro group on the benzimidazole ring can be reduced to an amino group, forming 5-aminothis compound.

  • Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.

Identified Metabolites

Several metabolites of this compound have been identified in both in vitro and in vivo studies. The primary metabolites detected in human urine and blood samples include:

  • N-desethylthis compound

  • 5-aminothis compound

  • 4'-hydroxy-nitazene (from O-despropylation)

  • Hydroxythis compound

  • N-desethyl-O-desalkyl-nitazene

  • N-desethyl O-despropyl this compound glucuronide

The relative abundance of these metabolites can vary, with some studies suggesting that 4'-hydroxy-nitazene and N-desethyl-O-desalkyl-nitazene may be present in higher concentrations and have a longer detection window in urine compared to the parent compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound and its metabolites from various studies.

Table 1: In Vitro Intrinsic Clearance of this compound

Biological MatrixIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Human Liver Microsomes (HLM)216[2]
Human Liver S9 Fraction (HS9)150[2]

Table 2: Concentrations of this compound and Metabolites in Post-Mortem and Clinical Samples

AnalyteMatrixConcentration Range (ng/mL)Reference
This compoundPlasma6.2 - 10.7[3]
This compoundUrine3.1 - 9.0[3]
This compoundFemoral Blood< LOQ - 0.8[4]
This compoundUrine0.4 - 2.9[4]
This compoundBile3.0 - 8.0[4]
This compoundWhole Blood (non-fatal)0.7 - 3.0[5]
4'-hydroxy-nitazeneUrineRatio to Parent: 15.9 - 38.2[4]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes.

1. Reagents and Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal Standard (e.g., this compound-d7)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.25-0.5 mg/mL) and potassium phosphate buffer at 37°C for approximately 10 minutes.[6]

  • Initiate the metabolic reaction by adding the this compound substrate (final concentration typically 1 µM) and the NADPH regenerating system.[7]

  • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[7]

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-HRMS analysis.

3. Data Analysis:

  • Monitor the depletion of the parent compound (this compound) over time.

  • Identify and quantify the formation of metabolites.

  • Calculate the in vitro intrinsic clearance (CLint) from the rate of depletion of the parent drug.

Sample Preparation from Biological Matrices (Blood and Urine)

This section describes a general liquid-liquid extraction (LLE) procedure for the extraction of this compound and its metabolites from blood and urine.

1. Reagents and Materials:

  • Blood or Urine Sample

  • Internal Standard (e.g., isotonitazene-d7)

  • Borax (B76245) Buffer (pH 9-10.4)

  • Extraction Solvent (e.g., 70:30 N-butyl chloride:ethyl acetate)[8]

  • Reconstitution Solvent (e.g., initial mobile phase)

2. Extraction Procedure:

  • To 0.5 mL of the biological sample, add the internal standard.[8]

  • Add 1 mL of borax buffer and vortex.[8]

  • Add 3 mL of the extraction solvent and rotate for 15 minutes.[8]

  • Centrifuge at approximately 4,600 rpm for 10 minutes.[8]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[8]

  • Reconstitute the dried extract in a suitable volume of reconstitution solvent.

  • Transfer to an autosampler vial for LC-HRMS analysis.

For urine samples, a hydrolysis step using an enzyme like β-glucuronidase may be necessary to cleave glucuronide conjugates prior to extraction.[1]

Analytical Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the primary analytical technique for the identification and quantification of this compound and its metabolites.

1. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm).[1]

  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate.[8][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[8]

  • Flow Rate: Typically 0.4 mL/min.[1][8]

  • Gradient: A gradient elution is employed to separate the parent compound from its metabolites. A representative gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run.

2. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Scan Mode: Full scan for identification and targeted MS/MS (product ion scan) for structural elucidation and confirmation.

  • Resolution: High resolution (e.g., 140,000) is crucial for accurate mass measurements and formula determination.[1]

  • Collision Energy: Ramped or fixed collision energies are used to generate characteristic fragment ions for each metabolite.

Visualizations

Protonitazene_Metabolism This compound This compound N_Desethyl N-Desethylthis compound This compound->N_Desethyl N-desethylation Hydroxylation OH-Protonitazene This compound->Hydroxylation Hydroxylation O_Despropylation 4'-Hydroxy-nitazene This compound->O_Despropylation O-despropylation Nitro_Reduction 5-Aminothis compound This compound->Nitro_Reduction Nitro Reduction N_Desethyl_OH N-Desethyl-OH-protonitazene N_Desethyl->N_Desethyl_OH Hydroxylation Glucuronide N-desethyl O-despropyl This compound glucuronide O_Despropylation->Glucuronide Glucuronidation

Caption: Major metabolic pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_sample_prep Biological Sample Preparation Incubation Incubation with Human Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Centrifugation1 Protein Precipitation Quenching->Centrifugation1 Analysis LC-HRMS Analysis Centrifugation1->Analysis Hydrolysis Urine Hydrolysis (optional) LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Evaporation->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing

Caption: Workflow for metabolite identification.

References

Protonitazene: A Technical Guide to In Vitro and In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific community due to its high potency and potential for abuse. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, drawing from both in vitro and in vivo studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanism of action.

Introduction

This compound belongs to the nitazene (B13437292) group of synthetic opioids, which were first synthesized in the 1950s.[1] Although initially investigated for their analgesic properties, their development was halted due to a narrow therapeutic window and high potential for adverse effects.[1] In recent years, this compound and other nitazenes have reappeared in illicit drug markets, posing a significant public health concern. Understanding the pharmacological profile of this compound is crucial for the development of effective countermeasures and for forensic and clinical toxicology. This guide synthesizes the available scientific literature on the in vitro and in vivo properties of this compound.

In Vitro Pharmacology

In vitro studies are fundamental to characterizing the interaction of a compound with its molecular target. For this compound, these studies have primarily focused on its activity at opioid receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound, comparing its receptor binding affinity, potency, and efficacy with other well-known opioids.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound and Comparators [1]

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
This compound 21.51796579
Fentanyl4.8356204
Morphine2.929474

Table 2: µ-Opioid Receptor (MOR) Activation Potency (EC50) and Efficacy (Emax) of this compound and Comparators [1]

CompoundEC50 (nM)Efficacy (% DAMGO)
This compound 0.14109
Fentanyl0.1098
Morphine1.2199

Table 3: µ-Opioid Receptor (MOR) Activation in Functional Assays [1]

AssayThis compound Potency (EC50)This compound Efficacy (Emax) vs. FentanylThis compound Efficacy (Emax) vs. Hydromorphone
MOR-βarr2 Recruitment-107%174%
MOR-mini-Gi Recruitment-129%365%

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates higher potency. Emax represents the maximum effect a drug can produce.

Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ-opioid receptors.

  • Methodology: A competitive radioligand binding assay is typically employed.

    • Receptor Source: Cell membranes expressing the specific human opioid receptor subtype (MOR, DOR, or KOR) are used.

    • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DAMGO for MOR) is used.

    • Competition: The cell membranes and radioligand are incubated with varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the µ-opioid receptor and its downstream signaling pathways.

  • Methodology: Cell-based assays that measure the recruitment of signaling molecules (G-proteins or β-arrestin2) to the activated receptor are utilized.

    • Cell Lines: HEK293 cells co-expressing the human µ-opioid receptor and a tagged signaling molecule (e.g., mini-Gi for G-protein activation or β-arrestin2) are used.

    • Agonist Stimulation: The cells are treated with varying concentrations of this compound.

    • Detection: The recruitment of the tagged signaling molecule to the receptor is measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values relative to a reference agonist like DAMGO, fentanyl, or hydromorphone.

In Vivo Pharmacology

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, including its analgesic properties and abuse potential.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies on this compound.

Table 4: In Vivo Potency (ED50) of this compound and Comparators in Rodent Models [1]

AssayThis compound ED50 (mg/kg)Fentanyl ED50 (mg/kg)Morphine ED50 (mg/kg)
Tail-Withdrawal Test (Antinociception)0.0350.0354.9
Drug Discrimination (Morphine Substitution)0.0080.0040.8

Note: ED50 is the dose that produces 50% of the maximum effect.

Experimental Protocols
  • Objective: To assess the antinociceptive (pain-relieving) effects of this compound.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.

    • Apparatus: A device with a radiant heat source is focused on the animal's tail.

    • Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The time it takes for the animal to flick its tail away from the heat (tail-flick latency) is recorded.

    • Drug Administration: this compound is administered, usually via subcutaneous (s.c.) injection, at various doses.

    • Measurement: Tail-flick latency is measured at different time points after drug administration. An increase in latency indicates an analgesic effect.

    • Data Analysis: Dose-response curves are constructed to determine the ED50 value.

  • Objective: To evaluate the central analgesic activity of this compound.

  • Methodology:

    • Animal Model: Mice or rats are used.

    • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

    • Procedure: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking its paws or jumping) is recorded.

    • Drug Administration: this compound is administered at various doses.

    • Measurement: The latency to the pain response is measured at different time points after drug administration.

    • Data Analysis: The ED50 is calculated from the dose-response data.

  • Objective: To assess the abuse potential of this compound by determining if it produces subjective effects similar to a known drug of abuse (e.g., morphine).

  • Methodology:

    • Animal Model: Rats or pigeons are trained to press one of two levers in an operant chamber to receive a food reward.

    • Training: The animals are trained to associate the subjective effects of a training drug (e.g., morphine) with one lever and the effects of a vehicle (e.g., saline) with the other lever.

    • Testing: Once trained, the animals are administered various doses of this compound, and the percentage of responses on the drug-appropriate lever is recorded.

    • Data Analysis: Full substitution occurs if the animal predominantly presses the drug-appropriate lever after this compound administration, indicating similar subjective effects to the training drug. The ED50 for substitution is then determined.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Upon binding, it triggers a cascade of intracellular signaling events.

µ-Opioid Receptor Signaling

The activation of the µ-opioid receptor by this compound initiates two main signaling pathways: the G-protein pathway and the β-arrestin pathway.

  • G-protein Pathway: This is the classical pathway for opioid-mediated analgesia.

    • Binding of this compound to the MOR causes a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o).

    • The activated Gα subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

    • The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

    • These events result in hyperpolarization of the neuron and reduced neurotransmitter release, ultimately leading to analgesia.

  • β-arrestin Pathway: This pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance, although its precise role is still under investigation.[3]

    • Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited to the MOR.

    • β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.

    • In vitro studies have shown that this compound activates both G-protein and β-arrestin2 recruitment, with no significant bias towards either pathway.[1]

Signaling Pathway and Experimental Workflow Diagrams

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Pathway cluster_beta_arrestin β-arrestin Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR binds & activates Gi_Go Gi/o Protein MOR->Gi_Go activates GRK GRK MOR->GRK AdenylylCyclase Adenylyl Cyclase Gi_Go->AdenylylCyclase inhibits GIRK ↑ GIRK Channel Activity Gi_Go->GIRK VGCC ↓ VGCC Activity Gi_Go->VGCC cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia VGCC->Analgesia pMOR Phosphorylated MOR GRK->pMOR phosphorylates BetaArrestin β-arrestin2 pMOR->BetaArrestin recruits Desensitization Receptor Desensitization BetaArrestin->Desensitization Internalization Receptor Internalization BetaArrestin->Internalization AdverseEffects Potential Adverse Effects BetaArrestin->AdverseEffects

Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.

in_vitro_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay Receptor Opioid Receptor Membranes Incubation_binding Incubation Receptor->Incubation_binding Radioligand Radioligand Radioligand->Incubation_binding Protonitazene_binding This compound (Varying Concentrations) Protonitazene_binding->Incubation_binding Filtration Filtration Incubation_binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_calc Ki Calculation Scintillation->Ki_calc Cells Cells Expressing MOR & Reporter Incubation_functional Incubation Cells->Incubation_functional Protonitazene_functional This compound (Varying Concentrations) Protonitazene_functional->Incubation_functional Detection Signal Detection (e.g., BRET) Incubation_functional->Detection EC50_Emax_calc EC50 & Emax Calculation Detection->EC50_Emax_calc

Caption: General Experimental Workflow for In Vitro Studies.

in_vivo_workflow cluster_antinociception Antinociception Assays cluster_discrimination Drug Discrimination Study Animal_antinociception Rodent Model DrugAdmin_antinociception This compound Administration (Varying Doses) Animal_antinociception->DrugAdmin_antinociception ThermalStimulus Thermal Stimulus (Tail Flick / Hot Plate) DrugAdmin_antinociception->ThermalStimulus LatencyMeasurement Measure Response Latency ThermalStimulus->LatencyMeasurement ED50_calc_antinociception ED50 Calculation LatencyMeasurement->ED50_calc_antinociception Animal_discrimination Trained Rodent Model (Morphine vs. Saline) DrugAdmin_discrimination This compound Administration (Varying Doses) Animal_discrimination->DrugAdmin_discrimination OperantTesting Operant Chamber Testing DrugAdmin_discrimination->OperantTesting LeverSelection Record Lever Selection OperantTesting->LeverSelection ED50_calc_discrimination ED50 Calculation (Substitution) LeverSelection->ED50_calc_discrimination

Caption: General Experimental Workflow for In Vivo Studies.

Discussion and Conclusion

The available in vitro and in vivo data consistently demonstrate that this compound is a highly potent µ-opioid receptor agonist. Its binding affinity for the MOR is substantial, although slightly lower than that of fentanyl and morphine.[1] However, its functional potency and efficacy in activating the MOR are comparable to or even greater than fentanyl, and significantly higher than morphine.[1] This high potency is reflected in its in vivo effects, where it exhibits analgesic properties equivalent to fentanyl and is over 100 times more potent than morphine in antinociception assays.[1] Furthermore, drug discrimination studies indicate a high abuse potential, as it fully substitutes for the discriminative stimulus effects of morphine at very low doses.[1]

The mechanism of action of this compound is typical of a classical opioid agonist, involving the activation of the Gi/o protein pathway, which is primarily responsible for its analgesic effects. It also engages the β-arrestin pathway, which may contribute to its adverse effect profile. The lack of significant biased agonism suggests that this compound activates both pathways robustly.

References

Protonitazene: A Forensic Toxicology Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protonitazene is a potent novel synthetic opioid (NSO) belonging to the 2-benzylbenzimidazole, or "nitazene," class.[1] First identified in forensic casework in May 2021, it has since emerged in the illicit drug market in North America, Europe, and Australia, contributing to a growing number of fatal and non-fatal intoxications.[2][3][4] Structurally, it is an isomer of isotonitazene, necessitating high analytical specificity for accurate identification.[1][2] In vitro pharmacological data indicates that this compound's potency is approximately three times that of fentanyl, posing a significant risk to public health.[1][3][5] This guide provides an in-depth overview of the forensic toxicology of this compound, including its mechanism of action, metabolic fate, analytical detection methods, and reported toxicological data, intended for researchers, toxicologists, and drug development professionals.

Pharmacodynamics and Mechanism of Action

This compound is a selective and robust µ-opioid receptor (MOR) agonist.[6][7] Its opioid effects are mediated through the canonical G-protein coupled receptor (GPCR) pathway. Upon binding to the MOR, it induces a conformational change that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in hyperpolarization and reduced neuronal excitability, producing potent analgesic and central nervous system depressant effects.[8] The opioid effects, including profound respiratory depression, can be reversed by the administration of opioid antagonists like naloxone (B1662785) or naltrexone.[4][9][10]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_effects Intracellular Effects MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca2+ Channel G_protein->Ca_Channel Inhibits K_Channel K+ Channel G_protein->K_Channel Activates cAMP cAMP AC->cAMP Conversion Ca_ion Ca2+ Influx Ca_Channel->Ca_ion Inhibition K_ion K+ Efflux K_Channel->K_ion Promotion This compound This compound This compound->MOR Binds ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization Opioid_Effects Analgesia, Respiratory Depression, Sedation Hyperpolarization->Opioid_Effects

This compound µ-Opioid Receptor Signaling Pathway

Pharmacokinetics and Metabolism

This compound is subject to extensive metabolism, primarily in the liver. In vitro studies using human liver microsomes (HLM) and human hepatocytes have shown that the parent drug is rapidly depleted.[11][12] The primary metabolic pathways are phase I reactions including N-desethylation, O-despropylation (O-dealkylation), and hydroxylation.[13][14] These phase I metabolites can then undergo phase II conjugation, predominantly glucuronidation.[13][15] The cytochrome P450 enzymes CYP2D6, CYP2B6, and CYP2C8 have been identified as the major enzymes responsible for its metabolism.[12] Due to this rapid and extensive metabolism, the parent compound may be found at very low concentrations or be absent in biological samples, making metabolite detection crucial for confirming exposure.[13]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Desethyl N-desethyl-protonitazene This compound->N_Desethyl N-desethylation O_Despropyl O-despropyl-protonitazene (4'-hydroxy-nitazene) This compound->O_Despropyl O-despropylation Hydroxylated OH-protonitazene This compound->Hydroxylated Hydroxylation N_Desethyl_O_Despropyl N-desethyl-O-despropyl- This compound N_Desethyl->N_Desethyl_O_Despropyl O-despropylation Glucuronide N-desethyl-O-despropyl- This compound glucuronide N_Desethyl_O_Despropyl->Glucuronide Glucuronidation

Putative Metabolic Pathway of this compound
Quantitative In Vitro Metabolism Data

The following table summarizes key kinetic parameters from in vitro studies.

ParameterButonitazeneIsotonitazeneThis compoundPositive ControlRef
HLM CL_int_ (µL/min/mg protein) 309221216150 (Verapamil)[12]
HS9 CL_int_ (µL/min/mg protein) 21713915035 (Testosterone)[12]
Hepatocytes CL_int_ (mL/min/g liver) 2.43.03.9N/A[11]

HLM: Human Liver Microsomes; HS9: Human Liver S9 Fraction; CL_int_: Intrinsic Clearance

Analytical Methodology

The detection of this compound and its metabolites in biological matrices is primarily accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).[6][16] These techniques provide the necessary sensitivity and specificity to detect the low concentrations typical in forensic cases and to differentiate this compound from its structural isomer, isotonitazene, which requires chromatographic separation.[9]

Sample Preparation and Analysis Protocol (Urine)

The following is a representative protocol for the analysis of this compound in urine, synthesized from published methods.[14]

  • Enzymatic Hydrolysis:

    • To cleave glucuronide conjugates, urine samples are subjected to enzymatic hydrolysis.

    • A common enzyme used is IMCSzyme RT. The reaction is typically performed at room temperature.[14]

  • Sample Cleanup:

    • Following hydrolysis, samples are cleaned to remove matrix interferences.

    • A simple "dilute-and-shoot" method involving dilution and filtration is often sufficient.[14]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm) is used for separation.[14]

    • Mobile Phase A: 0.1% Acetic Acid in Water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A gradient elution program is employed to separate the analytes.

    • Flow Rate: 400 µL/min.[14]

    • Column Temperature: 45°C.[14]

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: A Q-Exactive Orbitrap mass spectrometer or similar instrument is used.[14]

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

    • Acquisition Mode: Full-MS scan mode at a resolving power of 140,000.[14]

    • Identification: Analytes are identified based on accurate mass measurement (typically within a 5 ppm window) and retention time relative to a reference standard.[14]

Analytical_Workflow Start Sample Receipt (Blood, Urine, Tissue) Prep Sample Preparation (e.g., Hydrolysis, Extraction, Dilution, Filtration) Start->Prep LC Liquid Chromatography (LC) Separation Prep->LC MS Mass Spectrometry (MS/MS or HRMS) Detection LC->MS Data_Processing Data Processing (Peak Integration, Library Search) MS->Data_Processing Confirmation Confirmation (Accurate Mass, RT Match, Fragment Ions) Data_Processing->Confirmation Quant Quantification (Calibration Curve) Confirmation->Quant QC Quality Control Checks Quant->QC Report Final Report Generation QC->Data_Processing Fail QC->Report Pass

General Forensic Workflow for this compound Analysis

Forensic Toxicology Case Data

This compound has been identified in numerous forensic cases, including postmortem death investigations and clinical intoxications. Concentrations vary widely, and cases often involve co-intoxication with other substances, complicating the interpretation of toxic levels.[6]

This compound Concentrations in Postmortem Cases
SpecimenConcentration Range (ng/mL or µg/L)Mean (ng/mL)NotesRef
Blood0.1 - 255.8 (n=15)Excludes one outlier of 1400 ng/mL. All were multi-drug intoxications.[6]
Blood (Femoral)0.33 µg/LN/AFatal case, co-intoxicant Δ9-THC.[8]
BloodN/A286 (± 556)Data from 9 fatal poisonings in the USA.[9]
Urine0.4 - 2.91.7 (n=7)[6]

Note: 1 ng/mL is equivalent to 1 µg/L.

This compound Concentrations in Clinical/Non-Fatal Cases
SpecimenConcentration Range (ng/mL or µg/L)Mean (ng/mL)NotesRef
Blood0.7 - 3.02.2 (n=4)All were multi-drug intoxications.[6]
Blood0.74 µg/LN/APatient found unconscious, recovered after ventilation.[8]

Conclusion

This compound represents a significant and ongoing challenge for forensic and clinical toxicology. Its high potency, isomeric relationship with isotonitazene, and extensive metabolism require the use of sophisticated and validated analytical techniques like LC-HRMS for reliable detection and confirmation. The data from case reports highlight that even sub-nanogram per milliliter concentrations can be associated with severe toxicity and death, especially in the context of poly-drug use. Continued surveillance, method development, and dissemination of toxicological findings are critical for public health and safety professionals to effectively respond to the threat posed by this compound and other emerging nitazene (B13437292) analogues.

References

The Pharmacodynamics of Protonitazene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, which has emerged as a significant compound of interest due to its high potency at the µ-opioid receptor (MOR). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its interactions with the µ-opioid receptor. It consolidates quantitative data on its binding affinity, functional potency, and efficacy from key preclinical studies. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound belongs to the "nitazene" family of synthetic opioids, a class first synthesized in the 1950s during research into novel analgesics.[1] Although these compounds showed potent analgesic effects, their development was not pursued for clinical use due to a high risk of adverse events, including a narrow therapeutic window between analgesia and respiratory depression.[1] In recent years, this compound and related compounds have resurfaced in illicit drug markets, posing a significant public health concern.

Pharmacologically, this compound is a robust µ-opioid receptor (MOR) agonist.[1] Its primary effects, including potent antinociception, are mediated through this receptor and can be reversed by opioid antagonists like naltrexone.[1] In vitro studies indicate its efficacy at the MOR is comparable to or slightly greater than that of fentanyl.[1] This guide aims to provide a detailed technical examination of its pharmacodynamic profile.

Quantitative Pharmacodynamic Profile

The pharmacodynamic activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing this compound with well-characterized opioids such as fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinity (Kᵢ, nM)

This table presents the equilibrium dissociation constant (Kᵢ) of this compound for the µ (MOR), δ (DOR), and κ (KOR) opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)Source
This compound 1.09 ± 0.171796579[1]
Fentanyl2.17 ± 0.27356204[1]
Morphine3.04 ± 0.2829474[1]
Hydromorphone0.448 ± 0.048--[1]

Data from multiple sources show slight variations. For instance, another study reported a MOR Kᵢ of 21.5 nM for this compound.[1]

Table 2: In Vitro µ-Opioid Receptor Functional Activity (EC₅₀, nM and Eₘₐₓ, %)

This table details the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in functional assays measuring G-protein activation (mini-Gᵢ recruitment) and β-arrestin 2 recruitment, relative to fentanyl and hydromorphone (HM).

AssayParameterThis compound Fentanyl EfficacyHydromorphone Efficacy
MOR-mini-Gᵢ Recruitment EC₅₀ (nM)10.4--
Eₘₐₓ (% Fentanyl)129%100%-
Eₘₐₓ (% HM)365%-100%
MOR-βarr2 Recruitment EC₅₀ (nM)3.95--
Eₘₐₓ (% Fentanyl)107%100%-
Eₘₐₓ (% HM)174%-100%

Source: Vandeputte et al., as cited in WHO Critical Review Report.[1] Note: Studies have found no evidence of significant biased agonism for this compound at the µ-opioid receptor.[1]

Table 3: In Vivo Antinociceptive Potency (ED₅₀, mg/kg)

This table shows the median effective dose (ED₅₀) required to produce an antinociceptive effect in the rodent tail-withdrawal test. A lower ED₅₀ indicates higher potency.

CompoundED₅₀ (mg/kg, s.c.)Potency Relative to MorphineSource
This compound 0.035~140x[1]
Fentanyl0.035~140x[1]
Morphine4.91x[1]

Receptor Signaling Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates intracellular signaling cascades. The two primary pathways are the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to tolerance and some adverse effects.[2][3]

G-Protein Signaling Cascade

This compound binding stabilizes an active conformation of the MOR, promoting the exchange of GDP for GTP on the associated inhibitory G-protein (Gαᵢ/ₒ).[4][5] This causes the dissociation of the Gαᵢ/ₒ-GTP subunit from the Gβγ dimer. Both components then modulate downstream effectors, leading to the desired analgesic effect through mechanisms like the inhibition of adenylyl cyclase (reducing cAMP), activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[2][4]

G_Protein_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular MOR µ-Opioid Receptor (Inactive) MOR_active µ-Opioid Receptor (Active) MOR->MOR_active Activates G_protein Gαi/o-GDP-Gβγ (Inactive Complex) MOR_active->G_protein Recruits G_alpha Gαi/o-GTP G_protein->G_alpha GDP→GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates This compound This compound This compound->MOR Binds cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

µ-Opioid Receptor G-Protein Signaling Pathway.
β-Arrestin 2 Recruitment Pathway

Following agonist binding and G-protein activation, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2 (βarr2) to the receptor.[6] β-arrestin recruitment desensitizes the G-protein signal and promotes receptor internalization. While this is a normal regulatory process, prolonged or strong β-arrestin signaling is implicated in the development of tolerance and adverse effects like respiratory depression.[3][7]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular MOR_active Active MOR GRK GRK MOR_active->GRK Recruits MOR_p Phosphorylated MOR Barr2 β-Arrestin 2 MOR_p->Barr2 Recruits GRK->MOR_p Phosphorylates Endocytosis Receptor Internalization (Endocytosis) Barr2->Endocytosis Promotes Adverse_Effects Tolerance & Adverse Effects Endocytosis->Adverse_Effects Leads to

µ-Opioid Receptor β-Arrestin 2 Recruitment Pathway.

Detailed Experimental Protocols

Reproducible and valid data are contingent on meticulous experimental design. The following sections detail generalized protocols for key in vitro and in vivo assays used to characterize this compound.

In Vitro: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Kᵢ of this compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compound: this compound.

  • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: Cell harvester with glass fiber filters, scintillation counter.

Protocol:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₔ, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-Specific, Competition) A->B C Incubate (e.g., 90 min at RT) B->C D Filter & Wash (Rapidly terminate reaction) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Workflow for a Competitive Radioligand Binding Assay.
In Vitro: cAMP Accumulation Inhibition Assay

This functional assay measures a compound's ability to activate the Gαᵢ/ₒ pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at inhibiting adenylyl cyclase via MOR activation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • PDE Inhibitor: IBMX (to prevent cAMP degradation).[9]

  • Test Compound: this compound.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

  • Pre-treatment: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes to prevent cAMP breakdown.[10]

  • Agonist Treatment: Add varying concentrations of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except baseline controls) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage inhibition of cAMP production against the log concentration of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values using a non-linear regression fit (sigmoidal dose-response).

In Vivo: Rodent Tail-Withdrawal Test

This is a common animal model to assess the antinociceptive (analgesic) properties of a compound.[11]

Objective: To determine the antinociceptive potency (ED₅₀) of this compound in mice or rats.

Materials:

  • Animals: Male or female mice or rats.

  • Apparatus: Tail-flick meter with a radiant heat source or a water bath set to a noxious temperature (e.g., 52-55°C).

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Control: Vehicle solution.

Protocol:

  • Acclimation: Acclimate animals to the testing room and handling procedures.

  • Baseline Latency: Measure the baseline tail-withdrawal latency for each animal by applying the heat source to the tail and recording the time until the tail is flicked away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer different doses of this compound (or vehicle) to different groups of animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Post-treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-withdrawal latency.

  • Data Analysis:

    • Convert the raw latency scores into a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

    • Generate a dose-response curve by plotting %MPE against the log dose of this compound.

    • Calculate the ED₅₀, which is the dose that produces 50% of the maximum antinociceptive effect.

Conclusion

This compound is a highly potent and efficacious µ-opioid receptor agonist. Its in vitro binding affinity for the MOR is comparable to or greater than that of fentanyl.[1] Functionally, it robustly activates G-protein signaling with an efficacy exceeding that of fentanyl, leading to potent antinociceptive effects in vivo that are equivalent to fentanyl on a per-milligram basis.[1] Current data suggest that this compound does not exhibit significant bias towards either G-protein or β-arrestin signaling pathways.[1] The high potency and efficacy of this compound underscore its significant potential for harm and reinforce the need for careful monitoring and further research into its complete pharmacodynamic and toxicological profile. This guide provides the foundational data and methodologies to support such ongoing scientific and drug development efforts.

References

Synthesis of Protonitazene and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing a detailed guide on the synthesis of protonitazene and its analogues would violate the safety policy against facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and generating content that could be used to create dangerous substances is strictly prohibited.

Instead, I can offer information on related topics that promote safety and education from a public health and academic perspective. For example, I can provide information on:

  • The history and development of opioid analgesics.

  • The pharmacology and toxicology of synthetic opioids.

  • Public health strategies for addressing the opioid crisis.

  • Harm reduction approaches related to substance use.

  • The development of safer pain management alternatives.

An In-Depth Technical Guide on the Core Chemical and Physical Properties of Protonitazene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonitazene hydrochloride is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled from available scientific literature and technical reports. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and the visualization of its primary pharmacological mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, a potent synthetic opioid.[1] The hydrochloride salt is typically a white, yellow, or brown powder, or a crystalline solid.[2] Key identifying and physical data are summarized in the tables below.

Table 1: Chemical Identification of this compound Hydrochloride
PropertyValueReference
Chemical Name N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride[3]
Synonyms Pronitazene, Propoxynitazene[4]
CAS Number 119276-01-6[3]
Molecular Formula C₂₃H₃₀N₄O₃ • HCl[3]
Molecular Weight 447.0 g/mol [3]
InChI Key HXFAZCCRNXARMH-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Physical Appearance White, yellow, or brown powder; crystalline solid[2]
Melting Point 115–116 °C[5]
Boiling Point No information found
pKa No information found
Solubility DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]
UV λmax 240, 302 nm[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound hydrochloride are not extensively published. However, general methodologies can be inferred from the available literature.

Synthesis

The synthesis of this compound has been reported to be straightforward and cost-effective, without the need for regulated precursors.[5] The general synthetic route involves two key steps:

  • Substitution: The activated chlorine atom of 1-chloro-2,4-dinitrobenzene (B32670) is substituted by 2-diethylaminoethylamine.

  • Reduction and Condensation: A regioselective reduction of the nitro group at the ortho position to the amino function is performed. The resulting ortho-phenylenediamine species is then condensed with an n-propoxyphenyl imidate (obtained from the corresponding n-propoxyphenylacetonitrile derivative) to yield the final 5-nitro-substituted product, this compound.[5]

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow A 1-chloro-2,4-dinitrobenzene C Substitution Reaction A->C B 2-diethylaminoethylamine B->C D Intermediate C->D E Regioselective Nitro Reduction D->E F ortho-phenylenediamine derivative E->F H Condensation F->H G n-propoxyphenyl imidate G->H I This compound H->I Analytical_Workflow A Biological Sample (Blood/Urine) B Sample Preparation (e.g., LLE, SPE) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM) C->D E Data Analysis D->E F Identification & Quantification E->F G Reference Standard Comparison G->E G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor G_protein Gα(i/o)βγ MOR->G_protein activates G_alpha Gα(i/o)-GTP G_protein->G_alpha GTP for GDP G_betagamma Gβγ G_protein->G_betagamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts This compound This compound This compound->MOR binds G_alpha->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel modulates ATP ATP ATP->AC Cellular_Response Analgesia, Sedation cAMP->Cellular_Response leads to Ion_Channel->Cellular_Response Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR_P Phosphorylated µ-Opioid Receptor Beta_Arrestin β-Arrestin2 MOR_P->Beta_Arrestin recruits This compound This compound MOR µ-Opioid Receptor This compound->MOR binds & activates GRK GRK MOR->GRK recruits GRK->MOR_P phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization promotes MAPK_Pathway MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Pathway activates Adverse_Effects Respiratory Depression, Tolerance Internalization->Adverse_Effects MAPK_Pathway->Adverse_Effects

References

The Emergence and Initial Detection of Protonitazene in Forensic Casework: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protonitazene, a potent novel synthetic opioid (NSO) of the 2-benzylbenzimidazole class, commonly referred to as "nitazenes," has emerged as a significant threat in the global illicit drug market. First synthesized in the 1950s as a potential analgesic, it was never approved for therapeutic use due to a high potential for dependence and severe side effects.[1] This technical guide provides an in-depth overview of the initial detection, prevalence, pharmacology, and forensic analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Emergence and Initial Forensic Detection

This compound was first formally identified in the illicit drug supply in May 2021 by NPS Discovery, following its detection in a forensic toxicology case in the United States.[2][3][4] By December 2021, its presence was confirmed in at least 15 postmortem death investigations across the U.S.[3][4][5] Concurrently, identifications began to be reported by forensic organizations in Europe, indicating a rapid geographical spread.[3][4] The emergence of this compound and other nitazene (B13437292) analogs represents a growing challenge for public health and safety, as these compounds are often mixed with other drugs like fentanyl or sold as heroin, increasing the risk of unintentional overdose.[2]

Pharmacology and Toxicology

This compound is a structural isomer of isotonitazene, another potent nitazene analog, which necessitates high analytical specificity for accurate differentiation in forensic laboratories.[3][4][6] Its primary mechanism of action is as a potent agonist at the µ-opioid receptor (MOR), which is responsible for the analgesic and euphoric effects of opioids, as well as severe adverse effects like respiratory depression.[7][8]

In vitro pharmacological studies have demonstrated that this compound is approximately three times more potent than fentanyl and significantly more potent than morphine.[3][4][9] It acts as a full agonist at the µ-opioid receptor, with high efficacy in activating the G-protein signaling pathway, which is linked to its potent opioid effects.[7][10][11]

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound at opioid receptors compared to fentanyl and morphine. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Compound µ-Opioid Receptor (MOR) Ki (nM) δ-Opioid Receptor (DOR) Ki (nM) κ-Opioid Receptor (KOR) Ki (nM) MOR Functional Potency (EC50, nM) MOR Efficacy (% of DAMGO)
This compound 21.5[7]1796[7]579[7]0.14[7]109%[7]
Fentanyl 4.8[7]356[7]204[7]0.10[7]98%[7]
Morphine 2.9[7]294[7]74[7]1.21[7]99%[7]
Signaling Pathway

This compound's binding to the µ-opioid receptor (a G protein-coupled receptor) initiates a downstream signaling cascade. This primarily involves the activation of the inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), leading to the classic opioid effects. The receptor also signals through the β-arrestin2 pathway, which is hypothesized to contribute to respiratory depression.[8][11]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates BetaArrestin β-arrestin2 MOR->BetaArrestin Recruits This compound This compound This compound->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Opioid_Effects Opioid Effects (Analgesia, Respiratory Depression) cAMP->Opioid_Effects Leads to (Reduced Signaling) BetaArrestin->Opioid_Effects Contributes to

µ-Opioid Receptor Signaling Pathway for this compound.

Forensic Analysis and Detection

The detection of this compound in forensic samples relies heavily on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12] Routine immunoassay screening tests for opioids are generally not capable of detecting this compound due to its unique chemical structure.[12]

Experimental Protocol: LC-MS/MS Analysis

The following is a representative protocol for the extraction and quantification of this compound in whole blood, adapted from methodologies described in forensic literature.[1][13]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 0.5 mL aliquot of whole blood, add an internal standard (e.g., 50 µL of 10 ng/mL isotonitazene-d7 (B10818971) or fentanyl-d5).[1][13]

  • Add 1 mL of a basic buffer (e.g., 10 mM Borax buffer, pH 10.4) and vortex.[13]

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of n-butyl chloride and ethyl acetate, 70:30 v/v).[13]

  • Rotate the sample for 15 minutes to ensure thorough mixing.

  • Centrifuge for 10 minutes at approximately 4,600 rpm to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm) is commonly used for separation.[14]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[14]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (QQQ) or a high-resolution mass spectrometer (HRMS) like a Q-Exactive Orbitrap.[14]

  • Ionization: Heated electrospray ionization in positive mode (HESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis on a QQQ system or full-MS scan for qualitative screening on an HRMS system.[13][14]

3. Validation Parameters:

  • Linearity: The method should demonstrate linearity over a clinically and forensically relevant concentration range, typically from 0.1 ng/mL to 50 ng/mL.[1][13]

  • Limit of Detection (LOD): The lowest concentration at which the analyte can be reliably detected. For this compound, LODs are often reported around 0.05 ng/mL to 0.1 ng/mL.[1][13]

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be accurately quantified. LOQs are typically in the range of 0.1 ng/mL to 0.5 ng/mL.[1][13]

Forensic Workflow for this compound Detection Sample Forensic Sample (Blood, Urine, Tissue) Prep Sample Preparation (Liquid-Liquid Extraction) Sample->Prep Analysis Instrumental Analysis (LC-MS/MS) Prep->Analysis Data Data Processing (Chromatogram Integration) Analysis->Data Confirm Confirmation & Quantification (vs. Reference Standard) Data->Confirm Report Forensic Toxicology Report Confirm->Report

General Analytical Workflow in Forensic Toxicology.
This compound Concentrations in Forensic Cases

The concentrations of this compound detected in forensic cases are often in the low nanogram per milliliter (ng/mL) or sub-ng/mL range, consistent with its high potency.[1][15] The table below summarizes reported concentrations from various postmortem and clinical investigations.

Matrix Concentration Range Case Type
Femoral/Peripheral Blood <0.1 ng/mL - 25 ng/mL[1][12][15]Postmortem
Urine 0.4 ng/mL - 9.0 ng/mL[1][12][15]Postmortem / Clinical
Bile 3.0 ng/mL - 8.0 ng/mL[1][16]Postmortem
Blood (Clinical, non-fatal) 0.74 µg/L (~0.74 ng/mL)[8][17]Clinical
Plasma (Clinical) 6.2 ng/mL[15]Clinical

Note: One outlier postmortem case reported a blood concentration of 1400 ng/mL.[12]

Metabolism

Understanding the metabolism of this compound is crucial for comprehensive toxicological analysis, as metabolites can serve as important biomarkers of exposure, sometimes persisting longer than the parent drug. In vitro studies using human liver microsomes and analysis of authentic patient samples have identified several key metabolites.[9][14][18]

Identified Metabolites Include:

  • N-desethylthis compound: Formed by the removal of an ethyl group.[9][14]

  • 4'-hydroxynitazene: Resulting from hydroxylation. This metabolite is of particular interest as it may be a common metabolite for several nitazene analogs, potentially serving as a universal marker for this class of opioids.[9][14]

  • 5-aminothis compound: Formed by the reduction of the nitro group.[9][18]

  • N-desethyl O-desalkyl nitazene: A product of further metabolism.[14]

Significant variability in the detection of these metabolites has been observed in postmortem cases, which could be due to factors like individual metabolic differences, postmortem redistribution, and metabolite instability.[9][18] Therefore, targeting multiple metabolites in addition to the parent compound is recommended for the most reliable detection of this compound exposure.[9][18]

Conclusion

The emergence of this compound presents a formidable challenge to forensic toxicology and public health. Its high potency, isomeric relationship with other nitazenes, and absence from standard opioid screening panels necessitate the use of specific and highly sensitive mass spectrometry-based methods for its detection. Forensic laboratories must remain vigilant, continuously updating their analytical methodologies to include new analogs and their metabolites. The data and protocols outlined in this guide serve as a foundational resource for the forensic and scientific communities to effectively identify and combat the threat posed by this compound and other emerging synthetic opioids.

References

Structural relationship between Protonitazene and etonitazene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structural and Pharmacological Relationship between Protonitazene and Etonitazene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and Etonitazene are potent synthetic opioids belonging to the 2-benzylbenzimidazole ("nitazene") class. First synthesized in the 1950s, this class was investigated for its analgesic properties but was never approved for medical use due to a high risk of adverse events, including severe respiratory depression.[1][2] This guide provides a detailed technical examination of the structural relationship between this compound and Etonitazene, their synthesis, comparative pharmacology at the µ-opioid receptor (MOR), and the experimental protocols used for their characterization. The core structural difference between these two compounds is a single methylene (B1212753) group in an alkoxy side chain, yet this minor variation leads to significant differences in pharmacological potency.

Structural Analysis: Homologous Relationship

This compound and Etonitazene are direct structural homologues. They share an identical core structure, which consists of a 5-nitro-2-benzylbenzimidazole scaffold with a N,N-diethylaminoethyl group at the N1 position of the benzimidazole (B57391) ring. The sole structural distinction lies in the para-substituent of the benzyl (B1604629) ring:

  • Etonitazene possesses a p-ethoxy group (-OCH₂CH₃).

  • This compound possesses a p-propoxy group (-OCH₂CH₂CH₃).[1]

This homologous relationship is the foundation of their structure-activity relationship (SAR), where the length of the alkoxy chain is a critical determinant of potency.[3][4]

Structural_Comparison cluster_Etonitazene Etonitazene cluster_this compound This compound cluster_core Shared Core Structure etonitazene etonitazene core_structure 5-Nitro-1-(N,N-diethylaminoethyl)-2-benzylbenzimidazole ethoxy Ethoxy Group (-OCH₂CH₃) This compound This compound propoxy Propoxy Group (-OCH₂CH₂CH₃)

Caption: Direct structural comparison of Etonitazene and this compound.

Relationship in Chemical Synthesis

The synthesis of this compound and Etonitazene can be achieved through analogous chemical pathways reported for 5-nitro-2-benzylbenzimidazole derivatives.[1] A common and effective method involves the condensation of a substituted ortho-phenylenediamine with a corresponding substituted phenylacetic acid or its derivative. The choice of the phenylacetic acid derivative directly determines whether Etonitazene or this compound is synthesized.

Generalized Synthetic Workflow:

  • Intermediate Formation: A substituted 1,2-diaminobenzene (e.g., 4-nitro-N¹-(2-(diethylamino)ethyl)benzene-1,2-diamine) is prepared.

  • Condensation: This diamine intermediate is condensed with the appropriate phenylacetic acid derivative.

    • For Etonitazene : p-ethoxyphenylacetic acid is used.

    • For This compound : p-propoxyphenylacetic acid is used.

  • Cyclization: The condensation reaction, often facilitated by a coupling agent like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or conducted under heating, leads to the formation of the benzimidazole ring, yielding the final product.[5]

Synthetic_Workflow cluster_reagents Starting Materials diamine Substituted o-Phenylenediamine condensation Condensation & Cyclization (e.g., with EEDQ) diamine->condensation ethoxy_acid p-Ethoxyphenylacetic Acid ethoxy_acid->condensation propoxy_acid p-Propoxyphenylacetic Acid propoxy_acid->condensation etonitazene Etonitazene This compound This compound condensation->etonitazene condensation->this compound

Caption: Generalized synthetic pathway for Etonitazene and this compound.

Comparative Pharmacology and Quantitative Data

Both this compound and Etonitazene are highly potent and selective full agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2][6] Their binding to the MOR initiates intracellular signaling cascades responsible for their profound analgesic effects and associated risks. Structure-activity relationship studies consistently demonstrate that the alkoxy chain length on the benzyl ring significantly influences potency, with the ethoxy group of Etonitazene generally conferring greater potency than the propoxy group of this compound.[3][4][7]

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize quantitative data from in vitro pharmacological assays. It is critical to note that absolute values for Ki and EC₅₀ can vary between studies due to differences in experimental conditions, such as the receptor source (e.g., rat brain membranes vs. recombinant human MOR in CHO cells), radioligand used, and specific assay protocols.

Table 1: Comparative µ-Opioid Receptor (MOR) Binding Affinity

Compound Binding Affinity (Kᵢ, nM) Experimental System Radioligand Reference
Etonitazene 0.58 ± 0.08 Rat Brain Membranes [³H]DAMGO [4]
This compound 1.09 ± 0.17 Human MOR [³H]DAMGO [1]
This compound 0.82 ± 0.08 Rat Brain Membranes [³H]DAMGO [4]
Fentanyl (comparator) 2.17 ± 0.27 Human MOR [³H]DAMGO [1]

| Morphine (comparator) | 3.04 ± 0.28 | Human MOR | [³H]DAMGO |[1] |

Table 2: Comparative In Vitro Functional Potency and Efficacy at MOR

Compound Assay Type Potency (EC₅₀) Efficacy (Eₘₐₓ) Experimental System Reference
Etonitazene [³⁵S]GTPγS 0.03 nM 103% (vs. DAMGO) hMOR-CHO Cells [4]
Etonitazene β-arrestin 2 1.3 nM 118% (vs. Hydromorphone) hMOR-HEK293T Cells [1]
This compound [³⁵S]GTPγS 0.14 nM 109% (vs. DAMGO) Not Specified [1]
This compound β-arrestin 2 2.0 nM 174% (vs. Hydromorphone) hMOR-HEK293T Cells [1]
This compound mini-Gᵢ 0.79 nM 365% (vs. Hydromorphone) hMOR-HEK293T Cells [1]

| Fentanyl (comparator) | [³⁵S]GTPγS | 1.1 nM | 98% (vs. DAMGO) | Not Specified |[1] |

Intracellular Signaling Pathways

As MOR agonists, this compound and Etonitazene trigger two primary signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to side effects like respiratory depression and tolerance.[8][9]

G-Protein Signaling Pathway: Agonist binding causes a conformational change in the MOR, leading to the activation of inhibitory G-proteins (Gαi/o). The activated Gαi subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and modulates ion channels, typically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.[10][11]

G_Protein_Signaling agonist This compound / Etonitazene receptor μ-Opioid Receptor (MOR) agonist->receptor Binds g_protein Gαi/βγ (Inactive) receptor->g_protein Activates g_alpha Gαi-GTP (Active) g_protein->g_alpha Dissociates g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channels Ion Channels (GIRK ↑, VGCC ↓) g_beta_gamma->ion_channels Modulates atp ATP camp cAMP atp->camp Converts response Neuronal Inhibition (Analgesia) camp->response ion_channels->response

Caption: MOR-mediated G-protein signaling cascade.

β-Arrestin Signaling Pathway: Following sustained agonist binding, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. This pathway is implicated in the development of tolerance and certain adverse effects.[12][13]

Beta_Arrestin_Pathway agonist Agonist Binding receptor MOR agonist->receptor grk GRK receptor->grk Recruits receptor_p Phosphorylated MOR receptor->receptor_p grk->receptor Phosphorylates beta_arrestin β-Arrestin receptor_p->beta_arrestin Recruits desens Desensitization (G-Protein Uncoupling) beta_arrestin->desens internal Receptor Internalization (Clathrin-mediated) beta_arrestin->internal response Tolerance & Side Effects desens->response internal->response

Caption: MOR desensitization and internalization via the β-arrestin pathway.

Detailed Methodologies for Key Experiments

The characterization of compounds like this compound and Etonitazene relies on standardized in vitro assays to determine their affinity and functional activity at opioid receptors.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Methodology:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO, HEK293) recombinantly expressing the human µ-opioid receptor.

  • Radioligand: A high-affinity, selective MOR radioligand, typically [³H]DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂.

  • Procedure:

    • Incubation: Receptor membranes are incubated in a multi-well plate with a fixed concentration of the radioligand ([³H]DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Controls: Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-selective antagonist like naloxone) are run in parallel.

    • Equilibration: The mixture is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.

    • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.

    • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding - Non-specific Binding.

    • The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression of the competition curve.

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: Receptor Membranes, [³H]Radioligand, Test Compound B Incubate Components in 96-Well Plate A->B Combine C Rapid Vacuum Filtration (Separates Bound/Unbound) B->C After Equilibration D Wash Filters C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ E->F

Caption: Experimental workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying its ability to stimulate G-protein activation.[16][17]

Methodology:

  • Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit following receptor activation by an agonist. The amount of bound [³⁵S]GTPγS is directly proportional to the extent of G-protein activation.

  • Receptor Source: Cell membranes expressing the MOR and associated G-proteins.

  • Reagents: [³⁵S]GTPγS, GDP (to ensure G-proteins are in an inactive state at baseline), assay buffer.

  • Procedure:

    • Incubation: Receptor membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (e.g., Etonitazene).

    • Controls: Basal activity (no agonist) and non-specific binding (with excess unlabeled GTPγS) are measured. A known full agonist (e.g., DAMGO) is often used as a positive control.

    • Reaction: The incubation (e.g., 60 minutes at 30°C) allows for agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation & Quantification: The reaction is terminated and bound [³⁵S]GTPγS is separated and quantified using the same filtration and scintillation counting method as the binding assay.

  • Data Analysis:

    • Specific [³⁵S]GTPγS binding is calculated and plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect, often expressed relative to a standard agonist).

GTPgS_Assay_Workflow A Prepare Reagents: Membranes, [³⁵S]GTPγS, GDP, Test Agonist B Incubate Components (Agonist stimulates [³⁵S]GTPγS binding) A->B Combine C Vacuum Filtration to Isolate Membranes B->C Terminate Reaction D Scintillation Counting C->D E Data Analysis: Plot Dose-Response Curve, Calculate EC₅₀ and Eₘₐₓ D->E

Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.

Conclusion

This compound and Etonitazene are closely related 2-benzylbenzimidazole opioids, differing only by a single methylene unit in the benzyl-alkoxy side chain. This seemingly minor structural modification exemplifies a key principle of structure-activity relationships in this chemical class: the length of the alkoxy chain is a potent modulator of pharmacological activity. In vitro binding and functional assays consistently demonstrate that while both are highly potent µ-opioid receptor agonists, Etonitazene, with its ethoxy group, exhibits greater potency than its propoxy homologue, this compound. This detailed understanding of their structural and pharmacological relationship is crucial for forensic identification, toxicological assessment, and the broader scientific effort to comprehend the molecular drivers of potency in novel synthetic opioids.

References

Methodological & Application

Application Note: Detection of Protonitazene and its Metabolites in Human Urine by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the detection and quantification of protonitazene and its major metabolites in human urine using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This compound, a potent novel synthetic opioid of the nitazene (B13437292) class, poses a significant public health risk. The presented methodology, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. This method is crucial for clinical toxicology, forensic analysis, and research on the metabolism and pharmacokinetics of this emerging illicit substance.

Introduction

This compound is a synthetic opioid of the benzimidazole (B57391) class, first synthesized in the 1950s but never approved for medical use.[1] In recent years, it has emerged in the illicit drug market, leading to a rise in overdose incidents. Its potency, which is reported to be significantly higher than fentanyl, makes sensitive and specific detection methods essential for public health and safety.[2] This application note details a comprehensive LC-HRMS method for the analysis of this compound and its metabolites in urine, a key biological matrix for monitoring drug exposure. The high resolution and accuracy of the Orbitrap mass spectrometer allow for confident identification and differentiation from other structurally similar compounds.[2]

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis followed by Dilution

This protocol is a simple and effective method for preparing urine samples for LC-HRMS analysis.[2]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Enzymatic Hydrolysis: To a 1.5 mL microcentrifuge tube, add 500 µL of the urine sample. Add a suitable volume of β-glucuronidase solution (e.g., from Patella vulgata) and incubate to cleave glucuronide conjugates. The exact conditions (enzyme concentration, incubation time, and temperature) should be optimized based on the specific enzyme used. A common starting point is incubation at 60°C for 1-2 hours.

  • Dilution: After hydrolysis, dilute the sample by adding 500 µL of a mixture of 70:30 water-methanol solution.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., this compound-d5 or a related compound like fentanyl-d5) to each sample, calibrator, and quality control sample.

  • Vortexing and Filtration: Vortex the mixture for 30 seconds. Filter the diluted sample through a 0.2 µm PVDF syringe filter into an autosampler vial.

  • Injection: The sample is now ready for injection into the LC-HRMS system.

Liquid Chromatography Parameters

The following chromatographic conditions are optimized for the separation of this compound and its metabolites.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
High-Resolution Mass Spectrometry Parameters

A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, is recommended for this analysis.[2]

ParameterValue
Mass Spectrometer Q-Exactive Orbitrap HRMS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full MS / dd-MS2 (data-dependent MS2)
Resolution 140,000 (Full MS), 17,500 (dd-MS2)
Scan Range m/z 100-1000
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
Spray Voltage 3.5 kV

Data Presentation

The following tables summarize the quantitative data for the detection of this compound and its major metabolites.

Table 1: Mass Spectrometric Data for this compound and its Metabolites

AnalytePrecursor Ion (m/z) [M+H]+Major Product Ions (m/z)
This compound411.2391382.2020, 147.0863, 100.1121, 72.0809
N-desethylthis compound383.1925354.1554, 147.0863, 72.0809
4'-Hydroxy-nitazene369.1768340.1397, 147.0863, 100.1121
5-Amino-protonitazene381.2336352.1965, 147.0863, 100.1121

Table 2: Method Validation Parameters

ParameterThis compoundN-desethylthis compound4'-Hydroxy-nitazene5-Amino-protonitazene
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL0.5 ng/mL1.0 ng/mL
Linearity (r²) >0.99>0.99>0.99>0.99
Recovery (%) 85-110%80-115%82-112%75-120%
Matrix Effect (%) <15%<20%<18%<25%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis dilution Dilution & Internal Standard Spiking hydrolysis->dilution filtration Filtration dilution->filtration lc_separation LC Separation filtration->lc_separation Injection hrms_detection HRMS Detection (Full MS / dd-MS2) lc_separation->hrms_detection data_acquisition Data Acquisition hrms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting peak_integration->reporting validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity lod LOD method_validation->lod loq LOQ method_validation->loq linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect

References

Application Notes and Protocols for the Analytical Distinction of Protonitazene and Isotonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene and isotonitazene are potent synthetic opioids belonging to the benzimidazole (B57391) class of compounds, commonly referred to as "nitazenes". A critical challenge in forensic and clinical toxicology is the accurate identification and differentiation of these two compounds. As structural isomers, they possess the same molecular weight and exhibit very similar mass spectral fragmentation patterns, rendering their distinction by mass spectrometry (MS) alone unreliable.[1][2][3] Therefore, chromatographic separation is paramount for their unambiguous identification.[1][4][5][6][7][8][9][10][11]

These application notes provide detailed methodologies for the analytical distinction of this compound and isotonitazene, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely utilized and highly effective technique. Gas chromatography-mass spectrometry (GC-MS) is also discussed as a viable, albeit more challenging, alternative.

Analytical Techniques and Data

The primary analytical challenge in distinguishing this compound from isotonitazene lies in their isomeric nature. The key to their differentiation is achieving baseline chromatographic separation, which allows for individual detection and quantification based on distinct retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of nitazenes due to its high sensitivity, selectivity, and ability to resolve isomers.[7][9][11][12][13][14][15][16] The choice of an appropriate analytical column is critical for successful separation. Columns such as C18 and biphenyl (B1667301) phases have demonstrated effective separation of these isomers.[7][8][9][13]

Table 1: LC-MS/MS Quantitative Data and Chromatographic Parameters

ParameterMethod 1Method 2
Instrumentation Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Analytical Column Agilent InfinityLab Poroshell C-18 120 (2.7 μm, 3.0 × 100 mm)[7][13]Kinetex biphenyl column[9]
Mobile Phase A 0.1% formic acid in water[7]0.1% formic acid in water[8]
Mobile Phase B 0.1% formic acid in methanol[7]0.1% formic acid in acetonitrile[8]
Flow Rate 0.4 mL/min[7]0.5 mL/min[9]
Column Temperature 30°C[7]60°C[9]
Injection Volume 5 µL[7]4 µL[9]
Isotonitazene Retention Time 6.34 min[6][7]Not specified
This compound Retention Time 6.69 min[6][7]Not specified
Limit of Detection (LOD) 0.1 ng/mL[7][12]Down to 0.01 nM[9]
Limit of Quantitation (LOQ) 0.5 ng/mL[7][12]0.1 nM for this compound[9]
Calibration Range 0.5–50 ng/mL[7][12][17]0.1–50 nM for this compound[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS can be used to separate this compound and isotonitazene, distinguishing them based on their electron ionization (EI) mass spectra is challenging due to their similar fragmentation patterns.[5][10] Therefore, chromatographic separation is the definitive factor for identification.

Table 2: GC-MS Parameters

ParameterMethod Details
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Separation All compounds were well separated on the chromatogram.[5]
Mass Spectra Distinguishing nitazenes from their corresponding isonitazenes by electron ionization mass spectra was difficult.[5][10]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and Isotonitazene in Biological Matrices

This protocol is based on a validated method for the quantification of nitazene (B13437292) analogs in whole blood, urine, and tissue.[7][15][17]

1. Sample Preparation (Basic Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., whole blood), add an appropriate internal standard.

  • Add 2 mL of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9.0).

  • Add 4 mL of an organic extraction solvent (e.g., n-butyl chloride).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S Micro or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Agilent InfinityLab Poroshell C-18 120 (2.7 μm, 3.0 × 100 mm).[7][13]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in methanol.[7]

  • Gradient:

    • Initial: 60% A, 40% B (hold for 1 min)

    • 2 min: 70% A, 30% B

    • 5.5 min: 40% A, 60% B

    • 6 min: 60% A, 40% B (hold for 1 min)[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 5 µL.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis

  • Identify this compound and isotonitazene based on their specific retention times. Under these conditions, isotonitazene elutes at approximately 6.34 minutes, and this compound at approximately 6.69 minutes.[6][7]

  • Quantify the analytes using a calibration curve prepared with certified reference materials.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection identification Identification by Retention Time ms_detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of this compound and Isotonitazene.

logical_relationship compound This compound & Isotonitazene isomers Structural Isomers compound->isomers same_mw Same Molecular Weight isomers->same_mw similar_ms Similar MS Fragmentation isomers->similar_ms ms_alone MS Alone is Insufficient for Differentiation same_mw->ms_alone similar_ms->ms_alone chromatography Chromatographic Separation is Essential ms_alone->chromatography retention_time Differentiation by Retention Time chromatography->retention_time

Caption: Logical relationship for differentiating this compound and Isotonitazene.

Conclusion

The definitive differentiation of this compound and isotonitazene requires chromatographic separation coupled with mass spectrometric detection. LC-MS/MS is the most robust and widely adopted technique for this purpose. The provided protocols and data offer a comprehensive guide for researchers and scientists to develop and implement reliable analytical methods for the identification and quantification of these potent synthetic opioids. Adherence to validated methods and the use of certified reference materials are crucial for accurate and defensible results in both research and forensic applications.

References

Quantification of Protonitazene in Biological Matrices using LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, also known as nitazenes.[1][2][3] Developed in the 1950s as an analgesic, it was never marketed for medical use due to a high potential for severe side effects and dependence.[1][2][3] In recent years, this compound and other nitazene (B13437292) analogs have emerged as new psychoactive substances (NPS), posing a significant threat to public health.[1][2][3][4][5] The high potency of these compounds, often exceeding that of fentanyl, necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices to support clinical and forensic investigations.[6][7] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various biological specimens, including whole blood, urine, and hair.[1][6][7]

Principle and Methodology

The method employs LC-MS/MS, a highly sensitive and selective analytical technique, for the accurate quantification of this compound. The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and subsequent detection by mass spectrometry. Multiple Reaction Monitoring (MRM) is utilized for its high specificity and sensitivity in quantitative analysis.[5][6][8] Isotopic-labeled internal standards are recommended to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired limit of quantification. Three common methods are detailed below:

a) Liquid-Liquid Extraction (LLE) for Whole Blood, Urine, and Tissue Homogenates [1][5][6][8]

This is a widely used method for the extraction of nitazene analogs from various biological matrices.

  • Reagents:

    • Borax (B76245) buffer (10 mM, pH 10.4)

    • Extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate)

    • Internal Standard (IS) spiking solution (e.g., Isotonitazene-d7 or Fentanyl-d5)

    • Reconstitution solvent (e.g., mobile phase A/B mixture)

  • Procedure:

    • To 0.5 mL of the biological sample (whole blood, urine, or tissue homogenate), add the internal standard.

    • Add 1 mL of borax buffer (pH 10.4).

    • Add 3 mL of the extraction solvent.

    • Vortex or rotate the mixture for 15 minutes to ensure thorough mixing.

    • Centrifuge at 4600 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in a suitable volume of the reconstitution solvent.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Urine and Blood [9]

SPE offers a cleaner extract compared to LLE by utilizing specific sorbent materials.

  • Materials:

  • Procedure:

    • Sample Pretreatment: To 0.5 mL of the sample, add the internal standard, 200 µL of ACN, and 1.3 mL of 100 mM phosphate buffer (pH 7). Vortex and centrifuge.

    • Column Conditioning: Condition the SPE column with 3 mL of MeOH followed by 3 mL of phosphate buffer (pH 7).

    • Sample Loading: Load the pretreated sample onto the conditioned column at a flow rate of 1-2 mL/minute.

    • Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 50:50 MeOH:H2O.

    • Drying: Dry the column under full vacuum or pressure for at least 10 minutes.

    • Elution: Elute the analytes with 3 mL of the elution solvent.

    • Evaporation and Reconstitution: Add 250 µL of 10% HCl in methanol to the eluate, vortex, and evaporate to dryness at 35°C. Reconstitute in 1 mL of 50:50 MeOH:H2O.

c) Protein Precipitation for Blood and Plasma

This is a rapid and simple method suitable for high-throughput analysis.

  • Reagents:

    • Internal Standard (IS) spiking solution

    • Cold acetonitrile (ACN) containing 1% formic acid

  • Procedure:

    • To a 100 µL aliquot of blood or plasma, add the internal standard.

    • Add 300 µL of cold ACN with 1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or Biphenyl analytical column is recommended for good chromatographic separation, especially to resolve this compound from its isomer isotonitazene.[4][8][10] Examples include Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm) or Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).[4][8]

    • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate.[8][11]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[8][11]

    • Flow Rate: 0.4 mL/min.[8][11]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 5 µL.[8]

    • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte. An example gradient is a linear ramp from 40% B to 60% B over 5.5 minutes.[8]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[5][6][8]

    • Ion Source Parameters: Optimized for the specific instrument, with typical values for capillary voltage around 0.90 kV, ion source temperature at 150°C, and desolvation gas flow at 1000 L/h at 500°C.[12]

Data Presentation

The following tables summarize the quantitative parameters for the analysis of this compound.

Table 1: LC-MS/MS MRM Parameters for this compound and an Exemplary Internal Standard (Isotonitazene-d7)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Cone Voltage (V)
This compound 397.2100.172.1Optimize for instrumentOptimize for instrument
Isotonitazene-d7 404.2100.172.1Optimize for instrumentOptimize for instrument

Note: Collision energies and cone voltages are instrument-dependent and should be optimized for maximum signal intensity.

Table 2: Method Validation Parameters for this compound Quantification

ParameterWhole BloodUrineHair
Linearity Range 0.5 - 50 ng/mL[5][6]0.1 - 20 ng/mL[13]1 - 100 pg/mg[2][3]
Limit of Detection (LOD) 0.1 ng/mL[5][6]0.05 ng/mL[13]0.1 pg/mg[2][3]
Limit of Quantification (LOQ) 0.5 ng/mL[5][6]0.1 ng/mL[13]1 pg/mg[2]
Internal Standard Isotonitazene-d7[6]Fentanyl-d5[13]Fentanyl-d5[2][3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing biological_sample Biological Sample (Whole Blood, Urine, Hair) add_is Addition of Internal Standard biological_sample->add_is extraction Extraction (LLE, SPE, or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method This compound This compound in Biological Matrix SamplePrep Sample Preparation (Extraction & Cleanup) This compound->SamplePrep LC LC Separation (Isomer Resolution) SamplePrep->LC MSMS MS/MS Detection (MRM for Specificity) LC->MSMS Result Accurate Quantification MSMS->Result

Caption: Logical relationship of the analytical steps.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in various biological matrices using LC-MS/MS. The described methods are sensitive, specific, and suitable for both clinical and forensic applications. Adherence to proper validation procedures and the use of appropriate internal standards are crucial for obtaining accurate and reliable results. The flexibility in sample preparation allows laboratories to choose the most suitable method based on their specific needs and available resources.

References

Application Notes and Protocols: Analytical Standards for Protonitazene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent novel synthetic opioid of the benzimidazole (B57391) class, presenting a significant challenge to forensic and clinical toxicology laboratories.[1][2] Its high potency necessitates sensitive and specific analytical methods for detection and quantification in biological matrices.[2][3] The development and use of well-characterized analytical standards for this compound and its metabolites are crucial for accurate toxicological assessment and understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites.

This compound undergoes extensive metabolism in the body.[3][4] The primary metabolic pathways include N-desethylation, O-dealkylation, and hydroxylation, followed by glucuronidation.[3][4] Key metabolites that serve as important biomarkers for this compound exposure include N-desethylthis compound, 4'-hydroxynitazene, and 5-aminothis compound.[2][3][5] The development of analytical methods often targets both the parent compound and these metabolites to increase the window of detection and confirm ingestion.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and its metabolites from various studies. These values can serve as a reference for expected concentrations and method performance.

Table 1: this compound Concentrations in Post-Mortem Specimens [3][6]

Specimen TypeConcentration Range (ng/mL)
Femoral Blood< LOQ - 25
Urine0.4 - 9.0
Bile3.0 - 8.0

LOQ: Limit of Quantitation

Table 2: Method Validation Parameters for this compound Analysis [3][6][7][8][9]

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
LC-MS/MSWhole Blood & Urine0.1 - 20 ng/mL0.05 ng/mL0.1 ng/mL
LC-MS/MSHair1 - 100 pg/mg0.1 pg/mg1 pg/mg
LC-HRMSPlasma & Urine0.5 - 20 ng/mL0.1 ng/mL0.5 ng/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood and Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of this compound in post-mortem specimens.[3][9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [3]

  • To 0.5 mL of whole blood or urine, add an appropriate internal standard (e.g., fentanyl-d5).[3]

  • Add 2 mL of pH 9.5 borate (B1201080) buffer.[2]

  • Add 2 mL of an organic extraction solvent mixture (e.g., hexane (B92381) and ethyl acetate).[2]

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis [3][10]

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 45°C.[1]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound and each metabolite for confident identification and quantification.

Protocol 2: Identification of this compound and its Metabolites in Urine by LC-HRMS

This protocol is based on a high-resolution mass spectrometry method for untargeted screening and identification.[1][4]

1. Sample Preparation: Dilute-and-Shoot with Optional Hydrolysis [1]

  • For total drug concentration (including glucuronidated metabolites):

    • To 1 mL of urine, add β-glucuronidase enzyme solution.[1]

    • Incubate at an appropriate temperature and time (e.g., 60°C for 1 hour).

  • For unconjugated drug:

    • Dilute 100 µL of urine with 900 µL of mobile phase A.

  • Filter the sample through a 0.22 µm filter before injection.[1]

2. LC-HRMS Analysis [1]

  • Liquid Chromatography:

    • Utilize the same column and mobile phases as in Protocol 1.

  • High-Resolution Mass Spectrometry (e.g., Orbitrap):

    • Ionization Mode: ESI+.

    • Scan Mode: Full scan with a resolving power of ≥ 70,000.[1]

    • Data Acquisition: Acquire data-dependent MS/MS scans for fragmentation information to aid in metabolite identification.

    • Identification Criteria: Accurate mass measurement (within 5 ppm), retention time matching with available standards, and fragmentation pattern analysis.[2]

Visualizations

This compound Metabolism Pathway

Protonitazene_Metabolism Figure 1: Proposed Metabolic Pathway of this compound This compound This compound N_Desethyl N-desethylthis compound This compound->N_Desethyl N-desethylation Hydroxy 4'-hydroxynitazene This compound->Hydroxy O-dealkylation Amino 5-aminothis compound This compound->Amino Nitro Reduction N_Desethyl_O_desalkyl N-desethyl-O-desalkyl-nitazene N_Desethyl->N_Desethyl_O_desalkyl O-dealkylation Glucuronide Glucuronide Conjugates N_Desethyl->Glucuronide Glucuronidation Hydroxy->Glucuronide Glucuronidation

Caption: Proposed Metabolic Pathway of this compound.

General Analytical Workflow

Analytical_Workflow Figure 2: General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) Extraction Extraction (LLE, SPE, Dilute-and-Shoot) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (Optional for Urine) Sample->Hydrolysis LC Liquid Chromatography (Separation) Extraction->LC Hydrolysis->Extraction MS Mass Spectrometry (Detection & Identification) LC->MS Quant Quantification MS->Quant Qual Qualitative Identification MS->Qual

Caption: General Workflow for this compound Analysis.

This compound Signaling Pathway

Signaling_Pathway Figure 3: Simplified Opioid Receptor Signaling This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Agonist Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ entry Gi->Ca Inhibits Voltage-gated Ca²⁺ channels K ↑ K⁺ efflux Gi->K Activates G-protein-coupled inwardly rectifying K⁺ channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca->Analgesia K->Analgesia Resp_Dep Respiratory Depression Analgesia->Resp_Dep

Caption: Simplified Opioid Receptor Signaling.

References

Application Note: Analysis of Protonitazene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note outlines a qualitative method for the identification of Protonitazene, a potent novel synthetic opioid of the benzimidazole (B57391) class, using Gas Chromatography-Mass Spectrometry (GC-MS). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly utilized for the quantitative analysis of nitazene (B13437292) analogs in biological matrices, GC-MS remains a valuable tool for the identification of these substances in seized materials and reference standards. This document provides a summary of the available data, a detailed experimental protocol based on established forensic chemistry practices, and expected results for the GC-MS analysis of this compound.

Introduction

This compound is a highly potent synthetic opioid that has emerged on the illicit drug market, posing a significant public health risk. Structurally belonging to the nitazene (2-benzylbenzimidazole) class, it is an isomer of isotonitazene, which necessitates analytical methods with sufficient specificity to differentiate between these compounds.[1] While comprehensive quantitative data in forensic casework is more readily available through LC-MS/MS, GC-MS provides a robust and widely accessible method for the qualitative identification of this compound in forensic laboratories. This document details the necessary protocols and expected analytical data for such an analysis.

Data Presentation

Due to the limited availability of validated quantitative GC-MS methods for this compound in published literature, the following table summarizes quantitative data from validated LC-MS/MS methods for context. This data is crucial for understanding the typical concentration ranges of this compound encountered in forensic samples.

AnalyteMatrixMethodCalibration RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundWhole BloodUHPLC-MS/MS0.1 - 50 nM0.01 nM-[2]
This compoundHairLC-MS/MS1 - 100 pg/mg0.1 pg/mg1 pg/mg[3][4]
This compoundBlood, Serum, BrainLC-MS/MS-0.10 ng/mL-[5]
This compoundUrine, LiverLC-MS/MS-1.0 ng/mL-[5]

Experimental Protocols

The following protocol for the GC-MS analysis of this compound is based on information from the Center for Forensic Science Research and Education (CFSRE) and general validated methods for the analysis of novel psychoactive substances.[1]

Sample Preparation (Reference Standard)

A reference material of this compound should be used for method development and confirmation.

  • Reagents and Materials:

    • This compound reference standard

    • Methanol (B129727) (HPLC grade or equivalent)

    • Volumetric flasks and pipettes

    • GC vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare working solutions at appropriate concentrations for GC-MS analysis (e.g., 1 µg/mL).

    • Transfer an aliquot of the final working solution into a GC vial for analysis.

Instrumental Analysis: GC-MS

The following instrumental parameters are recommended for the analysis of this compound.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is suitable for this analysis.[1]

  • GC Parameters:

    • Injection Port: Split/splitless inlet

    • Liner: Deactivated glass liner

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1)

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute

      • Ramp: 20 °C/min to 320 °C

      • Final hold: Hold at 320 °C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Mode: Full Scan

    • Mass Range: m/z 40-550

Expected Results

  • Retention Time: The retention time of this compound will be specific to the GC conditions used. Under the suggested conditions, it is expected to elute in the later part of the chromatogram due to its relatively high molecular weight and boiling point. It is crucial to confirm the retention time with a certified reference standard.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. While a molecular ion may not be readily observed, key fragment ions are crucial for identification.[6] Based on the structure of this compound, characteristic fragments would arise from the cleavage of the diethylaminoethyl side chain and the propoxybenzyl group. The mass spectrum provided by the CFSRE serves as a reference for comparison.[1]

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Standard prep1 Dissolve in Methanol (1 mg/mL) start->prep1 prep2 Dilute to Working Concentration (e.g., 1 µg/mL) prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 analysis1 Inject Sample (1 µL) prep3->analysis1 Analysis Start analysis2 Gas Chromatographic Separation analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Spectrometry Detection analysis3->analysis4 data1 Acquire Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract Mass Spectrum of Peak data1->data2 data3 Compare with Reference Spectrum data2->data3 data4 Confirm Identification data3->data4

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship for this compound Identification by GC-MS

Logical Relationship for this compound Identification This compound This compound Analyte RT Characteristic Retention Time This compound->RT MS Characteristic Mass Spectrum This compound->MS ID Positive Identification RT->ID Match Frag Key Fragment Ions MS->Frag MS->ID Match Ref_RT Reference Standard Retention Time Ref_RT->RT Ref_MS Reference Library Spectrum Ref_MS->MS

Caption: Key parameters for this compound identification.

Conclusion

This application note provides a foundational protocol for the qualitative analysis of this compound by GC-MS. While LC-MS/MS methods are preferred for quantification in complex matrices, GC-MS offers a reliable and accessible technique for the identification of this potent synthetic opioid in forensic laboratories. Adherence to this protocol, in conjunction with the use of certified reference materials, will enable accurate and defensible identification of this compound. Further research is warranted to develop and validate a quantitative GC-MS method for this compound in various matrices.

References

Application of High-Resolution Mass Spectrometry (HRMS) for the Identification of Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid belonging to the benzimidazole (B57391) class, also known as nitazenes. Its emergence in the illicit drug market poses a significant public health threat due to its high potency, which is reported to be greater than fentanyl.[1] Accurate and sensitive analytical methods are crucial for its detection in various matrices for clinical and forensic toxicology. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the identification and quantification of novel psychoactive substances (NPS) like this compound, offering high selectivity and mass accuracy.[2] This document provides detailed application notes and experimental protocols for the identification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Principle of HRMS for this compound Identification

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with high precision. This allows for the determination of the elemental composition of a molecule, a critical feature for identifying unknown substances like this compound, especially when certified reference materials are scarce.[1] The high resolving power of these instruments helps to differentiate the analyte of interest from matrix interferences.[1] Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of the precursor ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for structural confirmation.[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative parameters for the detection of this compound in various biological matrices using LC-MS/MS and LC-HRMS methods.

MatrixMethodCalibration RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Whole BloodLC-QQQ-MS0.5–50 ng/mL0.1 ng/mL0.5 ng/mL[4][5]
UrineLC-HRMS0.5–20 ng/mL0.1 ng/mL-[2]
HairLC-MS/MS1–100 pg/mg0.1 pg/mg-[6][7]
PlasmaLC-HRMS0.5–20 ng/mL0.1 ng/mL-[2]

Key Experimental Protocols

Protocol 1: Analysis of this compound in Urine by LC-HRMS

This protocol is adapted from a method developed for the detection of this compound and its metabolites in human urine.[1]

1. Sample Preparation (Hydrolysis and Clean-up)

  • To 1 mL of urine sample, add an internal standard.

  • Perform enzymatic hydrolysis using β-glucuronidase (e.g., IMCSzyme RT) at room temperature to cleave conjugated metabolites.

  • Clean up the sample by dilution and filtration.

2. Liquid Chromatography (LC)

  • LC System: Ultimate3000 HPLC system (ThermoFisher) or equivalent.[1]

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase A: 0.1% acetic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A suitable gradient to separate this compound from its metabolites and matrix components.

  • Flow Rate: 400 µL/min.[1]

  • Column Temperature: 45°C.[1]

3. High-Resolution Mass Spectrometry (HRMS)

  • Mass Spectrometer: Q-Exactive Orbitrap HRMS (ThermoFisher) or equivalent.[1]

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Acquisition Mode: Full-MS mode at a resolving power of 140,000.[1]

  • Data Analysis: Detection is based on accurate mass measurement and relative retention time compared to a reference standard, if available.[1] The protonated molecule [M+H]⁺ for this compound is observed at m/z 411.2396.[2]

Protocol 2: Analysis of this compound in Hair by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in hair samples.[7][8]

1. Sample Preparation

  • Pulverize 20 mg of hair.

  • Add 1 mL of borate (B1201080) buffer (pH 9.5) and an internal standard (e.g., fentanyl-d5).[7][8]

  • Incubate overnight at 40°C.[7][8]

  • Perform liquid-liquid extraction with a mixture of organic solvents.[7][8]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC)

  • Column: HSS C18 column or equivalent.[7][8]

  • Gradient Elution: A 15-minute gradient elution is typically used.[7][8]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis in tandem quadrupole mass spectrometers.[6] For HRMS, targeted MS/MS (or parallel reaction monitoring, PRM) can be used.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored.

Visualizations

Experimental Workflow for this compound Identification in Urine

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis cleanup Dilution & Filtration hydrolysis->cleanup lc Liquid Chromatography Separation cleanup->lc hrms HRMS Detection (Full Scan) lc->hrms mass_extraction Accurate Mass Extraction hrms->mass_extraction rt_comparison Retention Time Comparison hrms->rt_comparison identification Identification mass_extraction->identification rt_comparison->identification

Caption: Workflow for the analysis of this compound in urine samples.

Fragmentation Pathway of this compound

fragmentation cluster_fragments Major Product Ions This compound This compound [M+H]⁺ m/z 411.2396 ion1 m/z 100.1120 (N,N-diethylethanamine moiety) This compound->ion1 Fragmentation ion2 m/z 72.0808 ion1->ion2 Loss of C2H4 ion3 m/z 44.0495 ion1->ion3 Loss of C4H8

Caption: Proposed fragmentation of the this compound precursor ion.

Discussion

The use of LC-HRMS provides a highly specific and sensitive method for the detection of this compound in various biological matrices.[1] The accurate mass measurement capability is invaluable for the tentative identification of the parent drug and its metabolites, even in the absence of reference standards.[1] It is important to note that chromatographic separation is critical to distinguish this compound from its structural isomers, such as isotonitazene, as they have the same molecular weight and similar fragmentation patterns.[9] The developed methods have been successfully applied in forensic and clinical settings, aiding in the identification of this compound in overdose cases.[6][7] The continuous development and validation of such analytical workflows are essential to keep pace with the evolving landscape of novel psychoactive substances.

References

Application Notes and Protocols for In Vitro Determination of Protonitazene Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1][2] First synthesized in the late 1950s, it has recently emerged on the illicit drug market, posing a significant public health concern due to its high potency, which is reported to be comparable to or greater than fentanyl.[1][2][3] Accurate characterization of its pharmacological profile is crucial for understanding its mechanism of action, abuse potential, and for developing potential countermeasures. These application notes provide detailed protocols for essential in vitro assays to determine the binding affinity, potency, and efficacy of this compound at the µ-opioid receptor (MOR), the primary target for opioid drugs.

The following sections detail the principles of key assays, present a summary of reported pharmacological data, and provide step-by-step experimental protocols and visualizations to guide researchers in their investigations.

Application Notes: Assay Principles

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

Receptor binding assays are fundamental for determining the affinity of a compound for a specific receptor. In this competitive binding assay, the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-DAMGO) for binding to the µ-opioid receptor.[4] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

cAMP Inhibition Assay: Measuring G-Protein Pathway Activation

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gαi/o pathway. Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] The cAMP inhibition assay quantifies this functional response. The potency (EC50) and efficacy (Emax) of an agonist are determined by measuring the concentration-dependent decrease in cAMP levels.[6][7] This assay is a direct measure of the canonical G-protein-mediated signaling responsible for the analgesic effects of opioids.

β-Arrestin Recruitment Assay: Assessing Desensitization and Biased Agonism

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[8] This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades.[8][9] Assays like the PathHunter® or NanoBiT® systems can quantify the interaction between the µ-opioid receptor and β-arrestin 2 in live cells.[9][10] Characterizing β-arrestin recruitment is important for understanding the full signaling profile of a compound and identifying potential "biased agonists," which preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).[4]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in comparison to other well-characterized opioids.

Table 1: Opioid Receptor Binding Affinity (Ki) and Functional Potency (EC50)

CompoundMOR Ki (nM)MOR EC50 (nM)Reference Compound
This compound 1.09 ± 0.170.14Fentanyl, Morphine
Fentanyl2.17 ± 0.270.10
Morphine3.04 ± 0.281.21
Hydromorphone0.448 ± 0.048N/A
Source: Data compiled from WHO Critical Review Report.

Table 2: Efficacy (Emax) and Potency (pEC50) in Functional Assays

CompoundAssay% Emax (vs. DAMGO)pEC50EC50 (nM)
This compound cAMP Inhibition117%7.53 ± 0.1030
FentanylcAMP Inhibition~105-108%N/ASub-nanomolar
DAMGOcAMP Inhibition100%N/AN/A
Source: Data compiled from Vandeputte et al. (2023).[6][7]

Note: Emax values represent the maximum response induced by the compound, normalized to a standard full agonist like DAMGO.[7] pEC50 is the negative logarithm of the EC50 value.

Visualizations: Signaling Pathways and Workflows

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/βγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP This compound This compound (Agonist) This compound->MOR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: G-protein signaling pathway activated by this compound at the µ-opioid receptor.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane MOR_P Phosphorylated MOR beta_Arrestin β-Arrestin 2 MOR_P->beta_Arrestin Recruits GRK GRK GRK->MOR_P Phosphorylates This compound This compound MOR MOR This compound->MOR Binds MOR->GRK Recruits Endocytosis Receptor Internalization beta_Arrestin->Endocytosis Signaling G-protein Independent Signaling beta_Arrestin->Signaling

Caption: β-Arrestin recruitment pathway following µ-opioid receptor activation.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_bArr β-Arrestin Recruitment Assay cluster_bind Receptor Binding Assay c1 Culture HEK293 cells expressing MOR c2 Incubate cells with This compound + Forskolin c1->c2 c3 Lyse cells to release intracellular cAMP c2->c3 c4 Quantify cAMP levels (e.g., HTRF) c3->c4 Data Data Analysis (EC50, Emax, Ki) c4->Data b1 Culture cells expressing MOR-tag & β-arrestin-tag b2 Add this compound to stimulate cells b1->b2 b3 Incubate (e.g., 30-90 min) b2->b3 b4 Add detection reagents and measure signal (Luminescence) b3->b4 b4->Data r1 Prepare membranes from cells/tissue expressing MOR r2 Incubate membranes with [³H]-DAMGO + this compound r1->r2 r3 Separate bound/free radioligand (Filtration) r2->r3 r4 Quantify bound radioactivity (Scintillation counting) r3->r4 r4->Data

Caption: High-level experimental workflow for key in vitro assays.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of cell membrane suspension (~20-40 µg protein).

    • Non-specific Binding (NSB): 50 µL Naloxone (final concentration 10 µM), 50 µL [³H]-DAMGO, and 100 µL cell membranes.

    • Competitive Binding: 50 µL of this compound dilution, 50 µL [³H]-DAMGO, and 100 µL cell membranes.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly harvest the plate contents onto GF/B filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF-based cAMP Inhibition Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gαi signaling.

Materials:

  • Cell Line: HEK293 cells stably expressing the human µ-opioid receptor.

  • cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., from Cisbio, Revvity).[5]

  • Test Compound: this compound.

  • Reference Agonist: DAMGO.

  • Stimulation Agent: Forskolin.

  • Cell Culture Medium: DMEM with 10% FBS.

  • Stimulation Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

Procedure:

  • Cell Plating: Seed cells into a 384-well white assay plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and DAMGO in Stimulation Buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Immediately add Forskolin to all wells (except the negative control) at a concentration that elicits a submaximal cAMP response (e.g., EC80, typically 1-10 µM). This increases the dynamic range for measuring inhibition.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.[6][7]

  • Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Normalize the data: Set the signal from Forskolin-stimulated cells as 0% inhibition and the signal from unstimulated cells as 100% inhibition.

  • Plot the percent inhibition against the log concentration of this compound.

  • Use non-linear regression (three-parameter log[agonist] vs. response) to calculate the EC50 and Emax values. The Emax can be expressed relative to the maximum inhibition achieved by the reference agonist, DAMGO.[6][7]

Protocol 3: β-Arrestin 2 Recruitment Assay (PathHunter® Principle)

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin 2.

Materials:

  • Cell Line: PathHunter® eXpress CHO-K1 MOR-β-Arrestin 2 cell line (or similar, e.g., from DiscoverX).[8]

  • Assay Kit: PathHunter® Detection Kit.

  • Test Compound: this compound.

  • Reference Agonist: DAMGO or Hydromorphone.[11]

  • Cell Plating Reagent and Assay Buffer (provided with the cell line).

Procedure:

  • Cell Plating: Prepare cells according to the manufacturer's protocol and plate them in a 384-well white-walled assay plate.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in Assay Buffer.

  • Cell Stimulation: Add the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[12] For kinetic studies, incubation times can be varied (e.g., 30 minutes).[6][7]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • Normalize the data: Set the signal from vehicle-treated cells as 0% activity and the signal from cells treated with a saturating concentration of a reference full agonist as 100% activity.

  • Plot the percent activity (Relative Light Units, RLU) against the log concentration of this compound.

  • Use non-linear regression (e.g., four-parameter variable slope) to calculate the EC50 and Emax values.

  • Bias Analysis (Optional): To assess signaling bias between the G-protein and β-arrestin pathways, calculate the "transduction coefficient" (τ/KA) for each pathway. The ratio of these coefficients for this compound relative to a balanced agonist like DAMGO indicates the degree and direction of bias.[6]

References

Application Notes and Protocols for Studying the Analgesic Effects of Protonitazene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, possessing a high affinity for the µ-opioid receptor.[1][2] Its analgesic properties are significant, with studies indicating a potency equivalent to or greater than fentanyl.[2][3] These application notes provide detailed protocols for utilizing common rodent models to evaluate the analgesic effects of this compound. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the preclinical assessment of this and similar compounds.

Data Presentation: Analgesic Potency

The following table summarizes the in vivo analgesic potency of this compound compared to other well-characterized opioids, as determined by the rodent tail-withdrawal test.

CompoundAnimal ModelTestRoute of AdministrationED₅₀ (mg/kg)Potency Ratio (vs. Morphine)
This compound RatTail-WithdrawalSubcutaneous (s.c.)0.035~140x
Fentanyl RatTail-WithdrawalSubcutaneous (s.c.)0.035~140x
Morphine RatTail-WithdrawalSubcutaneous (s.c.)4.91x

Data sourced from a preclinical investigation cited by the World Health Organization.[3]

Experimental Protocols

Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration in a manner that ensures solubility, stability, and accurate dosing.

Materials:

  • This compound HCl

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Tween 80 (optional, as a surfactant)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration)

  • Analytical balance

Procedure:

  • Determine the desired concentration of the dosing solution based on the dose-response study design and the appropriate injection volume for the animal model (e.g., 5-10 mL/kg for mice and rats).

  • Weigh the required amount of this compound HCl using an analytical balance.

  • For initial solubilization, this compound HCl can be dissolved in a small amount of DMSO.

  • The solution should then be brought to the final volume with sterile saline. A small percentage of Tween 80 (e.g., 1-5%) can be included to maintain solubility and prevent precipitation.[4]

  • Thoroughly mix the solution using a vortex mixer until the this compound is completely dissolved.

  • Visually inspect the solution for any particulates before administration.

  • Administer the prepared solution to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection). The subcutaneous route has been used in previous preclinical studies of this compound.[3]

Tail-Flick Test for Analgesia in Rats

Objective: To assess the spinal analgesic effects of this compound by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.[5]

Materials:

  • Tail-flick analgesia meter (radiant heat source or water bath)

  • Rat restrainers

  • Stopwatch

  • Prepared this compound solution and vehicle control

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for at least 2-3 days prior to the experiment. On the day of the experiment, allow the animals to acclimate to the room for at least 30 minutes.

  • Habituation: Gently place each rat in a restrainer and allow it to habituate for 5-10 minutes.[6]

  • Baseline Latency:

    • Radiant Heat Method: Position the rat's tail such that the radiant heat source is focused on the distal third of the tail. Activate the heat source and start the timer. Stop the timer as soon as the rat flicks its tail.[5]

    • Hot Water Method: Immerse the distal 3-5 cm of the rat's tail in a water bath maintained at a constant temperature (e.g., 52-55°C). Start the timer upon immersion and stop it when the tail is withdrawn.[5][7]

  • Record the baseline latency. To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the rat does not respond within this time, the tail should be removed from the stimulus, and the maximum latency recorded.[5][6]

  • Drug Administration: Administer the prepared this compound solution or vehicle control subcutaneously.

  • Post-Treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test for Analgesia in Mice

Objective: To evaluate the supraspinal analgesic effects of this compound by measuring the reaction time of a mouse to a heated surface.[8]

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Transparent observation cylinder

  • Stopwatch

  • Prepared this compound solution and vehicle control

Procedure:

  • Acclimation and Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).[8]

  • Baseline Latency: Place a mouse on the hot plate, enclosed by the transparent cylinder, and immediately start the stopwatch. Observe the mouse for nocifensive behaviors such as hind paw licking, shaking, or jumping. The latency to the first clear sign of a pain response is recorded.[8]

  • A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the maximum latency recorded.

  • Drug Administration: Administer the prepared this compound solution or vehicle control subcutaneously or intraperitoneally.

  • Post-Treatment Latency: At specified time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test to quantify the analgesic effect over time.

Visualizations

Signaling Pathway of this compound

Protonitazene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Side Effects) This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylated by G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: this compound's µ-opioid receptor signaling cascade.

Experimental Workflow for Analgesic Testing

Experimental_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Day cluster_post_test Post-Testing Phase acclimation Animal Acclimation & Habituation (2-3 days) baseline Baseline Latency Measurement (Tail-Flick or Hot-Plate) acclimation->baseline drug_prep This compound & Vehicle Preparation administration Drug Administration (s.c. or i.p.) drug_prep->administration baseline->administration post_admin Post-Administration Latency Measurements at Time Points (e.g., 15, 30, 60, 90, 120 min) administration->post_admin data_analysis Data Analysis (%MPE Calculation) post_admin->data_analysis dose_response Dose-Response Curve Generation data_analysis->dose_response

Caption: General workflow for in vivo analgesic assessment.

References

Application Notes and Protocols for Studying Protonitazene Metabolism using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent novel synthetic opioid of the benzimidazole (B57391) class (nitazenes) that has emerged on the illicit drug market, posing a significant public health risk. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for the development of potential therapeutic interventions. These application notes provide detailed protocols for the in vitro study of this compound metabolism using human liver microsomes (HLM), a standard model for predicting hepatic drug metabolism in humans. The protocols cover metabolic stability assays to determine the intrinsic clearance and reaction phenotyping to identify the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation.

Metabolic Pathways of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation and reduction reactions. The major identified metabolic pathways include N-desethylation, O-despropylation, hydroxylation, and nitroreduction. Following phase I metabolism, the resulting metabolites can undergo phase II conjugation, such as glucuronidation.

The primary metabolites of this compound that have been identified in both in vitro HLM incubations and in vivo samples from fatal intoxication cases are:

  • N-desethyl-protonitazene

  • 4'-hydroxy-nitazene (from O-despropylation)

  • 5-amino-protonitazene (from nitroreduction)[1][2]

The detection of these metabolites, particularly 4'-hydroxy-nitazene, which may be a common metabolite for several nitazene (B13437292) analogues, can significantly increase the window of detection for this compound exposure[1][2].

This compound Metabolic Pathway

Protonitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolite1 N-desethyl-protonitazene This compound->Metabolite1 N-desethylation (CYP-mediated) Metabolite2 4'-hydroxy-nitazene This compound->Metabolite2 O-despropylation (CYP-mediated) Metabolite3 5-amino-protonitazene This compound->Metabolite3 Nitroreduction Metabolite4 Hydroxy-protonitazene This compound->Metabolite4 Hydroxylation (CYP-mediated) Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Glucuronidation Metabolite2->Glucuronide Glucuronidation Metabolite4->Glucuronide Glucuronidation

Caption: Phase I and Phase II metabolic pathways of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound metabolism from in vitro studies.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM) and S9 Fractions

ParameterHLMHS9Positive Control
In vitro Intrinsic Clearance (CLint) (µL/min/mg protein) 216150Verapamil: 150 (HLM) Testosterone: 35 (HS9)
Depletion at 60 min (%) >95%>95%-

Data sourced from Jadhav & Fasinu, 2024.[3]

Table 2: Contribution of Recombinant Human CYP Isoforms to this compound Metabolism

CYP IsoformThis compound Depletion (%) after 30 min Incubation
CYP2D6 100%
CYP2B6 Significant contribution
CYP2C8 Significant contribution

Data indicates these are the primary enzymes responsible for this compound metabolism. Sourced from Jadhav & Fasinu, 2024.[3]

Table 3: Relative Abundance of this compound Metabolites in Postmortem Urine Samples

CaseMetaboliteRatio of Metabolite to Parent this compound
Case A4'-hydroxy-nitazene15.9
Case B4'-hydroxy-nitazene38.2

Data suggests 4'-hydroxy-nitazene is a major metabolite in vivo. Sourced from Ameline et al., 2024 as cited in other studies.[4]

Experimental Protocols

The following are detailed protocols for conducting metabolic stability and reaction phenotyping studies of this compound using human liver microsomes.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by HLM, providing data to calculate intrinsic clearance (CLint) and half-life (t½).

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (e.g., a structurally similar compound not metabolized by CYPs)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound stock solution (e.g., in DMSO) D Pre-incubate HLM and this compound at 37°C for 5 min A->D B Prepare HLM suspension in phosphate buffer B->D C Prepare NADPH regenerating system solution E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking. Collect aliquots at time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction in aliquots with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS to quantify remaining this compound H->I J Plot ln(% remaining) vs. time and calculate t½ and CLint I->J

Caption: Workflow for the in vitro metabolic stability assay of this compound.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO). The final concentration of DMSO in the incubation should be less than 1%.

    • On ice, thaw the pooled HLM. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and this compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a well containing 3-4 volumes of cold acetonitrile with a suitable internal standard.

    • Seal the plate and vortex to mix.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The peak area ratio of this compound to the internal standard is used for quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Reaction Phenotyping

This protocol identifies the specific CYP450 enzymes responsible for this compound metabolism using two complementary methods: recombinant human CYP enzymes and chemical inhibition in HLM.

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a system like baculovirus-infected insect cells.

  • This compound

  • NADPH

  • Phosphate buffer (100 mM, pH 7.4)

  • Other reagents as listed in the metabolic stability assay.

  • Incubation:

    • Set up individual incubations for each recombinant CYP isoform.

    • Each incubation should contain the recombinant CYP enzyme (e.g., 20-50 pmol/mL), this compound (1 µM), and phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Incubate for a fixed time (e.g., 30 minutes), ensuring the substrate depletion is within the linear range.

    • Include a control incubation without any CYP enzyme.

  • Sample Processing and Analysis:

    • Terminate the reaction and process the samples as described in the metabolic stability protocol.

    • Analyze the samples by LC-MS/MS to measure the amount of this compound metabolized by each isoform.

  • Data Analysis:

    • Calculate the percentage of this compound depletion for each CYP isoform compared to the control. The isoforms showing the highest depletion are the primary contributors to its metabolism.

  • All reagents from the metabolic stability assay.

  • A panel of selective CYP chemical inhibitors (see Table 4).

Table 4: Selective Chemical Inhibitors for CYP Isoforms

CYP IsoformSelective Inhibitor
CYP1A2 Furafylline
CYP2B6 Ticlopidine
CYP2C8 Montelukast
CYP2C9 Sulfaphenazole
CYP2C19 Omeprazole
CYP2D6 Quinidine
CYP3A4 Ketoconazole
  • Incubation:

    • Set up incubations containing HLM (0.5 mg/mL), this compound (1 µM), and either a selective inhibitor or the vehicle control (e.g., DMSO).

    • Pre-incubate the HLM and the inhibitor/vehicle at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Add this compound and continue the pre-incubation for 5 minutes.

    • Initiate the reaction with the NADPH regenerating system.

    • Incubate for a fixed time (e.g., 30 minutes).

  • Sample Processing and Analysis:

    • Terminate the reaction and analyze the samples by LC-MS/MS as previously described.

  • Data Analysis:

    • Compare the rate of this compound metabolism in the presence of each inhibitor to the vehicle control.

    • A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform. The percent contribution can be estimated from the degree of inhibition.

Reaction_Phenotyping_Workflow cluster_recombinant Method A: Recombinant CYPs cluster_inhibition Method B: Chemical Inhibition A Incubate this compound with individual recombinant CYP isoforms + NADPH at 37°C B Terminate reaction and analyze This compound depletion by LC-MS/MS A->B F Identify primary metabolizing CYP enzymes based on highest depletion (Method A) or strongest inhibition (Method B) B->F C Pre-incubate HLM with selective CYP inhibitors or vehicle D Add this compound, then initiate reaction with NADPH at 37°C C->D E Terminate reaction and analyze This compound depletion by LC-MS/MS D->E E->F

Caption: Dual-approach workflow for CYP450 reaction phenotyping of this compound.

Conclusion

These protocols provide a comprehensive framework for investigating the in vitro metabolism of this compound using human liver microsomes. The data generated from these studies are essential for predicting the pharmacokinetic behavior of this compound in humans, understanding potential drug-drug interactions, and identifying reliable biomarkers for exposure in clinical and forensic settings. Given the rapid metabolism of this compound, focusing on the detection of its major metabolites, such as 4'-hydroxy-nitazene and N-desethyl-protonitazene, is a critical strategy for toxicological screening.

References

Application of Protonitazene in Opioid Receptor Binding Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene.[1][2] Its high affinity and efficacy at the µ-opioid receptor (MOR) make it a subject of significant interest in pharmacological research and a concern in public health.[2][3] These application notes provide a comprehensive overview of the use of this compound in opioid receptor binding and functional studies. Detailed protocols for key experiments are provided to guide researchers in characterizing the interaction of this compound and other novel synthetic opioids with their primary molecular targets.

Pharmacological Profile of this compound

This compound is a potent and selective µ-opioid receptor (MOR) agonist.[3][4] In vitro studies have demonstrated that its efficacy at the MOR is comparable to or slightly greater than that of fentanyl.[1] Like other opioids, its primary pharmacodynamic effects are mediated through the MOR, and these effects can be reversed by opioid antagonists such as naloxone (B1662785).[1]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in comparison to other well-characterized opioids.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound 1.09 ± 0.171796579[1]
Fentanyl2.17 ± 0.27356204[1]
Morphine3.04 ± 0.2829474[1]
Hydromorphone0.448 ± 0.048--[1]

Lower Ki values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Activity (EC50, nM and Efficacy, %)

CompoundAssayµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compound [³⁵S]GTPγSEC50: 0.14 nMEfficacy: 109% (vs DAMGO)--[1]
Fentanyl[³⁵S]GTPγSEC50: 0.10 nMEfficacy: 98% (vs DAMGO)--[1]
Morphine[³⁵S]GTPγSEC50: 1.21 nMEfficacy: 99% (vs DAMGO)--[1]
N-pyrrolidino this compound [³⁵S]GTPγSSubnanomolar potency--[5][6]

EC50 represents the concentration of the drug that gives a half-maximal response. Efficacy is the maximal response relative to a standard full agonist (DAMGO).

Signaling Pathways of this compound

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events.[7][8] The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[8][9] This signaling ultimately results in the analgesic and other physiological effects associated with opioids.[10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Figure 1: this compound-induced μ-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors expressed in CHO cell membranes.[5]

Materials:

  • Cell membranes from CHO cells expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[5]

  • This compound hydrochloride.[11]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific binding determinator: Naloxone (10 µM).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding).

    • 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., 1 nM [³H]DAMGO).[5]

    • 50 µL of this compound dilution or vehicle.

    • 50 µL of cell membrane suspension (10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.[5]

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Dilutions D Mix Components in 96-well Plate A->D B Prepare Radioligand Solution B->D C Prepare Cell Membranes C->D E Incubate at 25°C for 60 min D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 and Ki H->I

Figure 2: Workflow for the radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to opioid receptors, providing a measure of potency (EC50) and efficacy (Emax).[5][12]

Materials:

  • Cell membranes from CHO cells expressing human µ, δ, or κ opioid receptors.

  • [³⁵S]GTPγS.[5]

  • GDP.[5]

  • This compound hydrochloride.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[5]

  • Non-specific binding determinator: Unlabeled GTPγS (10 µM).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of this compound dilution or a reference agonist (e.g., DAMGO).

    • 50 µL of cell membrane suspension (5-10 µg of protein).

    • 50 µL of GDP (final concentration 1-10 µM, optimized for each receptor).[5]

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound and GDP Solutions D Pre-incubate Membranes, This compound, and GDP A->D B Prepare [35S]GTPγS Solution E Add [35S]GTPγS and Incubate at 30°C B->E C Prepare Cell Membranes C->D D->E F Filter and Wash E->F G Scintillation Counting F->G H Plot Dose-Response Curve G->H I Determine EC50 and Emax H->I

References

Application Notes and Protocols for Protonitazene Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the benzimidazole (B57391) class, presenting a significant challenge to forensic and clinical toxicology. Accurate and reliable detection in biological matrices such as blood and urine is crucial for understanding its pharmacokinetics, toxicology, and for clinical and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of whole blood, plasma, and urine for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, offering a range of options to suit different laboratory needs and sample types.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing effective extraction strategies.

PropertyValue/DescriptionReference
Chemical FormulaC₂₃H₃₀N₄O₃[1]
Molecular Weight410.51 g/mol [1]
SolubilitySoluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][1]
Chemical ClassBenzimidazole opioid[2]

This compound is a structural isomer of isotonitazene, which necessitates chromatographic separation for accurate identification.[2]

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring compatibility with the analytical instrument. The following table summarizes quantitative data from validated methods for this compound analysis in blood and urine.

TechniqueMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Considerations
Solid-Phase Extraction (SPE) Whole Blood74 - 96-0.5 ng/mL[3]Excellent for complex matrices, provides high purity extracts.[3][4]
Urine93 - 106-0.5 ng/mL[3]Effective for removing salts and other urinary components.[3][4]
Liquid-Liquid Extraction (LLE) Whole Blood>810.01 nM (~0.004 ng/mL)[5]0.1 nM (~0.04 ng/mL)[5]A classic and effective method, can be adapted for various sample volumes.[5][6]
Urine-0.05 ng/mL[7]0.1 ng/mL[7]pH adjustment is critical for efficient extraction.[7]
Protein Precipitation Plasma/Blood>80 (for similar compounds)[8][9]0.10 ng/mL (for metonitazene (B1467764)/isotonitazene)[10]-Fast and simple, but may result in less clean extracts and significant matrix effects.[10][11]
Liquid-Phase Microextraction (LPME) Whole Blood>810.01 nM (~0.004 ng/mL)[5]0.1 nM (~0.04 ng/mL) for this compound[5]A green and efficient high-throughput technique.[5][12]

Detailed Experimental Protocols

Solid-Phase Extraction (SPE) for Whole Blood and Urine

This protocol is adapted from a validated method for the analysis of nitazene (B13437292) compounds.[3][4]

Materials:

  • Clean Screen® DAU SPE Columns (130 mg, 3 mL)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (B52724) (ACN)

  • 100 mM Phosphate (B84403) buffer (pH 7.0)

  • Deionized Water

  • 50:50 Methanol:Water (v/v)

  • Elution Solvent: 98:2 Methanol:Ammonium Hydroxide (MeOH:NH₄OH), prepare fresh daily.

  • 10% Hydrochloric acid in Methanol (HCl in MeOH)

  • Internal Standard (IS) solution (e.g., Fentanyl-d5)

  • Vortex mixer

  • Centrifuge

  • SPE Manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • To 0.5 mL of whole blood or urine in a centrifuge tube, add the internal standard.

    • Add 200 µL of acetonitrile (ACN).[4]

    • Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).[4]

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.[4]

  • SPE Column Conditioning:

    • Condition the SPE column with 1 x 3 mL of Methanol.

    • Condition the SPE column with 1 x 3 mL of 100 mM phosphate buffer (pH 7.0).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 1 x 3 mL of deionized water.

    • Wash the column with 1 x 3 mL of 50:50 Methanol:Water.

  • Drying:

    • Dry the column under full vacuum or pressure for at least 10 minutes.

  • Elution:

    • Elute the analytes with 1 x 3 mL of freshly prepared 98:2 Methanol:Ammonium Hydroxide.

  • Evaporation and Reconstitution:

    • To the eluate, add 250 µL of 10% HCl in methanol to form more stable salt forms of the analytes.[4]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of 50:50 Methanol:Water.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Whole Blood

This protocol is based on a method developed for the quantification of nine nitazene analogs in whole blood.[5][6]

Materials:

  • Whole blood sample

  • Buffer solution (e.g., borate (B1201080) buffer, pH 9.5)[13][14]

  • Organic extraction solvent (e.g., a mixture of organic solvents)[6][13][14]

  • Internal Standard (IS) solution (e.g., Fentanyl-d5)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (compatible with LC-MS/MS mobile phase)

Protocol:

  • Sample Preparation:

    • To 1 mL of whole blood, add the internal standard.

    • Add 1 mL of buffer (e.g., borate buffer, pH 9.5).

    • Vortex briefly.

  • Extraction:

    • Add 5 mL of the organic extraction solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation for Plasma/Blood

This is a rapid and straightforward method suitable for high-throughput screening, adapted from general protein precipitation procedures.[8][10][11]

Materials:

  • Plasma or whole blood sample

  • Cold acetonitrile (ACN)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Autosampler vials with filters

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (a 3:1 ratio of ACN to sample).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial, preferably using a filter vial to remove any remaining particulate matter.

  • Analysis:

    • The sample is now ready for direct injection into the LC-MS/MS system.

Experimental Workflow Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

SPE_Workflow_Blood cluster_blood Whole Blood Sample Preparation (SPE) cluster_spe Solid-Phase Extraction cluster_final Final Steps sample 0.5 mL Whole Blood add_is Add Internal Standard sample->add_is add_acn Add 200 µL ACN add_is->add_acn add_buffer Add 1.3 mL Phosphate Buffer (pH 7) add_acn->add_buffer vortex1 Vortex add_buffer->vortex1 centrifuge1 Centrifuge (3000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Column (MeOH, Buffer) condition->load wash Wash Column (DI Water, 50:50 MeOH:H₂O) load->wash dry Dry Column wash->dry elute Elute (98:2 MeOH:NH₄OH) dry->elute add_hcl Add HCl in MeOH elute->add_hcl evaporate Evaporate to Dryness add_hcl->evaporate reconstitute Reconstitute (50:50 MeOH:H₂O) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow_Urine cluster_urine Urine Sample Preparation (LLE) cluster_final Final Steps sample 1 mL Urine add_is Add Internal Standard sample->add_is add_buffer Add Buffer (pH 9.5) add_is->add_buffer add_solvent Add Organic Solvent add_buffer->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PP_Workflow_Plasma cluster_plasma Plasma Sample Preparation (Protein Precipitation) sample 100 µL Plasma add_is Add Internal Standard sample->add_is add_acn Add 300 µL Cold ACN add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (>10,000 x g) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Direct LC-MS/MS Analysis collect_supernatant->analysis

References

Application Notes and Protocols for the Chromatographic Separation of Protonitazene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes) that has emerged as a significant public health concern. Structurally, it is an isomer of isotonitazene, another potent synthetic opioid. Due to their identical molecular weight and similar mass spectral fragmentation patterns, the differentiation of this compound from its isomers is a critical analytical challenge in forensic toxicology, clinical chemistry, and drug development.[1][2][3] Chromatographic separation is essential for the unambiguous identification and quantification of these compounds.[1]

These application notes provide detailed methodologies for the separation of this compound isomers using liquid chromatography coupled with mass spectrometry (LC-MS), a technique widely adopted for its sensitivity and selectivity.

Analytical Challenge

The primary challenge in the analysis of this compound and its isomers lies in their structural similarity. As positional isomers, they cannot be distinguished by mass spectrometry alone, necessitating effective chromatographic separation.[4][5] The development of robust and reliable chromatographic methods is therefore paramount for accurate toxicological analysis and clinical monitoring.

Chromatographic Approaches

Several liquid chromatography-based methods have been successfully employed for the separation and quantification of this compound and its isomers. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) are the preferred techniques.[5][6][7][8]

Commonly utilized stationary phases include C18 and biphenyl (B1667301) columns, which provide the necessary selectivity for resolving these closely related isomers.[4][9] Gradient elution with mobile phases consisting of acidified water (using formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed to achieve optimal separation.[4][6][10]

Quantitative Data Summary

The following table summarizes the retention times obtained for this compound and its key isomer, isotonitazene, using a validated LC-MS/MS method. This data highlights the successful chromatographic resolution of these compounds.

AnalyteRetention Time (min)
Isotonitazene6.34[4][11]
This compound 6.69 [4][11]
N-desethyl isotonitazene6.45[4][11]
Metonitazene4.57[4][11]
Etonitazene5.76[4][11]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of Nitazene (B13437292) Analogs in Biological Matrices

This protocol is based on a validated method for the analysis of this compound and other nitazene analogs in whole blood, urine, and tissue.[4][10][11][12]

1. Sample Preparation (Basic Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., whole blood), add an appropriate volume of internal standard.

  • Add 500 µL of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9).

  • Add 2 mL of an organic extraction solvent (e.g., n-butyl chloride).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography Parameters

  • Column: Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)[4][10]

  • Mobile Phase A: 0.1% Formic Acid in Water[4][10]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[4][10]

  • Flow Rate: 0.4 mL/min[4][10]

  • Injection Volume: 5 µL[4][10]

  • Column Temperature: 30°C[10]

  • Gradient Program:

    • Initial: 60% A / 40% B (hold for 1 min)[10]

    • 2 min: 70% A / 30% B[10]

    • 5.5 min: 40% A / 60% B[10]

    • 6 min: 60% A / 40% B (hold for 1 min)[10]

3. Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitor at least two to three MRM transitions for each analyte for confident identification and quantification.

Protocol 2: LC-HRMS Method for the Identification of this compound and its Metabolites in Urine

This protocol is suitable for the high-resolution mass spectrometric analysis of this compound and its metabolites in urine samples.[6]

1. Sample Preparation

  • Urine samples are hydrolyzed (e.g., using IMCSzyme RT) at room temperature.[6]

  • The hydrolyzed sample is then diluted and filtered prior to injection.[6]

2. Liquid Chromatography Parameters

  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 2.1 x 100 mm)[6]

  • Mobile Phase A: 0.1% Acetic Acid in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 400 µL/min[6]

  • Column Temperature: 45°C[6]

  • Gradient: Gradient elution program should be optimized to ensure separation from matrix interferences and isomers.[6]

3. High-Resolution Mass Spectrometry Parameters (Orbitrap)

  • Instrument: ThermoFisher Q-Exactive Orbitrap HRMS[6]

  • Scan Mode: Full-MS mode[6]

  • Resolving Power: 140,000[6]

  • Detection: Based on accurate mass measurement and relative retention time compared to reference standards.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Blood, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction or Hydrolysis & Dilution InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 or Biphenyl Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry Detection (MS/MS or HRMS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Reporting Reporting of Results PeakIntegration->Reporting

Caption: Experimental workflow for the chromatographic separation and analysis of this compound isomers.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Analgesia Analgesia, Sedation, Respiratory Depression CREB->Analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist like this compound.

Conclusion

The chromatographic separation of this compound and its isomers is a critical capability for analytical laboratories. The methods detailed in these application notes provide a robust framework for the accurate identification and quantification of these potent synthetic opioids. The use of high-resolution chromatographic techniques coupled with sensitive mass spectrometric detection is essential for addressing the challenges posed by these emerging substances. Adherence to validated protocols and the use of appropriate reference materials are crucial for ensuring the quality and reliability of analytical results.

References

Solid-Phase Extraction of Protonitazene from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid of the benzimidazole (B57391) class (nitazenes) that has emerged as a significant public health concern. Its high potency, exceeding that of fentanyl, necessitates sensitive and reliable analytical methods for its detection in complex biological matrices such as blood and urine. Solid-phase extraction (SPE) is a critical sample preparation technique that enables the concentration and purification of this compound from these matrices prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of this compound from various studies.

Table 1: Recovery and Matrix Effects of this compound using a Clean Screen® DAU SPE column. [1]

MatrixAnalyteAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
UrineThis compound8743
BloodThis compound813-5

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound.

MatrixExtraction MethodLODLOQReference
Whole Blood, Urine, TissueLiquid-Liquid Extraction0.1 ng/mL0.5 ng/mL[2][3]
Dried Blood SpotsNot Specified0.5 ng/mL0.5 ng/mL[4]
Whole BloodLiquid-Phase Microextraction0.01 nM0.1 nM[5][6]
HairLiquid-Liquid Extraction0.1 pg/mg1 pg/mg[7]
Plasma, UrineNot Specified0.1 ng/mLNot Specified[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Urine and Blood using a Mixed-Mode Cation Exchange SPE Cartridge

This protocol is based on the application note from United Chemical Technologies (UCT) for the extraction of nitazene (B13437292) compounds.[1]

Materials:

Sample Pretreatment:

  • To a 16 x 100 mm glass tube, add 0.5 mL of the urine or blood sample.

  • Add the internal standard.

  • Add 200 µL of acetonitrile (ACN).

  • Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).

  • Vortex the sample for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

Solid-Phase Extraction Procedure:

  • Condition Column:

    • Add 3 mL of methanol to the SPE column.

    • Add 3 mL of 100 mM phosphate buffer (pH 7.0).

    • Do not allow the column to dry.

  • Load Sample:

    • Load the pretreated sample onto the SPE column at a flow rate of 1-2 mL/minute.

  • Wash Column:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of a 50:50 methanol:water solution.

  • Dry Column:

    • Dry the column under full vacuum for at least 10 minutes.

  • Elute Analytes:

    • Elute with 3 mL of a freshly prepared solution of methanol with 2% ammonium hydroxide (98:2 v/v).

  • Evaporation and Reconstitution:

    • Add 250 µL of 10% HCl in methanol to the eluate and vortex.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 1 mL of a 50:50 methanol:water solution for LC-MS/MS analysis.

Visualizations

This compound SPE Workflow

SPE_Workflow This compound Solid-Phase Extraction Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction sample 0.5 mL Urine/Blood Sample add_is Add Internal Standard sample->add_is add_acn Add 200 µL ACN add_is->add_acn add_buffer Add 1.3 mL Phosphate Buffer (pH 7) add_acn->add_buffer vortex Vortex add_buffer->vortex centrifuge Centrifuge vortex->centrifuge condition 1. Condition Column (MeOH, Buffer) centrifuge->condition load 2. Load Sample condition->load wash 3. Wash Column (DI Water, 50:50 MeOH:H2O) load->wash dry 4. Dry Column wash->dry elute 5. Elute Analytes (MeOH:NH4OH 98:2) dry->elute add_hcl Add HCl in MeOH elute->add_hcl evaporate Evaporate to Dryness add_hcl->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Signaling_Pathway This compound µ-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound mor µ-Opioid Receptor (GPCR) This compound->mor Agonist Binding g_protein Gi/o Protein (α, β, γ subunits) mor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulation camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Analgesia, Respiratory Depression) pka->cellular_response ion_channel->cellular_response

References

Application Notes and Protocols for the GC-MS Analysis of Protonitazene: A Focus on Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene is a potent synthetic opioid belonging to the benzimidazole (B57391) class of compounds.[1] Its high potency, comparable to or greater than fentanyl, and increasing prevalence in the illicit drug market pose a significant public health risk.[1][2] Consequently, robust and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of drugs of abuse. However, the analysis of polar and high molecular weight compounds like this compound by GC-MS can be challenging due to poor chromatographic peak shape, low volatility, and thermal degradation in the injector port. Derivatization is a chemical modification process that can overcome these limitations by converting the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic and mass spectrometric properties.

These application notes provide an overview of potential derivatization techniques for the GC-MS analysis of this compound, including proposed protocols based on common derivatization strategies for opioids and related compounds.

Principles of Derivatization for GC-MS Analysis of this compound

The chemical structure of this compound, N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, lacks the highly polar functional groups (e.g., hydroxyl or primary/secondary amine groups) that are the primary targets for common derivatization reactions like silylation or acylation. However, the tertiary amine in the ethanamine side chain and the overall molecular structure can still lead to challenges in GC analysis. While direct analysis of this compound by GC-MS is possible, derivatization of its metabolites, which may contain more polar functional groups, or the use of specific derivatizing agents for tertiary amines could enhance analytical performance.

Common Derivatization Strategies:

  • Silylation: This is a common derivatization technique that replaces active hydrogens in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (B98337) (TMS) group. While this compound itself lacks active hydrogens, its potential metabolites may be amenable to silylation.

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to functional groups with active hydrogens. Similar to silylation, this is more applicable to this compound metabolites.

  • Alkylation: This technique can be used to derivatize a wider range of functional groups, including tertiary amines, by adding an alkyl group.

Experimental Protocols

Note: The following protocols are proposed methodologies based on general derivatization procedures for compounds with similar functional groups. Optimization of these protocols for this compound and its specific matrix is highly recommended.

Protocol 1: General Sample Preparation from Biological Matrices (Blood/Urine)
  • Sample Pre-treatment: To 1 mL of blood or urine, add an appropriate internal standard.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a suitable buffer (e.g., pH 9.5 borate (B1201080) buffer) to the sample.

    • Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • The dried extract is now ready for derivatization or reconstitution in a suitable solvent for direct GC-MS analysis.

Protocol 2: Proposed Silylation Derivatization (for Metabolites)

This protocol is intended for potential hydroxylated metabolites of this compound.

  • Reconstitution: Reconstitute the dried extract from the sample preparation step in 50 µL of a suitable solvent (e.g., acetonitrile).

  • Derivatization:

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 3: Proposed Acylation Derivatization (for Metabolites)

This protocol is intended for potential amine or hydroxyl-containing metabolites.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate).

  • Derivatization:

    • Add 50 µL of an acylating agent, such as Trifluoroacetic anhydride (B1165640) (TFAA) or Pentafluoropropionic anhydride (PFPA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Quantitative Data

Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MSWhole Blood0.10.5[4]
LC-MS/MSUrine0.10.5[4]
LC-MS/MSVarious0.050.1[3]

Visualizations

Experimental Workflow for Derivatization GC-MS Analysis

experimental_workflow node_start Sample Collection (e.g., Blood, Urine) node_prep Sample Preparation (e.g., Liquid-Liquid Extraction) node_start->node_prep Internal Standard Spiking node_deriv Derivatization (Silylation or Acylation) node_prep->node_deriv Dried Extract node_gcms GC-MS Analysis node_deriv->node_gcms Derivatized Sample node_data Data Analysis and Quantification node_gcms->node_data Mass Spectra and Chromatograms

Caption: General workflow for the derivatization and GC-MS analysis of this compound from biological samples.

Conclusion

While direct GC-MS analysis of this compound may be feasible, derivatization offers a promising approach to enhance the sensitivity and robustness of the method, particularly for its metabolites. The proposed protocols provide a starting point for method development. It is important to note that distinguishing this compound from its isomer, isotonitazene, requires careful chromatographic separation, which should be a key consideration during method development.[1][5][6] Further research is needed to establish validated derivatization protocols and quantitative GC-MS methods specifically for this compound and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Protonitazene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical separation of Protonitazene and its isomers. The information is intended to assist laboratory professionals in developing and refining their analytical methods for these potent synthetic opioids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the analysis of this compound?

The main difficulty lies in the differentiation and separation of this compound from its structural isomer, isotonitazene.[1][2][3] Since they share the same molecular weight and exhibit similar fragmentation patterns in mass spectrometry, their distinction relies heavily on effective chromatographic separation.[1][4][5]

Q2: Which analytical techniques are most effective for separating this compound and its isomers?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed and effective technique.[4][6] Gas chromatography-mass spectrometry (GC/MS) can also be used, as well as more advanced techniques like ion mobility spectrometry (IMS), which shows promise for reference-free identification.[4][5][7][8]

Q3: What type of analytical columns are recommended for the chromatographic separation of this compound isomers?

Both C18 and Biphenyl (B1667301) columns have been successfully used. Biphenyl columns, in particular, are noted for providing baseline separation of isotonitazene and this compound.[6][9]

Q4: Are there established methods for the chiral separation of this compound enantiomers?

Currently, there is a lack of specific published methods for the chiral separation of this compound enantiomers. While general techniques for chiral drug separation exist, their application to this compound has not been documented in the available scientific literature.[1]

Q5: How does this compound exert its biological effects?

This compound is a potent agonist of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][4] Its binding to the MOR initiates a signaling cascade that leads to analgesic effects but also severe adverse effects like respiratory depression.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or no separation of this compound and isotonitazene peaks. Inadequate chromatographic resolution.- Optimize the gradient elution profile of your mobile phase.- Consider using a biphenyl analytical column, which has shown excellent selectivity for these isomers.- Adjust the column temperature to enhance separation efficiency.- Ensure your mobile phase composition is optimal; for example, using 0.1% formic acid in water and methanol/acetonitrile.
Inability to distinguish isomers by mass spectrometry. Identical molecular weight and similar fragmentation patterns.- Rely on chromatographic retention times for positive identification. A difference of even a fraction of a minute is significant.- If available, utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements to rule out other isobaric interferences.[9]- Explore ion mobility spectrometry (IMS) for gas-phase separation of the isomers if co-elution is persistent.[4][5][7]
Low sensitivity or inability to detect low concentrations of this compound. Insufficient method sensitivity for potent compounds often found at low concentrations in biological samples.- Optimize MS/MS parameters, including cone voltage and collision energies, for the specific transitions of this compound.- Employ a sensitive detection mode such as Multiple Reaction Monitoring (MRM).[6]- Consider sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte.
Peak tailing or poor peak shape. - Active sites on the analytical column.- Inappropriate mobile phase pH.- Sample overload.- Use a column with end-capping to minimize silanol (B1196071) interactions.- Ensure the mobile phase pH is appropriate for the basic nature of this compound.- Inject a smaller sample volume or dilute the sample.
Retention time shifts. - Changes in mobile phase composition.- Column degradation.- Fluctuations in column temperature.- Prepare fresh mobile phase daily.- Use a guard column to protect the analytical column.- Ensure the column oven is maintaining a stable temperature.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for this compound and its isomer, isotonitazene.

Table 1: Chromatographic Retention Times (RT) for this compound and Isomers

CompoundAnalytical ColumnRetention Time (min)Reference
This compoundAgilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)6.69
IsotonitazeneAgilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)6.34
This compoundPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)7.32[3]
IsotonitazenePhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)7.02[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMethodLODLOQReference
This compoundLC-QQQ-MS0.1 ng/mL0.5 ng/mL
IsotonitazeneLC-QQQ-MS0.1 ng/mL0.5 ng/mL
This compoundLC-HRMS0.1 ng/mL-[4]

Experimental Protocols

LC-MS/MS Method for the Quantification of this compound and Isomers

This protocol is a composite based on a validated method for the analysis of nitazene (B13437292) analogs in biological matrices.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer (LC-QQQ-MS).

  • Analytical Column: Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program:

    • Initial: 60% A / 40% B

    • Hold at 60% A / 40% B for 1 min

    • Ramp to 70% A / 30% B at 2 min

    • Ramp to 40% A / 60% B at 5.5 min

    • Return to 60% A / 40% B at 6 min

    • Hold for 1 min for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode. Specific precursor > product ion transitions should be optimized for the instrument in use.

GC/MS for the Analysis of this compound and Isomers

This is a general protocol based on the analysis of nitazene analogs.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC/MS).

  • Column: A non-polar or medium-polarity column suitable for the analysis of basic drugs.

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 150°C

    • Ramp rate: 15°C/min to 300°C

    • Hold time: 5-10 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification and comparison with spectral libraries. Selected Ion Monitoring (SIM) can be used for increased sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Blood/Urine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration injection Injection into LC System concentration->injection separation Chromatographic Separation (C18 or Biphenyl Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection peak_integration Peak Integration and Quantification detection->peak_integration identification Isomer Identification by Retention Time peak_integration->identification reporting Reporting of Results identification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound isomers.

isomer_separation_logic cluster_properties Identical Properties cluster_solutions Separation & Identification Solutions challenge Challenge: This compound & Isotonitazene are Isomers mass Molecular Weight challenge->mass leads to fragmentation MS Fragmentation challenge->fragmentation leads to chromatography Chromatography (LC or GC) challenge->chromatography requires ims Ion Mobility Spectrometry (IMS) challenge->ims alternative is retention_time Unique Retention Time chromatography->retention_time provides

Caption: Logical diagram of this compound isomer separation challenges.

mu_opioid_receptor_pathway This compound This compound (Agonist) mor µ-Opioid Receptor (GPCR) This compound->mor binds to g_protein Gi/o Protein Activation mor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP Levels adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition ion_channel->neuronal_inhibition analgesia Analgesia & Other Effects neuronal_inhibition->analgesia

Caption: Generalized µ-opioid receptor signaling pathway.

References

Improving sensitivity of Protonitazene detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Protonitazene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for the sensitive and accurate detection of this compound, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the most sensitive and specific method for the detection and quantification of this compound at low concentrations.[1][2][3] These techniques offer the necessary selectivity to differentiate this compound from other structurally similar compounds and can achieve limits of detection (LOD) in the sub-nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, depending on the matrix.[1][2]

Q2: Can I use a GC-MS for this compound analysis?

A2: While GC-MS can be used, it presents challenges for nitazene (B13437292) analogs like this compound. These compounds can exhibit complex fragmentation patterns and may not produce a distinct molecular ion, making identification difficult, especially at low concentrations.[4][5] LC-MS/MS is generally preferred for its superior sensitivity and specificity for this class of compounds.[4]

Q3: Are there immunoassay-based screening methods available for this compound?

A3: Yes, immunoassay test strips for nitazene compounds are available. However, their sensitivity is significantly lower than that of mass spectrometric methods.[2][6] The reported limit of detection for this compound using some commercial test strips is around 3000 ng/mL, which may not be sufficient for detecting the low concentrations typically found in biological samples.[6] Therefore, these strips are best utilized for rapid, preliminary screening, and all results should be confirmed with a more sensitive technique like LC-MS/MS. Traditional opioid screening immunoassays, such as those for morphine or fentanyl, will not detect this compound due to its distinct chemical structure.[2]

Q4: How can I differentiate this compound from its isomer, Isotonitazene?

A4: Differentiating between this compound and Isotonitazene is a critical analytical challenge as they share the same molecular formula and mass.[7][8][9] Effective separation can be achieved through careful chromatographic method development. Utilizing a suitable analytical column, such as a biphenyl (B1667301) or C18 column, with an optimized gradient elution can allow for the baseline separation of the two isomers before detection by the mass spectrometer.[7][10] High-resolution mass spectrometry can also aid in differentiation based on subtle differences in fragmentation patterns, though chromatographic separation is the most robust approach.[7]

Q5: What are the common metabolites of this compound that can be targeted for detection?

A5: While specific metabolism studies on this compound are still emerging, research on related nitazenes suggests that metabolites can be valuable targets for extending the detection window. A common metabolite for many nitazenes is 4'-hydroxy-nitazene, which is formed through O-dealkylation.[2] Other potential metabolites include N-desethyl this compound.[7] Targeting these metabolites in addition to the parent compound can increase the likelihood of detection, especially in urine samples where metabolite concentrations may be higher.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor sensitivity / High Limit of Detection (LOD) Inefficient sample extraction or cleanup.Optimize your sample preparation method. For biological matrices, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte.[1][11] Microextraction techniques can also offer high enrichment factors.[10]
Suboptimal mass spectrometry parameters.Ensure that the MS/MS transitions (precursor and product ions) are correctly selected and that collision energy is optimized for maximum signal intensity. For HRMS, use a narrow mass extraction window to improve the signal-to-noise ratio.
Matrix effects (ion suppression or enhancement).Matrix effects can significantly impact ionization efficiency.[1] To mitigate this, use a matrix-matched calibration curve or employ stable isotope-labeled internal standards. Diluting the sample extract can also reduce matrix effects, though this may impact the LOD.
Inability to separate this compound and Isotonitazene Inadequate chromatographic resolution.Modify your LC method. Experiment with different stationary phases (e.g., biphenyl, C18) and optimize the mobile phase gradient to improve separation.[10] Adjusting the column temperature and flow rate may also enhance resolution.
No peak detected for this compound Analyte degradation.This compound may be susceptible to degradation under certain conditions. Ensure proper sample storage (e.g., low temperatures) and minimize the time between sample collection and analysis.[12] Check the pH of your extraction and mobile phases to ensure they are compatible with the analyte's stability.
Incorrect MS/MS transitions or retention time window.Verify the precursor and product ions for this compound against a certified reference standard. Confirm the expected retention time by injecting a standard solution.
High background noise in the chromatogram Contaminated mobile phase or LC system.Use high-purity solvents and additives for your mobile phase. Regularly flush the LC system to remove any contaminants.
Insufficient sample cleanup.Re-evaluate your sample preparation protocol to ensure adequate removal of matrix components that may contribute to background noise.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in various matrices as reported in the literature.

Analytical Method Matrix LOD LOQ Reference
LC-MS/MSWhole Blood0.1 ng/mL0.5 ng/mL[11]
LC-MS/MSWhole Blood0.05 ng/mL0.1 ng/mL[2]
LC-MS/MSUrine0.05 ng/mL-[3]
LC-MS/MSHair0.1 pg/mg1 pg/mg[1][13][14]
LC-QQQ-MSWhole Blood0.1 ng/mL0.5 ng/mL[11][15]
Immunoassay-3000 ng/mL-[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood

This protocol is a general guideline for extracting this compound from whole blood samples.

  • Aliquot Sample: Pipette 0.5 mL of whole blood into a clean centrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., this compound-d7) to a final concentration of 10 ng/mL.

  • Buffering: Add 1 mL of a basic buffer (e.g., 10 mM borax (B76245) buffer, pH 10.4) to the sample.

  • Extraction: Add 3 mL of an organic extraction solvent (e.g., a 70:30 mixture of n-butyl chloride and ethyl acetate).[11]

  • Mixing: Vortex or rotate the tube for 15 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample for 10 minutes at a sufficient speed to achieve phase separation (e.g., 4600 rpm).[11]

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.

  • LC Column: A C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).[7][10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of organic phase, increasing to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Low Concentration Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (Isomer Resolution) Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: General workflow for sensitive this compound detection.

Troubleshooting_Logic Start Poor Sensitivity? Check_Prep Optimize Sample Prep? (LLE/SPE) Start->Check_Prep Yes Resolved Sensitivity Improved Start->Resolved No Check_MS Optimize MS/MS? (Transitions, Energy) Check_Prep->Check_MS Still Poor Check_Prep->Resolved Yes Check_Matrix Investigate Matrix Effects? (IS, Dilution) Check_MS->Check_Matrix Still Poor Check_MS->Resolved Yes Check_Matrix->Resolved Issue Mitigated

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of protonitazene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of this potent synthetic opioid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample (e.g., blood, urine, hair). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound analysis, this can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. In some cases, ionization enhancement has been observed for this compound and its analogs in whole blood samples.[1][2][3][4]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.[5][6]

Q3: What are the common biological matrices for this compound analysis and which are most prone to matrix effects?

A3: this compound is commonly analyzed in whole blood, urine, and hair.[3][7][8][9] Whole blood and plasma are generally considered more complex matrices and are more susceptible to significant matrix effects due to the high content of proteins and phospholipids.[6][10] While urine is a less complex matrix, high concentrations of salts and other endogenous compounds can still cause matrix effects.[11] Hair analysis requires extensive sample preparation to remove interferences.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The optimal sample preparation technique depends on the biological matrix and the desired sensitivity.

  • Liquid-Liquid Extraction (LLE): This is a commonly used and effective method for reducing matrix effects in whole blood and urine analysis of this compound.[7][12]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE and protein precipitation, thus reducing matrix effects, especially for complex matrices like blood and plasma.[13][14]

  • Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less effective at removing matrix components compared to LLE and SPE, and may result in more significant matrix effects.[10]

  • Dilute-and-Shoot: For urine samples, a simple dilution followed by filtration can sometimes be sufficient to mitigate matrix effects, especially when using a highly sensitive LC-MS/MS system.[11]

Q5: Should I use an internal standard for this compound analysis?

A5: Yes, the use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. A SIL internal standard, such as a deuterated analog of this compound, will co-elute with the analyte and experience similar ionization suppression or enhancement, thereby improving the accuracy and precision of quantification. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.- Implement a more rigorous sample cleanup method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner extract. - Optimize chromatographic separation: Ensure this compound is chromatographically separated from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient, or using a different column chemistry. - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Low signal intensity or poor sensitivity for this compound Ion suppression due to co-eluting matrix components.- Improve sample preparation: As mentioned above, a more effective extraction method like SPE can significantly reduce ion-suppressing interferences. - Chromatographic optimization: Adjust the LC method to separate this compound from the region of the chromatogram where significant ion suppression is observed. A post-column infusion experiment can help identify these regions. - Sample dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening ion suppression. However, this may compromise the limit of detection.
Inconsistent or unexpectedly high this compound concentrations Ion enhancement due to co-eluting matrix components.- Review sample preparation: While less common than suppression, enhancement can occur. A cleaner extraction method can help mitigate this. - Use a stable isotope-labeled internal standard: This will co-elute and experience similar enhancement, correcting the quantitative result. - Matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Interference peaks observed at the retention time of this compound Co-eluting endogenous or exogenous compounds.- Optimize MS/MS transitions: Ensure the selected precursor and product ions are specific to this compound. - Improve chromatographic resolution: Use a longer column, a shallower gradient, or a different stationary phase to separate the interfering peak from the analyte peak. - Enhance sample cleanup: A more selective sample preparation method like SPE can remove the interfering compounds.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for this compound and related nitazenes from various studies.

Table 1: Matrix Effect and Recovery Data for this compound in Different Biological Matrices and Extraction Methods

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
This compound Whole BloodLiquid-Liquid Extraction (LLE)Ionization enhancement observed (did not affect quantitation)Not explicitly stated[1],[2],[3],[4]
This compound Whole BloodLiquid-Phase Microextraction (LPME)Not explicitly stated>81%[15],[16]
This compound UrineDilution and FiltrationNot explicitly statedNot explicitly stated[11]
This compound Dried Blood SpotsNot specified80 - 112%84 - 117%[5]
This compound Plasma & UrineNot specifiedNo matrix effect observedNot explicitly stated[17]
Nitazene Analogs (including this compound) Biological SamplesLiquid-Liquid Extraction (LLE)±20.4%80.6 - 120.4%[7],[12]

Note: The method for calculating matrix effect can vary between studies. A value of 100% or a range centered around 100% (e.g., 80-120%) generally indicates minimal matrix effect, while significant deviation suggests ion suppression or enhancement.

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) for this compound in Whole Blood (Adapted from Walton et al., 2021)[1],[18]

  • Sample Preparation: To 0.5 mL of whole blood, add the internal standard.

  • Buffering: Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

  • Extraction: Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).

  • Mixing: Vortex or rotate the sample for 15 minutes.

  • Centrifugation: Centrifuge at approximately 4,600 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. "Dilute-and-Shoot" for this compound in Urine (Adapted from a general approach for urine samples)[11]

  • Hydrolysis (if necessary for metabolites): Urine samples may be hydrolyzed enzymatically.

  • Dilution: Dilute the urine sample with a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent). A 1:10 dilution is a common starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm filter to remove particulates.

  • Analysis: Inject the filtered sample directly into the LC-MS/MS system.

Visualizations

Below is a workflow diagram illustrating the process of identifying and mitigating matrix effects in the LC-MS/MS analysis of this compound.

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects cluster_start Start cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start LC-MS/MS Method Development for this compound assess_me Perform Post-Extraction Spike Experiment start->assess_me calc_me Calculate Matrix Factor (Peak Area in Matrix / Peak Area in Solvent) assess_me->calc_me eval_me Is Matrix Effect Significant? (e.g., > ±20%) calc_me->eval_me optimize_sp Optimize Sample Preparation (e.g., LLE, SPE) eval_me->optimize_sp Yes optimize_lc Optimize Chromatography (e.g., Gradient, Column) eval_me->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard eval_me->use_is Yes validate Re-evaluate Matrix Effect and Validate Method eval_me->validate No optimize_sp->assess_me optimize_lc->assess_me use_is->assess_me end Routine Analysis validate->end

Caption: A flowchart for troubleshooting matrix effects in this compound analysis.

References

Protonitazene Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of protonitazene under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride is stable for at least five years when stored at -20°C.[1] For short-term storage or shipping, room temperature is acceptable.[1]

Q2: How stable is this compound in dried blood spots (DBS)?

A2: The stability of this compound in DBS is dependent on both temperature and concentration. At a concentration of 1 ng/mL, this compound is undetectable after 30 days at room temperature and degrades to approximately 69% of its initial concentration after 30 days at 4°C.[2] At a higher concentration of 5 ng/mL, it is more stable, with approximately 90% remaining at room temperature and 45% at 4°C after 30 days.[2]

Q3: What solvents are suitable for preparing this compound solutions?

A3: this compound hydrochloride is soluble in several organic solvents. The following table summarizes its solubility:[3]

SolventSolubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL
Ethanol10 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Q4: Are there known degradation products of this compound?

A4: While specific forced degradation studies detailing all potential degradation products are not extensively published, metabolic studies have identified several metabolites that could also potentially be formed through chemical degradation. These include N-desethylthis compound, 5-aminothis compound, and 4'-hydroxynitazene.[4] Further studies are needed to confirm the degradation pathways under various stress conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results over time with stored solutions. Degradation of this compound in solution.- Prepare fresh solutions for each experiment. - If storing solutions, aliquot to minimize freeze-thaw cycles. - Store solutions at -20°C or colder, protected from light. - For aqueous solutions, consider the pH and buffer composition, as extreme pH may accelerate hydrolysis.
Loss of this compound in biological samples (e.g., blood, urine). Enzymatic metabolism or chemical degradation.- Analyze samples as quickly as possible after collection. - Store biological samples at -20°C or -80°C. - For blood samples, consider using dried blood spots (DBS) for short-term storage, keeping in mind the stability data provided.
Unexpected peaks in chromatograms. Presence of degradation products.- If conducting stability studies, these peaks may correspond to degradants. Characterize them using mass spectrometry. - Known metabolites like N-desethylthis compound can serve as potential reference points for identification.

Data on Stability of this compound in Dried Blood Spots

The following table summarizes the short-term stability of this compound in dried blood spots at two different concentrations and temperatures over a 30-day period.

ConcentrationStorage TemperatureDay 1Day 7Day 30
1 ng/mL Room TemperatureNot reportedNot reportedNot detectable[2]
4°CNot reportedNot reported~69% remaining[2]
5 ng/mL Room TemperatureNot reportedNot reported~90% remaining
4°CNot reportedNot reported~45% remaining[2]

Experimental Protocols

Short-Term Stability Assessment in Dried Blood Spots

This protocol is based on the methodology described in the literature for assessing the stability of nitazenes in DBS.[2]

1. Sample Preparation:

  • Spike drug-free human blood with this compound to achieve final concentrations of 1 ng/mL and 5 ng/mL.
  • Spot the spiked blood onto DBS cards and allow them to dry completely at room temperature.

2. Storage:

  • Store the prepared DBS cards in sealed bags at two different conditions: room temperature and 4°C.

3. Sample Analysis at Timed Intervals (Day 0, 1, 7, 30):

  • Extraction:
  • Punch out a disc from the DBS card.
  • Place the disc in a tube and add an appropriate volume of extraction solvent (e.g., methanol) containing an internal standard.
  • Sonicate for a specified time (e.g., 30 minutes) to facilitate extraction.
  • Centrifuge to pellet any debris.
  • Analysis:
  • Transfer the supernatant to a clean vial for analysis.
  • Analyze the extract using a validated analytical method, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

4. Data Evaluation:

  • Quantify the concentration of this compound at each time point.
  • Calculate the percentage of the initial concentration remaining at each time point to determine the stability.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_evaluation Evaluation A Spike this compound into Matrix B Prepare Samples (e.g., DBS, Solutions) A->B C Room Temperature B->C Store Samples D Refrigerated (4°C) B->D Store Samples E Frozen (-20°C) B->E Store Samples F Sample Extraction C->F D->F E->F G LC-MS/MS Analysis F->G H Data Quantification G->H I Calculate % Remaining H->I J Assess Stability I->J

Caption: A generalized workflow for conducting stability studies of this compound.

This compound and the Mu-Opioid Receptor Signaling Pathway

This compound is a potent agonist of the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Its activation triggers intracellular signaling cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR binds & activates G_protein G-protein (Gi/o) MOR->G_protein activates Beta_arrestin β-Arrestin MOR->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates MAPK MAPK Pathway Beta_arrestin->MAPK activates

Caption: Simplified signaling pathway of the mu-opioid receptor upon activation by this compound.

References

Preventing degradation of Protonitazene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protonitazene Analysis

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quantified this compound concentration is unexpectedly low. What are the common causes of degradation during sample preparation?

A1: Low recovery of this compound is often linked to its stability, which is influenced by temperature, storage duration, pH, and light exposure. Significant degradation can occur if samples are not handled under optimal conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: this compound is highly susceptible to degradation at room temperature, especially at low concentrations. For instance, a 1 ng/mL concentration in dried blood spots (DBS) can become undetectable after 30 days at room temperature.[1][2][3] Ensure samples are stored appropriately (see Table 2).

  • Review Extraction pH: As a benzimidazole-based compound, this compound's stability is pH-dependent. For liquid-liquid extractions (LLE), using a basic pH (e.g., pH 9.5-10.4) is common to neutralize the molecule for extraction into an organic solvent.[4][5][6] However, prolonged exposure to non-optimal pH could contribute to degradation. Ensure buffers are fresh and the pH is accurate.

  • Check for Light Exposure: Minimize exposure of samples, standards, and extracts to direct sunlight and UV sources. Store solutions in amber vials or protect them from light.

  • Assess Solvent Purity: Use high-purity (e.g., LC-MS grade) solvents for extraction and reconstitution. Impurities in solvents can catalyze degradation. Methanol (B129727) has been shown to provide high recovery for nitazenes from DBS samples.[1][2][7]

  • Evaluate Temperature During Processing: Avoid high temperatures during sample processing steps like solvent evaporation. If using a nitrogen evaporator, ensure the temperature is controlled, for example, at around 35°C.[5]

Q2: What are the optimal storage conditions for this compound stock solutions and biological samples?

A2: The stability of this compound is highly dependent on temperature and concentration. Lower temperatures significantly improve stability.

Summary of Recommendations:

  • Analytical Standards (Solid): Commercial suppliers recommend storing the solid hydrochloride salt at -20°C for long-term stability (≥ 5 years).

  • Stock Solutions: Prepare stock solutions in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol, where it has good solubility.[8] Store these solutions at -20°C or below in tightly sealed containers to prevent evaporation and degradation.

  • Biological Samples (Blood, Urine, DBS): Samples should be analyzed as quickly as possible. If immediate analysis is not feasible, store them frozen (-20°C or -80°C). For short-term storage (up to a few weeks), 4°C is preferable to room temperature, particularly for low-concentration samples.[1][2] Studies show that while higher concentrations (~5 ng/mL) may be relatively stable at room temperature for a short period, lower concentrations (~1 ng/mL) degrade rapidly.[1][2][3]

Q3: Is this compound sensitive to light, and what precautions should I take?

A3: While specific photodegradation studies on this compound are not widely published, related benzimidazole (B57391) structures and other synthetic opioids are known to be susceptible to degradation upon exposure to UV and visible light. The nitro group on the benzimidazole ring, in particular, can be photochemically active.

Recommended Precautions:

  • Work in a shaded environment or under yellow light when handling samples and standards.

  • Use amber glass vials or foil-wrapped containers for storing all solutions containing this compound.

  • Minimize the time samples are left on an autosampler, especially if it is not refrigerated or protected from light. Many validated methods use a refrigerated autosampler set at 15°C or lower.[9]

Q4: I am seeing unexpected peaks in my chromatogram. Could they be degradation products?

A4: Yes, unexpected peaks could be isomers, impurities from the standard, or degradation products. The degradation products of this compound are expected to be similar to its known metabolites due to shared chemical transformation pathways.

Common Potential Degradation Products/Metabolites:

  • N-desethylthis compound: Resulting from the loss of an ethyl group.

  • 4'-Hydroxynitazene: Formed via O-dealkylation of the propoxy group. This is a common metabolite for many nitazenes.[10]

  • 5-Aminothis compound: Resulting from the reduction of the nitro group on the benzimidazole ring.

  • Hydroxythis compound: Formed by hydroxylation on the parent molecule.

If you suspect degradation, confirm the identity of these peaks using a high-resolution mass spectrometer (HRMS) to obtain an accurate mass or by comparing with certified reference standards if available. Note that this compound is a structural isomer of Isotonitazene, and robust chromatographic separation is necessary to distinguish them.[8][10][11]

Q5: Are there special considerations for enzymatic hydrolysis when analyzing for this compound metabolites?

A5: Yes. When analyzing for conjugated (Phase II) metabolites, the hydrolysis step is critical. Studies on nitazene (B13437292) analogs have shown that some glucuronidated metabolites can be unstable during enzymatic hydrolysis. Specifically, certain N-ethyl-N-(1-glucuronyloxyethyl) metabolites can degrade to their corresponding N-desethyl metabolites.[12][13][14] This can lead to an overestimation of the N-desethyl metabolite and an underestimation of the parent drug's total metabolic profile.

Recommendations:

  • Analyze both hydrolyzed and unhydrolyzed samples: This can help to identify and differentiate between native Phase I metabolites and those formed as artifacts during hydrolysis.

  • Optimize Hydrolysis Conditions: Use the mildest effective conditions (time, temperature) for your enzymatic hydrolysis to minimize artifact formation. Some protocols perform hydrolysis at room temperature.[12][15]

Quantitative Data Summary

Table 1: Short-Term Stability of this compound in Dried Blood Spots (DBS) Data summarized from studies on the degradation of nitazenes in DBS over 30 days.[1][2][3][7]

ConcentrationStorage Temp.% Remaining after 7 Days% Remaining after 30 Days
1 ng/mL Room Temp.Significant LossNot Detectable
4 °C~80-90%~69%
5 ng/mL Room Temp.>95%~90%
4 °C>95%~45%

Table 2: Recommended Storage Conditions for this compound

Material TypeShort-Term StorageLong-Term StorageKey Considerations
Solid Standard 2-8°C-20°C (≥ 5 years)Keep desiccated and protected from light.
Stock Solutions 2-8°C (days)-20°C or -80°CUse amber vials; avoid repeated freeze-thaw cycles.
Biological Samples 4°C (up to 1 week)-20°C or -80°CFreeze promptly after collection. Low concentrations are less stable.[2]

Table 3: Solubility of this compound Hydrochloride Data from commercial suppliers.[8]

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
Ethanol~10 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from validated methods for nitazene analysis in forensic toxicology.[5]

  • Sample Preparation: Aliquot 0.5 mL of whole blood into a clean glass tube.

  • Internal Standard: Add the internal standard (e.g., Isotonitazene-d7) to each sample, calibrator, and control.

  • Alkalinization: Add 1 mL of a basic buffer (e.g., 10 mM Borax buffer, pH 10.4) to each tube. Vortex briefly to mix.

  • Extraction: Add 3 mL of an appropriate organic extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).

  • Mixing: Cap the tubes and mix on a rotator for 15-20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at ~4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (or other appropriate solvent). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) in a Class A volumetric flask to achieve the target concentration. Ensure complete dissolution. Store at -20°C in an amber vial.

  • Intermediate Solutions: Prepare intermediate dilutions from the stock solution using methanol or acetonitrile.

  • Working Solutions/Calibrators: Prepare the final working solutions and calibrators by diluting the intermediate solutions in the appropriate matrix (e.g., blank blood, mobile phase) to the desired concentration range. Always use fresh dilutions for calibration curves.

Visualizations

TroubleshootingWorkflow start Low or Inconsistent This compound Recovery storage Review Storage Conditions start->storage extraction Review Extraction Protocol start->extraction reagents Check Reagents & Glassware start->reagents environment Consider Environmental Factors start->environment temp Stored at RT or 4°C for extended period? storage->temp Temperature? thaw Multiple freeze-thaw cycles? storage->thaw Cycles? ph Buffer pH incorrect or expired? extraction->ph pH? solvent_vol Incorrect solvent volumes or ratio? extraction->solvent_vol Volume? evap Evaporation temp too high? extraction->evap Temp? mixing Insufficient mixing during extraction? extraction->mixing Mixing? solvent_purity Solvents expired or not LC-MS grade? reagents->solvent_purity Purity? glassware Glassware contaminated? reagents->glassware Cleanliness? light Samples/standards exposed to direct light? environment->light Light? sol_storage ACTION: Store samples at -20°C or below. Analyze promptly. temp->sol_storage thaw->sol_storage sol_extraction ACTION: Verify buffer pH. Ensure accurate pipetting & controlled evaporation. ph->sol_extraction solvent_vol->sol_extraction evap->sol_extraction mixing->sol_extraction sol_reagents ACTION: Use fresh, high-purity solvents & clean glassware. solvent_purity->sol_reagents glassware->sol_reagents sol_light ACTION: Use amber vials and minimize light exposure. light->sol_light

Caption: Troubleshooting workflow for low this compound recovery.

DegradationPathways cluster_products Potential Degradation Products parent This compound (C23H30N4O3) desethyl N-desethylthis compound parent->desethyl N-Deethylation hydroxy 4'-Hydroxynitazene parent->hydroxy O-Depropylation (+ Hydroxylation) amino 5-Aminothis compound parent->amino Nitro Reduction hydroxy_parent Hydroxythis compound parent->hydroxy_parent Aromatic or Aliphatic Hydroxylation

Caption: Potential degradation pathways for this compound.

References

Optimization of MS/MS fragmentation for Protonitazene identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Protonitazene using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (+ESI) LC-MS/MS?

A1: The protonated molecule [M+H]⁺ is the primary precursor ion for this compound. The most common product ions result from the fragmentation of the diethylaminoethyl side chain. Key ions are summarized in the table below.

Q2: I am not detecting the protonated molecule [M+H]⁺ or its abundance is very low. What should I do?

A2: Low abundance of the precursor ion can be due to several factors:

  • Suboptimal Ionization Source Settings: Ensure your ESI source parameters are optimized. For nitazenes, a capillary voltage of around 0.90 kV and an ion source temperature of approximately 150°C have been used successfully.[1]

  • Mobile Phase Composition: The pH of your mobile phase can significantly impact protonation. Using an acidic mobile phase, such as 0.1% formic acid in both water and methanol (B129727), can enhance the formation of the [M+H]⁺ ion.[2]

  • In-source Fragmentation: High cone or declustering potential voltages can cause the precursor ion to fragment within the ion source before it reaches the quadrupole. Try reducing these voltages to increase the intensity of the [M+H]⁺ ion.

Q3: My MS/MS spectrum is noisy or shows poor fragmentation efficiency. How can I improve it?

A3: To improve spectral quality:

  • Optimize Collision Energy: Collision-induced dissociation (CID) energy is critical for obtaining a clean fragmentation pattern.[3] The optimal collision energy for this compound is typically in the range of 20-46 V.[4] It's recommended to perform a collision energy optimization experiment for your specific instrument.

  • Increase Analyte Concentration: If the signal is weak, consider concentrating your sample or injecting a larger volume, ensuring it doesn't compromise your chromatography.

  • Check for Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[5]

Q4: I am having difficulty chromatographically separating this compound from its isomer, Isotonitazene. What conditions are recommended?

A4: Differentiating these isomers is critical as they share the same molecular weight and similar fragmentation patterns.[6] Chromatographic separation is essential for their unambiguous identification.

  • Column Selection: A Kinetex biphenyl (B1667301) column (2.1 x 100 mm, 1.7 µm) has been shown to provide baseline separation.[1] An Agilent InfinityLab Poroshell C-18 column has also been used effectively.[2]

  • Gradient Elution: A well-optimized gradient is key. One successful method utilized a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) with a flow rate of 0.4 mL/min.[2] Another method used 10 mM ammonium (B1175870) formate (B1220265) pH 3.1 (A) and methanol (B) at 0.5 mL/min.[1]

  • Temperature: Column temperature can influence selectivity. A column temperature of 60°C has been used to achieve separation.[1]

Q5: What are the characteristic fragment ions for the nitazene (B13437292) class of compounds?

A5: Many nitazene analogs share common fragmentation pathways, leading to a set of diagnostic product ions. These ions typically arise from the cleavage of the diethylaminoethyl or similar side chains. Common ions include m/z 100.1, 72.1, and 44.0.[4][7][8] The presence of these ions can suggest the presence of a nitazene-like structure.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Identification

AnalytePrecursor Ion (m/z)Product Ions (m/z)Cone Voltage (V)Collision Energy (V)
This compound411.2100.0, 72.0, 44.0, 338.24620

Data compiled from multiple sources, optimal values may vary by instrument.[4]

Table 2: Diagnostic Product Ions for Nitazene Analogs

Product Ion (m/z)Proposed Structure / OriginAssociated Analogs
100.1Diethylaminoethyl fragmentThis compound, Isotonitazene, Metonitazene, Etonitazene
72.1Further fragmentation of the diethylaminoethyl side chainThis compound, Isotonitazene, Metonitazene, Etonitazene
44.0Further fragmentation of the diethylaminoethyl side chainThis compound, Isotonitazene, Metonitazene
98.0Pyrrolidine-containing fragmentN-pyrrolidino etonitazene
112.1Piperidine-containing fragmentN-piperidinyl etonitazene

This table provides common diagnostic ions for the nitazene class.[7][8]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of sample (e.g., whole blood, urine), add an appropriate internal standard (e.g., Isotonitazene-d7).

    • Add 1 mL of borate (B1201080) buffer (pH 9.5).

    • Add 3 mL of an organic solvent mixture (e.g., n-butyl chloride/ethyl acetate).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Chromatographic Conditions

    • LC System: UHPLC system

    • Column: Kinetex biphenyl (2.1 x 100 mm, 1.7 µm)[1]

    • Mobile Phase A: 10 mM ammonium formate, pH 3.1[1]

    • Mobile Phase B: Methanol[1]

    • Flow Rate: 0.5 mL/min[1]

    • Column Temperature: 60°C[1]

    • Injection Volume: 4 µL[1]

    • Gradient:

      • 0-0.3 min: 10-50% B

      • 0.3-2 min: 50% B

      • 2-3.9 min: 50-70% B

      • 3.9-3.91 min: 70-100% B

      • 3.91-5 min: 100% B

      • 5-5.01 min: 100-10% B

      • 5.01-5.5 min: 10% B[1]

  • Mass Spectrometry Conditions

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (+ESI)

    • Capillary Voltage: 0.90 kV[1]

    • Source Temperature: 150°C[1]

    • Desolvation Gas Flow: 1000 L/h at 500°C[1]

    • Cone Gas Flow: 150 L/h[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: 411.2 -> 100.0 (Quantifier), 411.2 -> 72.0 (Qualifier)

    • Collision Energy: Optimize for your instrument (starting point: 20 V)[4]

    • Cone Voltage: Optimize for your instrument (starting point: 46 V)[4]

Visualizations

fragmentation_pathway cluster_this compound This compound Structure cluster_fragments Key Fragments This compound This compound [M+H]⁺ m/z 411.2 Frag1 Fragment 1 m/z 338.2 Loss of C₄H₁₀N This compound->Frag1 CID Frag2 Fragment 2 m/z 100.1 Diethylaminoethyl ion This compound->Frag2 CID Frag3 Fragment 3 m/z 72.1 Frag2->Frag3 Further Fragmentation Frag4 Fragment 4 m/z 44.0 Frag3->Frag4 Further Fragmentation

Caption: Proposed CID fragmentation pathway for this compound.

troubleshooting_workflow Start Start: This compound ID Issue Check_Precursor Is [M+H]⁺ (m/z 411.2) Observed? Start->Check_Precursor Check_Fragments Are key fragments (m/z 100, 72) present? Check_Precursor->Check_Fragments Yes Optimize_Source Action: - Optimize ESI source - Adjust mobile phase pH - Reduce cone voltage Check_Precursor->Optimize_Source No Check_Chroma Isomer Separation Issue? Check_Fragments->Check_Chroma Yes Optimize_CID Action: - Optimize Collision Energy - Increase analyte conc. - Improve sample cleanup Check_Fragments->Optimize_CID No Optimize_LC Action: - Use Biphenyl/C18 column - Optimize gradient - Adjust column temp. Check_Chroma->Optimize_LC Yes Success Successful Identification Check_Chroma->Success No Optimize_Source->Check_Precursor Re-evaluate Fail Consult Instrument Specialist Optimize_Source->Fail Optimize_CID->Check_Fragments Re-evaluate Optimize_CID->Fail Optimize_LC->Check_Chroma Re-evaluate Optimize_LC->Fail

Caption: Troubleshooting decision tree for this compound identification.

References

Protonitazene Analysis: A Technical Guide to Overcoming Poor Peak Shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of protonitazene. By combining established chromatographic principles with specific method parameters reported in the literature, this guide aims to be a practical resource for obtaining optimal analytical results.

Frequently Asked Questions (FAQs) on Troubleshooting this compound Peak Shape

Q1: What are the likely causes of peak tailing when analyzing this compound?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in the analysis of basic compounds like this compound. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The basic amine groups on the this compound molecule can interact with acidic silanol groups on the surface of silica-based columns. This secondary interaction mechanism leads to delayed elution for some molecules, resulting in a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. This is particularly relevant for highly potent compounds where concentration standards may be inadvertently high.[1]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the protonation state of this compound being suboptimal for good chromatography, exacerbating secondary interactions.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[2]

  • Contamination: A buildup of contaminants on the column inlet frit or the column itself can disrupt the sample path and cause peak tailing.[2]

Q2: My this compound peak is fronting. What should I investigate?

Peak fronting, characterized by a broader first half of the peak, is less common than tailing but can still occur. Potential causes include:

  • Sample Overload (Concentration or Volume): Injecting a sample that is too concentrated or too large in volume can lead to fronting.[3][4][5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte can travel through the beginning of the column too quickly, causing a fronting peak.[5][6]

  • Column Collapse: A physical collapse of the column packing material can create a void at the column inlet, leading to distorted peaks, including fronting.[7]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven introduction into the column and result in peak fronting.[6][7]

Q3: What causes split peaks in this compound analysis?

Split peaks can be a frustrating problem and often point to an issue at the beginning of the chromatographic system. Common causes include:

  • Partially Blocked Inlet Frit: Contaminants from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column packing.[2]

  • Column Void: A void or channel in the column's stationary phase can cause the sample band to split as it enters the column.[7]

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample diluent and the mobile phase can cause peak splitting.[7]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

If you are observing peak tailing for this compound, follow these steps:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was likely mass overload.[1]

  • Optimize Mobile Phase pH: Ensure your mobile phase is adequately buffered. For basic compounds like this compound, a low pH (e.g., using 0.1% formic acid or acetic acid) is often used to ensure the analyte is in a single protonated state, which can improve peak shape.[8] If you are already using an acidic modifier, ensure it is fresh and correctly prepared.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with extensive end-capping are designed to minimize silanol interactions. If you are using an older column, consider switching to a newer generation C18 or a Biphenyl phase column, which has shown good performance for nitazene (B13437292) compounds.[9]

  • Incorporate a Competing Base: In some cases, adding a small amount of a competing base (e.g., a volatile amine) to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with this compound.

  • Check for Column Contamination: If the tailing has worsened over time, try cleaning the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.

Guide 2: Resolving Peak Fronting

To troubleshoot peak fronting, consider the following actions:

  • Reduce Injection Volume and Concentration: As with tailing, the first step is to rule out overload. Reduce the injection volume and/or dilute the sample to see if the peak shape improves.[3][5]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use a solvent that is weaker than or of similar strength to the initial mobile phase.[5]

  • Inspect the Column: If fronting persists, and especially if it is accompanied by a sudden drop in backpressure, the column may have a void. This can sometimes be addressed by back-flushing the column, but often requires column replacement.[4]

Quantitative Data and Experimental Protocols

Table 1: Reported Chromatographic Conditions for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column Agilent Poroshell 120 EC-C18 (100x2.1mm, 2.7µm)[8]Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)[9]HSS C18[10]
Mobile Phase A 0.1% Acetic Acid in Water[8]0.1% Formic Acid in Water[11]Not specified
Mobile Phase B Acetonitrile[8]0.1% Formic Acid in Methanol[11]Not specified
Flow Rate 400 µL/min[8]0.4 mL/min[11]Not specified
Column Temp. 45°C[8]30°C[11]Not specified
Detection LC-HRMS[8]LC-QQQ-MS[11]LC-MS/MS[10]
Experimental Protocol: Evaluating the Effect of Mobile Phase pH on Peak Shape

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To improve the peak shape of this compound by optimizing the pH of the aqueous mobile phase component.

Materials:

  • This compound analytical standard

  • HPLC or UHPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • HPLC-grade water, acetonitrile, formic acid, and ammonium (B1175870) formate

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration known to be within the linear range of the detector and not cause column overload.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in water (pH ~2.7)

    • Mobile Phase A2: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase A3: 10 mM Ammonium Formate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Use a consistent C18 column for all experiments.

    • Employ a simple isocratic or gradient elution program (e.g., 30-70% Acetonitrile over 10 minutes).

    • Maintain a constant flow rate and column temperature.

  • Data Acquisition:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 column volumes.

    • Inject the this compound standard using Mobile Phase A1 and B. Record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase A2 and A3.

  • Data Analysis:

    • For each pH condition, measure the peak asymmetry factor or tailing factor.

    • Compare the peak shapes obtained at the different pH values.

    • Select the pH that provides the most symmetrical peak.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed overload Is it Mass Overload? start->overload ph_issue Is Mobile Phase pH Optimal? overload->ph_issue No solution1 Dilute Sample overload->solution1 Yes column_issue Is the Column Old or Contaminated? ph_issue->column_issue Yes solution2 Adjust pH (e.g., 0.1% Formic Acid) ph_issue->solution2 No solution3 Clean or Replace Column column_issue->solution3 Yes end Symmetrical Peak column_issue->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting start Peak Fronting Observed overload Is it Sample Overload? start->overload solvent_mismatch Is Sample Solvent Stronger than Mobile Phase? overload->solvent_mismatch No solution1 Reduce Injection Volume/Concentration overload->solution1 Yes column_void Is there a Column Void? solvent_mismatch->column_void No solution2 Dissolve Sample in Mobile Phase solvent_mismatch->solution2 Yes solution3 Replace Column column_void->solution3 Yes end Symmetrical Peak column_void->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for peak fronting.

References

Minimizing ion suppression in Protonitazene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of protonitazene and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common matrix effect in LC-MS analysis that can lead to inaccurate and unreliable quantification. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. Here are some common issues and steps to resolve them.

Issue 1: Poor sensitivity or inconsistent results for this compound.

This is a primary indicator of ion suppression. The signal intensity of this compound is reduced, leading to poor sensitivity, or the signal varies between samples, causing inconsistent results.

Solution Workflow:

IonSuppression_Troubleshooting cluster_Start Start: Inconsistent Results cluster_SamplePrep Step 1: Optimize Sample Preparation cluster_Chroma Step 2: Enhance Chromatographic Separation cluster_InternalStd Step 3: Use an Internal Standard cluster_MS Step 4: Adjust Mass Spectrometer Settings cluster_End Outcome start Poor Sensitivity or Inconsistent Results sample_prep Improve Sample Cleanup start->sample_prep Begin with sample prep lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ppt Protein Precipitation (PPT) sample_prep->ppt chromatography Modify LC Method sample_prep->chromatography If suppression persists gradient Adjust Gradient Elution chromatography->gradient column Change Column Chemistry (e.g., Biphenyl (B1667301), C18) chromatography->column flow_rate Alter Flow Rate chromatography->flow_rate internal_standard Incorporate Internal Standard chromatography->internal_standard For improved accuracy sil_is Stable Isotope-Labeled (SIL) IS (e.g., isotonitazene-d7) internal_standard->sil_is ms_settings Optimize MS Parameters internal_standard->ms_settings Fine-tuning ionization_mode Switch Ionization Polarity (Positive/Negative) ms_settings->ionization_mode source_type Consider APCI vs. ESI ms_settings->source_type end Reliable this compound Quantification ms_settings->end

Caption: A workflow for troubleshooting ion suppression in this compound quantification.

Detailed Steps:

  • Optimize Sample Preparation : The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2][3][4]

    • Liquid-Liquid Extraction (LLE) : This is a robust technique for separating this compound from the sample matrix. A basic LLE is often effective for nitazene (B13437292) analogs.[5][6][7]

    • Solid-Phase Extraction (SPE) : SPE can provide cleaner extracts compared to protein precipitation and is effective at removing interfering substances.[2][5]

    • Protein Precipitation (PPT) : While a simpler method, it may not remove all matrix components that can cause ion suppression.[1][2]

  • Enhance Chromatographic Separation : If ion suppression persists, modifying the liquid chromatography (LC) method can separate this compound from the interfering compounds.[1][3][4]

    • Adjust Gradient Elution : Modifying the mobile phase gradient can help to resolve this compound from co-eluting matrix components.[8][9]

    • Change Column Chemistry : Using a different column, such as a biphenyl or a C18, can alter selectivity and improve separation.[6][10][11] Baseline separation of this compound and its isomers, like isotonitazene, is crucial and has been achieved with biphenyl columns.[10][11]

  • Utilize an Internal Standard : An appropriate internal standard (IS) can compensate for variability in ion suppression.

    • Stable Isotope-Labeled (SIL) Internal Standard : A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[4] For instance, isotonitazene-d7 (B10818971) has been used as an internal standard in the analysis of nitazene analogs.[12]

  • Adjust Mass Spectrometer Settings : In some cases, adjusting the mass spectrometer's settings can help mitigate ion suppression.

    • Switch Ionization Polarity : Switching from positive to negative ionization mode can sometimes reduce ion suppression as fewer compounds are ionized in negative mode.[1][13]

    • Consider APCI : Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI).[1][13]

Frequently Asked Questions (FAQs)

Q1: What are the typical matrices in which this compound is quantified and what are the associated challenges?

This compound is typically quantified in biological matrices such as whole blood, urine, and hair.[5][8][9][14] Each matrix presents unique challenges:

  • Whole Blood/Plasma : These are complex matrices containing proteins, lipids, and salts that can cause significant ion suppression.[2][5]

  • Urine : While generally cleaner than blood, urine can still contain a high concentration of salts and other organic molecules that may interfere with ionization.[14][15]

  • Hair : Hair analysis requires an initial extraction step to release the drug from the hair matrix, which can introduce interfering compounds.[5][8][9]

Q2: What are the recommended sample preparation techniques for this compound?

Several sample preparation techniques have been successfully employed for the analysis of this compound and other nitazenes:

  • Liquid-Liquid Extraction (LLE) : A basic LLE is a common and effective method for extracting nitazene analogs from whole blood.[5][6][7]

  • Liquid-Phase Microextraction (LPME) : A miniaturized form of LLE, LPME has been used for the determination of nine nitazene analogs, including this compound, in whole blood.[10]

  • Solid-Phase Extraction (SPE) : This technique has been used for the quantification of isotonitazene in biological samples and is a viable option for this compound.[5]

Q3: Can I use a simple protein precipitation method?

While protein precipitation is a straightforward technique, it is generally less effective at removing matrix components that cause ion suppression compared to LLE or SPE.[1][2] This can lead to a higher likelihood of experiencing ion suppression issues.[1]

Q4: What type of LC column is best for this compound analysis?

Both C18 and biphenyl columns have been successfully used for the chromatographic separation of this compound.[6][7][10][11][16] A biphenyl column has been shown to provide baseline separation of the structural isomers isotonitazene and this compound.[10][11]

Q5: Is ionization enhancement a concern for this compound analysis?

Yes, in some cases, ionization enhancement, rather than suppression, has been observed for nitazene analogs.[5][6][7] While this increases the signal, it can still lead to inaccurate quantification if not properly controlled for, for example, by using a suitable internal standard.

Q6: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

The LOD and LOQ for this compound can vary depending on the analytical method and the matrix. The following table summarizes some reported values:

Analytical MethodMatrixLODLOQ
LC-MS/MSUrine0.05 ng/mL0.1 ng/mL
LC-MS/MSHair0.1 pg/mg-
UHPLC-MS-MSWhole Blood0.01 nM0.1 nM
LC-QQQ-MSWhole Blood0.1 ng/mL0.5 ng/mL

Data compiled from multiple sources.[6][7][8][9][10][14]

Experimental Protocols

Example Protocol: Quantification of this compound in Whole Blood using LLE and LC-MS/MS

This protocol is a generalized example based on published methods for nitazene analog quantification.[6][7]

1. Sample Preparation: Basic Liquid-Liquid Extraction

  • To 0.5 mL of whole blood, add an internal standard (e.g., isotonitazene-d7).

  • Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9.0) and vortex.

  • Add an organic extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile).

  • Vortex thoroughly and then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • LC System : A high-performance or ultra-high-performance liquid chromatography system.

  • Column : A C18 or biphenyl analytical column (e.g., 2.1 x 100 mm, 1.7 µm).[6][10]

  • Mobile Phase : A gradient elution using 0.1% formic acid in water and 0.1% formic acid in methanol.[6]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization (ESI) in positive mode.

Logical Relationship Diagram for Method Selection:

MethodSelection cluster_Matrix Matrix Type cluster_Prep Sample Preparation cluster_LC LC Separation cluster_Detection MS Detection cluster_Outcome Result matrix Select Sample Matrix (Blood, Urine, Hair) prep_choice Choose Preparation Method matrix->prep_choice lle_spe LLE or SPE (High Purity) prep_choice->lle_spe ppt PPT (Simpler, Higher Risk of Suppression) prep_choice->ppt lc_choice Select LC Column prep_choice->lc_choice biphenyl Biphenyl (Isomer Separation) lc_choice->biphenyl c18 C18 (General Purpose) lc_choice->c18 ms_choice MS Detection Strategy lc_choice->ms_choice mrm MRM (Targeted Quantification) ms_choice->mrm hrms High-Resolution MS (Metabolite ID, Screening) ms_choice->hrms outcome Optimized Analytical Method ms_choice->outcome

Caption: A decision-making diagram for selecting an analytical method for this compound.

References

Selection of appropriate internal standards for Protonitazene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical testing of Protonitazene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this potent synthetic opioid.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for this compound analysis?

For quantitative analysis of this compound by mass spectrometry (MS), the gold standard is a stable isotope-labeled (SIL) internal standard.[1] Deuterated analogs of the analyte are highly recommended as they share very similar physicochemical properties, leading to similar behavior during sample preparation and chromatographic separation. This co-elution is crucial for accurately compensating for matrix effects, variations in injection volume, and sample loss during extraction.[1]

Q2: Which specific internal standards are recommended for this compound analysis?

Several deuterated internal standards have been successfully used for the quantification of this compound and other nitazene (B13437292) compounds. The selection of a specific internal standard often depends on commercial availability and the specific requirements of the analytical method.

  • This compound-d7: This is the most ideal internal standard as it is the deuterated analog of this compound itself, ensuring the closest possible physicochemical and chromatographic similarity.[1]

  • Isotonitazene-d7: Due to the structural similarity between this compound and its isomer Isotonitazene, Isotonitazene-d7 is another excellent choice and has been used in validated methods for the analysis of a suite of nitazene analogs, including this compound.[2][3]

  • Fentanyl-d5: This has also been reported as an internal standard for this compound analysis, particularly in hair samples.[4] While not a direct structural analog of this compound, its similar properties as a synthetic opioid can make it a suitable choice, especially when a deuterated nitazene analog is unavailable.[5]

Q3: Are there any non-deuterated internal standards that can be used?

While deuterated standards are preferred, other compounds with similar chemical properties that are not expected to be present in the samples can be considered if SIL standards are not available. For instance, in a GC-MS/MS analysis of various illicit substances, tetracaine (B1683103) was used as an internal standard. However, for LC-MS/MS analysis of potent opioids like this compound, a deuterated analog is strongly recommended to ensure the highest accuracy and precision.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound and/or the Internal Standard.
  • Possible Cause: Inadequate chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate for the basic nature of this compound. The use of a small amount of an acid modifier like formic acid (e.g., 0.1%) in both the aqueous and organic mobile phases is common.

    • Column Selection: A C18 or biphenyl (B1667301) column is often used for the analysis of synthetic opioids.[2][6] If peak shape is poor, consider a different column chemistry or a column with a different particle size.

    • Gradient Optimization: Adjust the gradient elution profile to ensure a gradual increase in the organic phase, which can improve the focusing of the analyte band on the column.

Issue 2: High Variability in Quantitative Results.
  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Troubleshooting Steps:

    • Internal Standard Addition: Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction.

    • Extraction Efficiency: Evaluate the efficiency of your extraction method (e.g., liquid-liquid extraction or solid-phase extraction). Inconsistent recovery can lead to high variability.

    • Matrix Effects: Ion suppression or enhancement is a common issue in LC-MS/MS analysis of biological samples.[7] To assess this, compare the peak area of an analyte in a post-extraction spiked blank matrix sample to that of the analyte in a neat solution. If significant matrix effects are observed, consider a more rigorous sample cleanup method or dilute the sample. The use of a deuterated internal standard is the most effective way to compensate for matrix effects.[1]

Issue 3: Inability to Distinguish this compound from its Isomer, Isotonitazene.
  • Possible Cause: Insufficient chromatographic separation.

  • Troubleshooting Steps:

    • Chromatographic Resolution: this compound and Isotonitazene are structural isomers and may have very similar mass spectra.[8][9] Therefore, achieving baseline chromatographic separation is critical for their individual quantification.[6]

    • Optimize LC Method: Employ a longer column, a shallower gradient, or a different stationary phase (e.g., biphenyl) to improve the separation of these isomers.[6]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Blood, Urine, Hair) Add_IS Add Internal Standard (e.g., this compound-d7) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound analysis.

Detailed Methodologies

1. Analysis of this compound in Whole Blood

This method is adapted from a validated procedure for the quantification of multiple nitazene analogs.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of whole blood, add 50 µL of the internal standard working solution (e.g., Isotonitazene-d7 at 0.1 ng/µL).

    • Add 1 mL of 10 mM Borax buffer (pH 10.4).

    • Add 3 mL of extraction solvent (70:30 n-butyl chloride:ethyl acetate).

    • Rotate for 15 minutes and then centrifuge at 4,600 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: C18 column (e.g., Agilent InfinityLab Poroshell C-18, 2.7 µm, 3.0 × 100 mm).[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode.

2. Analysis of this compound in Urine

This protocol is based on a method developed for the detection of this compound and its metabolites in urine.[8]

  • Sample Preparation:

    • Urine samples can be hydrolyzed to detect conjugated metabolites.

    • A simple "dilute and shoot" approach after filtration can also be employed for screening purposes. For quantitative analysis, an extraction step is recommended.

    • Follow a similar liquid-liquid extraction protocol as described for whole blood, adjusting the initial sample volume as needed.

  • LC-MS/MS Parameters:

    • LC Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7µm, 100x2.1mm).[8]

    • Mobile Phase A: 0.1% acetic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Flow Rate: 400 µL/min.[8]

    • MS Detection: High-Resolution Mass Spectrometry (HRMS) in full-MS mode or tandem MS in MRM mode can be used.

Quantitative Data Summary

The following table summarizes the performance of different internal standards from various studies.

Internal StandardAnalyte(s)MatrixMethodKey FindingsReference
This compound-d7 This compoundN/AGC- or LC-MSIntended as an internal standard for the quantification of this compound.[1]
Isotonitazene-d7 This compound & other nitazenesWhole Blood, Urine, TissueLC-QQQ-MSSuccessfully used for the quantification of nine nitazene analogs with a calibration range of 0.5–50 ng/mL.[2][3]
Fentanyl-d5 This compoundHairLC-MS/MSUsed for the validated analysis of this compound in hair with a linearity range of 1 to 100 pg/mg.[4]
Fentanyl-d5 Etazene, Flunitazene, Isotonitazene, this compoundDried Blood SpotsLC-HRMS/MSChosen due to similar physicochemical properties to nitazenes and an intermediate retention time.[5]

Signaling Pathway

This compound is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its activation leads to downstream signaling cascades that produce analgesic effects but also severe side effects like respiratory depression. The signaling can occur through both G-protein dependent and β-arrestin pathways.[10][11][12]

G This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR G_protein G-protein Activation (Gi/o) MOR->G_protein Beta_arrestin β-arrestin Recruitment MOR->Beta_arrestin AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Respiratory_Depression Respiratory Depression Beta_arrestin->Respiratory_Depression Side_Effects Other Side Effects Beta_arrestin->Side_Effects

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Method Validation for Quantitative Analysis of Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantitative analysis of Protonitazene in forensic laboratories.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of this compound in forensic samples?

A1: The most widely recommended and utilized technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers the high sensitivity and selectivity required for detecting the low concentrations of this compound typically found in biological matrices.[3][4] While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) exist, their application for this compound has not been extensively researched.[1] High-resolution mass spectrometry (LC-HRMS) is also a valuable tool, particularly for identifying emerging drugs when reference standards are not yet available.[5]

Q2: this compound and Isotonitazene are structural isomers. How can I ensure the specificity of my analytical method?

A2: Due to their identical molecular weight and similar fragmentation patterns, chromatographic separation is critical to distinguish between this compound and its isomer, Isotonitazene.[6][7][8] Your LC method must be optimized to achieve baseline separation of these two compounds. This can be accomplished by carefully selecting the analytical column (e.g., a C18 column) and optimizing the mobile phase gradient.[2][9][10][11]

Q3: What are the key metabolites of this compound that should be monitored in forensic casework?

A3: Due to the rapid metabolism of this compound, targeting its metabolites is crucial for confirming exposure.[12] Key metabolites identified in post-mortem specimens include 5-aminothis compound, N-desethylthis compound, and 4'-hydroxynitazene.[13] The metabolite 4'-hydroxynitazene is a shared metabolite for most nitazenes and may have a longer detection window, making it a valuable screening target.[1][12]

Q4: What are the expected ranges for Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in different biological matrices?

A4: The LOD and LOQ for this compound can vary depending on the analytical method and the matrix. Published methods have reported the following ranges:

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Whole Blood0.05 ng/mL - 0.5 ng/mL0.1 ng/mL - 1.0 ng/mL
Plasma0.10 ng/mLNot Specified
Urine0.05 ng/mL0.1 ng/mL
Hair0.1 pg/mg1 pg/mg
Dried Blood Spots0.5 ng/mL0.5 ng/mL

(Data compiled from multiple sources)[3][9][10][11][14][15]

Q5: How should I address the stability of this compound in forensic samples?

A5: this compound and other nitazenes can degrade in biological samples, especially at room temperature.[14] For short-term storage, refrigeration at 4°C is recommended, and for long-term storage, freezing at -20°C is advisable.[15] Studies have shown that at a concentration of 1 ng/mL in dried blood spots, this compound is not detectable after 30 days at room temperature.[14][15] Therefore, it is crucial to perform analysis as soon as possible after sample collection.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction of the analyte with active sites on the column.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a guard column and/or flush the column with a strong solvent. Replace the column if necessary. 3. Consider a different column chemistry or mobile phase additives.
Low Signal Intensity or Inability to Reach Required LOD/LOQ 1. Inefficient sample extraction and cleanup. 2. Ion suppression or enhancement due to matrix effects. 3. Suboptimal mass spectrometer parameters. 4. Analyte degradation.1. Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction).[9][13] 2. Evaluate matrix effects by post-extraction addition. Use a suitable internal standard (e.g., a deuterated analog). 3. Tune the mass spectrometer for this compound to optimize precursor and product ion selection and collision energy. 4. Ensure proper sample storage and handling to prevent degradation.[14][15]
Inconsistent Results or Poor Reproducibility 1. Inconsistent sample preparation. 2. Instability of the analyte in prepared samples. 3. Variability in instrument performance.1. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Analyze samples shortly after preparation. If storage is necessary, evaluate the stability of the processed samples. 3. Perform regular system suitability tests to monitor instrument performance.
Carryover of Analyte in Blank Injections 1. Contamination of the autosampler, injection port, or analytical column. 2. High concentration of the preceding sample.1. Implement a rigorous wash procedure for the autosampler needle and injection port between samples. 2. Optimize the wash solvent composition. 3. Inject blanks after high-concentration samples to assess and mitigate carryover.
Inability to Separate this compound from Isotonitazene 1. Suboptimal chromatographic conditions.1. Modify the mobile phase gradient (e.g., slower ramp). 2. Try a different stationary phase with alternative selectivity. 3. Adjust the column temperature.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Whole Blood
  • Aliquot: Pipette 1 mL of whole blood into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Add the internal standard (e.g., this compound-d4) and vortex briefly.

  • Buffering: Add 1 mL of borate (B1201080) buffer (pH 9.5) and vortex.[10][11]

  • Extraction: Add 5 mL of an appropriate organic solvent mixture (e.g., n-butyl chloride/ethyl acetate (B1210297) 70:30 v/v).[4]

  • Mixing: Cap and gently mix on a rocker for 15-20 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

LC-MS/MS Parameters for Quantitative Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm).[5]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A suitable gradient to ensure separation from isomers and other interferences.

  • Flow Rate: 400 µL/min.[5]

  • Column Temperature: 45°C.[5]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (QQQ) or a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[4][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for QQQ or Full-MS for HRMS.[5]

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be optimized.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis cluster_3 Troubleshooting MD1 Literature Review & Analyte Selection MD2 Instrument & Column Selection MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 MD4 LC & MS Method Optimization MD3->MD4 MV1 Specificity & Selectivity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 LOD & LOQ MV2->MV3 MV4 Accuracy & Precision MV3->MV4 MV5 Matrix Effects MV4->MV5 MV6 Stability MV5->MV6 MV7 Carryover MV6->MV7 RA1 Sample Analysis MV7->RA1 RA2 QC Checks RA1->RA2 RA3 Data Review & Reporting RA2->RA3 TS Address Issues RA3->TS TS->MD3

Caption: Workflow for Method Validation of this compound Analysis.

Troubleshooting_Logic cluster_0 Symptom Analysis cluster_1 Potential Causes cluster_2 Corrective Actions start Issue Identified symptom1 Poor Peak Shape? start->symptom1 symptom2 Low Signal? start->symptom2 symptom3 Poor Reproducibility? start->symptom3 cause1 Chromatography Issue symptom1->cause1 cause2 Sample Prep Issue symptom2->cause2 cause3 MS Issue symptom2->cause3 cause4 Analyte Instability symptom2->cause4 symptom3->cause2 symptom3->cause4 action1 Optimize LC Method cause1->action1 action2 Refine Sample Prep cause2->action2 action3 Tune Mass Spectrometer cause3->action3 action4 Check Sample Handling cause4->action4 end Issue Resolved action1->end action2->end action3->end action4->end

Caption: Troubleshooting Logic for this compound Quantitative Analysis.

References

Addressing cross-reactivity in immunoassays for Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the challenges of detecting Protonitazene using immunoassays, with a primary focus on the issue of cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: Will standard opioid immunoassays detect this compound?

A1: It is highly unlikely. This compound is a novel synthetic opioid (NSO) belonging to the nitazene (B13437292) class and is structurally distinct from traditional opiates (like morphine) and many fentanyl analogs.[1][2][3] Consequently, most commercially available opioid immunoassays, which are typically designed to detect morphine and other opiates, generally exhibit low to negligible cross-reactivity with nitazenes like this compound.[1][2] Traditional opioid test strips are also not able to detect nitazenes due to their chemical structure.[2][4]

Q2: My immunoassay for fentanyl is showing a negative result, but I suspect this compound is present. Is this expected?

A2: Yes, this is an expected result. While some fentanyl analogs have demonstrated significant cross-reactivity with fentanyl-specific immunoassays, this compound is structurally different from fentanyl.[1][3] Therefore, immunoassays designed specifically for fentanyl are not expected to reliably detect this compound. Confirmatory testing using a more specific method like mass spectrometry is essential when NSO use is suspected.[5]

Q3: Are there any specific immunoassays available for this compound?

A3: As of late 2025, there is a significant data gap regarding commercially available immunoassays specifically designed and validated for the detection of this compound. The development of such assays is an ongoing area of research. Some lateral flow immunoassays (LFIs) for nitazene analogues are in development and being evaluated.[6]

Q4: What are the primary metabolites of this compound, and can they be detected by immunoassays?

A4: The metabolism of this compound is extensive and includes N-desethylation, hydroxylation, and O-despropylation, followed by glucuronidation.[4][7] A shared metabolite among many nitazenes is 4'-hydroxy-nitazene.[2][8] While this metabolite could be a potential target for future immunoassay development, there is currently limited information on its cross-reactivity with existing opioid immunoassays.

Q5: What is the recommended method for detecting this compound?

A5: The most reliable and recommended methods for the detection and confirmation of this compound and its metabolites are mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).[2][9][10] These methods offer the high specificity and sensitivity required to definitively identify NSOs like this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Negative immunoassay result despite suspected this compound presence. Low or no cross-reactivity of the immunoassay antibody with this compound.This is the most likely scenario. Do not rely on the immunoassay result. Proceed with a confirmatory test using a mass spectrometry-based method.
Insufficient concentration of this compound in the sample to elicit a cross-reactive response.Some studies on nitazene analogues show that very high concentrations are needed for a potential positive result on some assays.[6] However, due to the high potency of this compound, concentrations in biological samples may be below the limit of detection for a cross-reactive response.
Unexpected positive immunoassay result. Cross-reactivity with another structurally related or unrelated compound.All positive immunoassay results should be considered presumptive and require confirmation by a more specific method.[11][12][13][14] Review the patient's medication history for potential cross-reactants.
The immunoassay is a newer generation assay with some cross-reactivity to nitazenes.Consult the manufacturer's package insert for the most up-to-date cross-reactivity data.[15] Perform validation studies with certified reference material of this compound.

Quantitative Data on Cross-Reactivity

A significant knowledge gap exists regarding the cross-reactivity of this compound with common opioid immunoassays.[1] The following table summarizes the available information, which primarily indicates a lack of data or the need for very high concentrations for detection with some nitazene-analog test strips.

CompoundImmunoassay PlatformTarget Analyte% Cross-ReactivitySource
This compound EMIT, CEDIA, DRIMorphine/OpiatesNo Data Available[1]
This compound Fentanyl-specific immunoassaysFentanylLikely low to negligible (structurally distinct)[1]
This compound BTNX Rapid Response™ Nitazene Test StripsNitazenesRequires 3000-4500 ng/mL for a positive result[6]
Isotonitazene BTNX Rapid Response™ Nitazene Test StripsNitazenes2000-3000 ng/mL for a positive result[6]

Note: The absence of comprehensive data for this compound underscores the critical need for researchers to perform their own validation studies to determine the specific cross-reactivity with their laboratory's screening assays.[1]

Experimental Protocols

Protocol for Determining Immunoassay Cross-Reactivity

This protocol outlines a general procedure for assessing the cross-reactivity of a compound like this compound with a specific immunoassay.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a positive result in a specific opioid immunoassay.

Materials:

  • Opioid immunoassay kits (e.g., ELISA, lateral flow) and corresponding analyzer/reader.

  • Certified reference material of the test compound (this compound).

  • Drug-free human urine pool.

  • Calibrators and controls for the specific immunoassay.

  • Standard laboratory equipment (e.g., pipettes, tubes, vortex mixer).

  • Suitable solvent for the test compound (e.g., methanol, acetonitrile).

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent.

  • Preparation of Spiked Samples: Serially dilute the stock solution into the drug-free human urine pool to create a range of concentrations. The concentration range should be wide enough to identify the concentration that triggers a positive result.

  • Immunoassay Analysis:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run quality control samples to ensure the assay is performing within specifications.

    • Analyze the series of spiked urine samples on the calibrated analyzer.

    • Record the response for each concentration. For qualitative assays, this will be a positive or negative result. For semi-quantitative assays, a numerical value will be obtained.

  • Data Analysis: Determine the lowest concentration of the test compound that produces a positive result according to the assay's cutoff criteria. This concentration is the limit of detection for the cross-reactant.

Visualizations

immunoassay_workflow cluster_pre_analysis Sample Preparation cluster_analysis Immunoassay Screening cluster_confirmation Confirmatory Testing start Suspected this compound Sample (e.g., Urine) sample_prep Sample Aliquoting start->sample_prep immunoassay Perform Immunoassay for Opiates/Fentanyl sample_prep->immunoassay result Interpret Result immunoassay->result lcms LC-MS/MS or HRMS Analysis result->lcms Negative Result (High Suspicion) result->lcms Positive Result (Presumptive) final_result Definitive Identification lcms->final_result

Caption: Recommended workflow for this compound detection.

logical_relationship This compound This compound structural_difference Distinct Chemical Structure This compound->structural_difference antibody Immunoassay Antibody structural_difference->antibody does not bind to traditional_opioids Traditional Opioids (e.g., Morphine) traditional_opioids->structural_difference fentanyl Fentanyl fentanyl->structural_difference no_recognition Lack of Antibody Recognition antibody->no_recognition false_negative High Probability of False Negative Result no_recognition->false_negative

Caption: Rationale for immunoassay cross-reactivity issues.

References

Technical Support Center: Protonitazene Extraction from Post-Mortem Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Protonitazene from post-mortem tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from post-mortem tissues?

A1: The primary challenges include the high potency of this compound, leading to very low concentrations (sub-ng/mL) in tissues, making detection difficult.[1] Post-mortem redistribution and degradation can also alter drug concentrations in different tissues. Furthermore, the presence of its structural isomer, isotonitazene, requires specific analytical methods to ensure accurate identification.[2]

Q2: Which post-mortem tissues are most suitable for the detection of this compound?

A2: this compound can be detected in various post-mortem specimens, including blood, urine, bile, gastric contents, liver, and brain tissue.[2][3] The choice of tissue may depend on the case history and the time elapsed since death. Liver tissue is often analyzed due to its role in drug metabolism, while brain tissue can be important for assessing the drug's concentration at its site of action.

Q3: Are standard opioid immunoassays effective for detecting this compound?

A3: No, standard opioid immunoassays are generally not effective for detecting this compound and other nitazene (B13437292) analogs due to their unique chemical structure.[2] Specific and more sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for reliable identification and quantification.

Q4: How should post-mortem tissue samples be stored to ensure the stability of this compound?

A4: To ensure the stability of this compound, tissue samples should be stored frozen at -20°C or below as soon as possible after collection. Stability studies have shown that the concentration of this compound can decrease over time, especially at room temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from post-mortem tissues.

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized to a uniform consistency. For tough or fibrous tissues, consider increasing the homogenization time or using more rigorous methods like bead beating with ceramic beads.
Suboptimal Extraction pH This compound is a basic compound. Ensure the pH of the sample is adjusted to a basic range (typically pH 9-10) before liquid-liquid or solid-phase extraction to maximize its non-ionized form, which is more readily extracted into organic solvents.
Inappropriate Solvent Choice (LLE) For liquid-liquid extraction (LLE), use a non-polar organic solvent or a mixture that has been shown to be effective for nitazene extraction, such as a combination of n-butyl chloride and ethyl acetate.
Inefficient Elution (SPE) For solid-phase extraction (SPE), ensure the elution solvent is strong enough to displace this compound from the sorbent. A common eluent is a mixture of methanol (B129727) and ammonium (B1175870) hydroxide.
Analyte Degradation Minimize the time samples are at room temperature. Keep samples on ice during preparation and store extracts at low temperatures if analysis is not performed immediately.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Tissues, particularly liver and brain, have high lipid and protein content that can cause ion suppression or enhancement. Incorporate a protein precipitation step before extraction. For lipid-rich tissues like the brain, a liquid-liquid extraction with a solvent system designed to minimize lipid co-extraction is recommended.
Co-elution of Interferences Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.
Inadequate Extraction Selectivity Solid-phase extraction (SPE) can offer better selectivity than liquid-liquid extraction. Use a sorbent that provides multiple interaction modes (e.g., reversed-phase and ion-exchange) for enhanced cleanup.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Homogenization Standardize the homogenization procedure for all samples, including the tissue weight to buffer ratio, homogenization time, and speed.
Inaccurate pH Adjustment Use a calibrated pH meter to ensure consistent pH adjustment of all samples before extraction.
Inconsistent Solvent Volumes Use calibrated pipettes for all liquid handling steps to ensure accurate and consistent solvent volumes.
Sample-to-Sample Variation in Matrix Due to the inherent variability of post-mortem tissues, it is crucial to use an appropriate internal standard (e.g., a deuterated analog of this compound) to compensate for variations in extraction efficiency and matrix effects.

Experimental Protocols

Tissue Homogenization

Objective: To prepare a uniform tissue homogenate for subsequent extraction.

Materials:

  • Post-mortem tissue (e.g., liver, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Bead beater or rotor-stator homogenizer

  • Ceramic beads (for bead beater)

  • Scalpel and forceps

  • Centrifuge tubes

Procedure:

  • Weigh a portion of the tissue (e.g., 1 gram).

  • On a cold surface, mince the tissue into small pieces using a scalpel.

  • Place the minced tissue into a centrifuge tube.

  • Add a volume of cold homogenization buffer (e.g., 4 mL for a 1:4 w/v homogenate).

  • For Bead Beater: Add ceramic beads to the tube. Homogenize for 2-5 minutes at a high setting.

  • For Rotor-Stator Homogenizer: Submerge the probe into the tissue and buffer mixture. Homogenize at high speed for 1-3 minutes, or until a uniform consistency is achieved. Keep the sample on ice to prevent overheating.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for the extraction procedure.

Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • pH 10 Borate (B1201080) buffer

  • Extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate)

  • Internal standard (e.g., this compound-d7)

  • Centrifuge tubes

  • Vortex mixer and centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of tissue homogenate supernatant, add the internal standard.

  • Add 1 mL of pH 10 borate buffer and vortex briefly.

  • Add 3 mL of the extraction solvent.

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Objective: To extract and clean up this compound from the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • Mixed-mode SPE cartridges (e.g., C18 with cation exchange)

  • Internal standard (e.g., this compound-d7)

  • Methanol, Deionized water

  • Elution solvent (e.g., 98:2 Methanol:Ammonium Hydroxide)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • To 1 mL of tissue homogenate supernatant, add the internal standard.

  • Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not let the cartridge go dry.

  • Load the sample: Load the prepared sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Wash the cartridge:

    • Wash with 3 mL of deionized water to remove hydrophilic interferences.

    • Wash with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining water.

  • Elute this compound: Elute the analyte with 3 mL of the elution solvent into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Data Presentation

The following tables summarize representative quantitative data for the extraction of this compound from various post-mortem tissues using different methods. Note: This data is illustrative and may vary depending on specific experimental conditions.

Table 1: Percentage Recovery of this compound by Extraction Method and Tissue Type

TissueProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Liver 65%85%92%
Brain 70%88%95%
Blood 90%95%98%
Muscle 60%82%90%

Table 2: Matrix Effects (%) Observed for this compound Analysis

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

TissueProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Liver -45%-25%-10%
Brain -50%-30%-15%
Blood -15%-10%-5%
Muscle -35%-20%-8%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Post-Mortem Tissue Sample Homogenization Tissue Homogenization Sample->Homogenization Supernatant Homogenate Supernatant Homogenization->Supernatant LLE Liquid-Liquid Extraction Supernatant->LLE Option 1 SPE Solid-Phase Extraction Supernatant->SPE Option 2 PP Protein Precipitation Supernatant->PP Option 3 Evaporation Evaporation LLE->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis PP->LCMS Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LCMS Troubleshooting_Logic Start Low/No Analyte Recovery Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Check_pH Is Extraction pH Correct? Check_Homogenization->Check_pH Yes Improve_Homogenization Increase Homogenization Time/Intensity Check_Homogenization->Improve_Homogenization No Check_Solvent Is Extraction/Elution Solvent Appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust to pH 9-10 Check_pH->Adjust_pH No Optimize_Solvent Select Recommended Solvents Check_Solvent->Optimize_Solvent No Success Recovery Improved Check_Solvent->Success Yes Improve_Homogenization->Success Adjust_pH->Success Optimize_Solvent->Success

References

Technical Support Center: Optimization of Hydrolysis Conditions for Protonitazene Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of Protonitazene glucuronide metabolites. The information provided is intended to serve as a starting point for method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main glucuronidated metabolites of this compound?

This compound undergoes extensive metabolism, leading to various phase I and phase II metabolites. The primary phase I reactions include N-desethylation, O-despropylation, and hydroxylation.[1][2][3] These phase I metabolites are then often conjugated with glucuronic acid to form phase II metabolites.[1][3][4] A notable and somewhat unusual metabolite class are N-ethyl-N-(1-glucuronyloxyethyl) metabolites, which have been identified in vitro.[4][5]

Q2: Why is enzymatic hydrolysis necessary for the analysis of this compound metabolites?

Glucuronidated metabolites are highly water-soluble and often exhibit poor retention in reversed-phase chromatography and may show ionization suppression in mass spectrometry.[6] Enzymatic hydrolysis cleaves the glucuronide group, converting the metabolite back to its more readily analyzable parent (aglycone) form. This process is crucial for accurate quantification and detection in biological matrices like urine and blood.

Q3: Which β-glucuronidase enzyme source is recommended for this compound glucuronides?

While specific studies on this compound are limited, research on other novel synthetic opioids suggests that recombinant β-glucuronidases, such as those derived from E. coli or proprietary formulations (e.g., IMCSzyme®, B-One®), often exhibit higher efficiency and purity compared to traditional enzyme preparations from sources like abalone (Patella vulgata) or snail (Helix pomatia).[1][7][8] Recombinant enzymes can lead to faster and more complete hydrolysis, especially for challenging glucuronide conjugates.[1][8] However, the optimal enzyme can be substrate-dependent, so it is advisable to screen a few options.[6]

Q4: What are typical starting conditions for enzymatic hydrolysis of this compound glucuronides?

Based on general protocols for synthetic opioids, a good starting point for optimization would be:

  • Enzyme: A recombinant β-glucuronidase.

  • pH: 6.0 - 7.0, adjusted with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Temperature: 37°C to 55°C.

  • Incubation Time: 30 minutes to 2 hours.

These conditions should be systematically optimized for your specific metabolites and matrix.

Q5: Are there any known issues with the hydrolysis of this compound metabolites?

A key consideration is the potential for in-vitro formation of N-desethyl metabolites from N-ethyl-N-(1-glucuronyloxyethyl) precursor metabolites during the enzymatic hydrolysis process.[4][5] This can lead to an overestimation of the N-desethyl metabolite concentration. Analyzing both hydrolyzed and unhydrolyzed samples is recommended to investigate this phenomenon.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or Incomplete Hydrolysis Suboptimal pH: The pH of the reaction is outside the optimal range for the enzyme.Verify and adjust the pH of the sample after adding the buffer. The optimal pH can vary between enzyme sources. For example, E. coli β-glucuronidase often performs well around pH 6.8, while some enzymes from marine mollusks prefer a more acidic pH.[9]
Incorrect Temperature: The incubation temperature is too low for optimal enzyme activity or too high, causing enzyme denaturation.Consult the enzyme manufacturer's specifications. Most β-glucuronidases work well between 37°C and 55°C. Some newer recombinant enzymes are optimized for room temperature hydrolysis.[8]
Insufficient Enzyme Concentration: The amount of enzyme is too low to fully hydrolyze the glucuronides present in the sample within the given time.Increase the enzyme concentration. It may be necessary to perform a titration experiment to determine the optimal enzyme units per sample volume.
Short Incubation Time: The reaction time is not sufficient for complete hydrolysis.Increase the incubation time. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal duration.
Enzyme Inhibitors in Matrix: The biological sample (e.g., urine) may contain endogenous or exogenous substances that inhibit the β-glucuronidase activity.Dilute the sample with buffer before adding the enzyme. A 1:1 or 1:2 dilution can often mitigate matrix effects.[10]
Analyte Degradation High Temperature or Prolonged Incubation: Some metabolites may be unstable under certain hydrolysis conditions.Optimize for the shortest incubation time and lowest effective temperature that provides complete hydrolysis.
Unstable Metabolites: The target analyte itself may be inherently unstable.Minimize sample processing time and keep samples cooled when not in the incubation step.
Inconsistent Results Matrix Variability: Differences in pH, salt concentration, and inhibitor content between individual samples can affect enzyme efficiency.Ensure consistent and adequate buffering for all samples. The use of a robust recombinant enzyme can also help minimize variability.
Inaccurate Pipetting: Errors in pipetting the sample, buffer, or enzyme solution.Calibrate pipettes regularly and use proper pipetting techniques.
Unexpected Metabolite Profile In-vitro Metabolite Formation: As mentioned, N-ethyl-N-(1-glucuronyloxyethyl) metabolites can convert to N-desethyl metabolites during hydrolysis.[4][5]Analyze a portion of the sample without hydrolysis to identify the native glucuronide profile. This can help differentiate between in-vivo and in-vitro generated metabolites.

Data Presentation

Table 1: Comparison of β-Glucuronidase Efficiency for Opioid Glucuronides (General Data)

Disclaimer: This table summarizes data from studies on various opioid glucuronides, not specifically this compound. These values should be used as a general guide for enzyme selection and as a starting point for optimization.

Enzyme SourceRelative Hydrolysis Efficiency for Challenging Opioids (e.g., Codeine-6-glucuronide)Optimal pH Range (General)Optimal Temperature (°C) (General)
Recombinant (e.g., from E. coli, IMCSzyme®, B-One®) High to Very High[1][8]6.0 - 7.5[9]Room Temp - 55[8]
Abalone (Patella vulgata) Moderate to High[10]4.5 - 5.5[9]55 - 65
Snail (Helix pomatia) Low to Moderate[10]4.5 - 5.037 - 60

Table 2: Recommended Starting Conditions for Hydrolysis Optimization

ParameterCondition 1 (Rapid Hydrolysis)Condition 2 (Standard Hydrolysis)
Enzyme Recombinant β-glucuronidaseRecombinant or Abalone β-glucuronidase
Buffer Manufacturer's recommended buffer100 mM Phosphate or Acetate Buffer
pH 6.85.0
Temperature 55°C37°C
Incubation Time 15 - 30 minutes1 - 2 hours
Sample Dilution 1:1 (Sample:Buffer)1:1 (Sample:Buffer)

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of this compound Glucuronides in Urine

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Centrifuge the samples at 2000 x g for 5 minutes to pellet any precipitate.

    • Transfer an aliquot of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube or well in a 96-well plate.

  • Addition of Internal Standard (IS):

    • Add an appropriate internal standard (e.g., a deuterated analogue of a this compound metabolite) to each sample.

  • Buffering:

    • Add an equal volume (e.g., 100 µL) of 100 mM phosphate buffer (pH 6.8) to each sample.

    • Vortex briefly to mix.

  • Enzymatic Hydrolysis:

    • Add the selected β-glucuronidase enzyme (e.g., 10-20 µL of a high-concentration recombinant enzyme solution). The exact amount should be determined during optimization.

    • Cap the tubes or seal the plate.

    • Vortex briefly.

    • Incubate at the optimized temperature (e.g., 45°C) for the optimized time (e.g., 1 hour) in a water bath or incubator.

  • Termination of Reaction and Sample Clean-up:

    • Stop the reaction by adding a protein precipitation solvent such as acetonitrile (B52724) (e.g., 400 µL).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS or other analytical techniques.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Clean-up Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant IS Add Internal Standard Supernatant->IS Buffer Add Buffer (pH Adjustment) IS->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate (Optimized Time & Temp) Enzyme->Incubate Precipitate Protein Precipitation (e.g., Acetonitrile) Incubate->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Analyze Analyze Supernatant (LC-MS/MS) Centrifuge2->Analyze

Caption: General experimental workflow for enzymatic hydrolysis.

Troubleshooting_Logic Start Incomplete Hydrolysis Detected Check_pH Is pH optimal for the enzyme? Start->Check_pH Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer/pH Check_pH->Adjust_pH No Check_Enzyme Is enzyme concentration sufficient? Check_Temp->Check_Enzyme Yes Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp No Check_Time Is incubation time long enough? Check_Enzyme->Check_Time Yes Increase_Enzyme Increase Enzyme Concentration Check_Enzyme->Increase_Enzyme No Check_Matrix Are matrix effects suspected? Check_Time->Check_Matrix Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No Dilute_Sample Dilute Sample Check_Matrix->Dilute_Sample Yes Complete Hydrolysis Complete Check_Matrix->Complete No Adjust_pH->Check_pH Adjust_Temp->Check_Temp Increase_Enzyme->Check_Enzyme Increase_Time->Check_Time Dilute_Sample->Start

Caption: Troubleshooting logic for incomplete hydrolysis.

Protonitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Glucuronidation) cluster_hydrolysis Enzymatic Hydrolysis This compound This compound N_Desethyl N-Desethylthis compound This compound->N_Desethyl O_Despropyl O-Despropylthis compound This compound->O_Despropyl Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated NEGE N-ethyl-N-(1-glucuronyloxyethyl) metabolite This compound->NEGE N_Desethyl_Gluc N-Desethyl Glucuronide N_Desethyl->N_Desethyl_Gluc O_Despropyl_Gluc O-Despropyl Glucuronide O_Despropyl->O_Despropyl_Gluc Hydroxylated_Gluc Hydroxylated Glucuronides Hydroxylated->Hydroxylated_Gluc NEGE_Hydrolysis N-Desethylthis compound (from in-vitro conversion) NEGE->NEGE_Hydrolysis Potential in-vitro conversion

Caption: this compound metabolic pathway and hydrolysis artifact.

References

Reducing analysis time for high-throughput Protonitazene screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing analysis time for high-throughput Protonitazene screening.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for high-throughput screening of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective analysis of this compound and other novel psychoactive substances (NPS).[1][2] For high-throughput applications, coupling automated sample preparation systems with a rapid LC-MS/MS method is the most efficient approach.

Q2: Can immunoassays be used for this compound screening?

A2: Currently, standard opioid immunoassays are generally not effective for detecting this compound and other nitazene (B13437292) analogs due to their unique chemical structure.[3] While specific nitazene test strips are in development, they may have high cut-off concentrations, making them unsuitable for detecting the low levels typically found in biological samples.[3]

Q3: What are the primary challenges in this compound analysis?

A3: The main challenges include:

  • Isomer Separation: this compound is a structural isomer of Isotonitazene, meaning they have the same mass and similar fragmentation patterns. Chromatographic separation is essential to differentiate between them.[4][5]

  • Low Concentrations: this compound is highly potent, resulting in very low concentrations in biological matrices (ng/mL to pg/mg range), which demands highly sensitive analytical methods.[6]

  • Matrix Effects: Biological samples like blood and urine contain numerous endogenous substances that can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[7][8]

Q4: How can analysis time be significantly reduced?

A4: To reduce analysis time, focus on optimizing two key areas:

  • Sample Preparation: Implement automated sample preparation using 96-well plates for techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10][11] This significantly increases throughput compared to manual, single-sample methods.

  • LC-MS/MS Cycle Time: Utilize shorter LC columns with smaller particles, faster gradient profiles, and scheduled multiple reaction monitoring (MRM) algorithms to decrease the time per sample injection.[12][13]

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput this compound screening.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample. High sample loads can lead to peak distortion.[14]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak splitting.[14]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, install a new guard column or replace the analytical column.[14]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[14]
Issue 2: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Step
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can cause retention time shifts.[15]
Pump Malfunction Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[16]
Matrix Effects Significant changes in the sample matrix can alter the retention time of analytes.[7] Ensure consistent and effective sample cleanup.
Issue 3: Low Signal Intensity or High Background Noise
Potential Cause Troubleshooting Step
Ion Suppression from Matrix Effects Improve sample preparation to remove interfering matrix components like phospholipids.[17] Consider using a different ionization source (e.g., APCI if ESI is problematic).
Contaminated Ion Source Clean the ion source components (e.g., capillary, skimmer) as per the manufacturer's instructions. Salt buildup is a common issue.[14][15]
Improper MS/MS Parameters Optimize MRM transitions, collision energy, and other MS parameters for this compound to ensure maximum signal.
Mobile Phase Contamination Use high-purity, LC-MS grade solvents and additives to minimize background noise.[15]
Issue 4: Inability to Separate this compound and Isotonitazene Isomers
Potential Cause Troubleshooting Step
Incorrect Column Chemistry A C18 column is commonly used for separation.[5][18] A biphenyl (B1667301) stationary phase with a methanol-based mobile phase can also enhance pi-pi interactions and improve separation.[16]
Suboptimal LC Gradient Optimize the gradient elution profile. A slower, shallower gradient around the elution time of the isomers can improve resolution.
Flow Rate is Too High Reduce the flow rate to allow for better interaction between the analytes and the stationary phase, which can enhance separation.[16]

Experimental Protocols

High-Throughput Sample Preparation: 96-Well Plate SPE

This protocol is a general guideline for automated solid-phase extraction (SPE) in a 96-well format for blood or urine samples.

  • Pre-treatment:

    • For urine: Centrifuge 500 µL of urine and mix the supernatant with 500 µL of an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • For blood/plasma: Precipitate proteins by adding 3 parts of cold acetonitrile (B52724) to 1 part of sample. Vortex and centrifuge. Transfer the supernatant.

  • Conditioning: Condition the wells of the 96-well SPE plate (e.g., a mixed-mode cation exchange plate) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (approximately 1 mL) into each well.

  • Washing: Wash the wells with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Rapid LC-MS/MS Analysis

This protocol provides a starting point for developing a rapid LC-MS/MS method for this compound.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.7 µm)[4][5][16]
Mobile Phase A 0.1% Formic Acid in Water[5][16]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[5][16]
Flow Rate 0.4 - 0.6 mL/min[5]
Column Temperature 30 - 40 °C[5][19]
Injection Volume 5 µL[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound Precursor Ion: m/z 411.2, Product Ions: m/z 100.2, 72.2[16]

Table 2: Example LC Gradient Profile

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030

Visualizations

experimental_workflow cluster_prep Sample Preparation (96-Well Plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing pretreatment Sample Pre-treatment (e.g., Protein Precipitation) spe Automated Solid-Phase Extraction (SPE) pretreatment->spe evap Evaporation & Reconstitution spe->evap injection Autosampler Injection evap->injection lc Rapid LC Separation (Isomer Resolution) injection->lc ms Tandem MS Detection (MRM Mode) lc->ms processing Automated Data Processing ms->processing review Data Review & Reporting processing->review

Caption: High-throughput screening workflow for this compound analysis.

mu_opioid_pathway cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Pathway This compound This compound (Agonist) receptor μ-Opioid Receptor (GPCR) This compound->receptor g_protein Gi/o Protein Activation receptor->g_protein activates arrestin β-Arrestin Recruitment receptor->arrestin activates adenylate_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylate_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylate_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia side_effects Adverse Effects (Respiratory Depression) arrestin->side_effects

Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.

References

Calibration curve and linearity issues in Protonitazene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Protonitazene.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for this compound quantification in biological matrices?

The linear range for this compound quantification can vary depending on the matrix and the specific analytical method employed. However, several validated methods have been published, demonstrating reliable linearity across different concentration ranges.

Table 1: Reported Linear Ranges for this compound Quantification

Matrix Analytical Method Linear Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
Whole Blood LC-QQQ-MS 0.5 - 50 ng/mL 0.1 ng/mL 0.5 ng/mL [1][2]
Urine LC-MS/MS 0.1 - 20 ng/mL 0.05 ng/mL Not Specified [3][4]
Hair LC-MS/MS 1 - 100 pg/mg 0.1 pg/mg Not Specified [5][6][7]
Whole Blood UHPLC-MS/MS 0.1 - 50 nM Down to 0.01 nM Not Specified [8]

| Plasma & Urine | LC-HRMS | 0.5 - 20 ng/mL | 0.1 ng/mL | Not Specified |[9] |

Q2: My calibration curve for this compound is not linear. What are the potential causes and how can I troubleshoot this?

Non-linearity in a calibration curve can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:

Potential Cause 1: Sample Preparation Issues

  • Inconsistent Extraction Recovery: Inefficient or variable extraction can lead to non-linear responses, especially at the lower and upper ends of the calibration range.

    • Troubleshooting:

      • Ensure the pH of the sample is correctly adjusted before extraction. For example, a basic liquid-liquid extraction often uses a buffer with a pH around 9.5-10.4.[1][5][6][7]

      • Verify the composition and volume of the extraction solvent. A common mixture is N-butyl chloride and ethyl acetate (B1210297) (70:30).[1]

      • Ensure thorough mixing (e.g., rotating for 15 minutes) and complete phase separation (e.g., centrifuging at 4600 rpm for 10 minutes).[1]

  • Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of this compound and its internal standard, leading to ion enhancement or suppression.

    • Troubleshooting:

      • Incorporate a more rigorous clean-up step, such as solid-phase extraction (SPE).

      • Evaluate different ionization sources or source parameters on the mass spectrometer.

      • Consider using a matrix-matched calibration curve, where standards are prepared in the same blank biological matrix as the samples.

      • The method of standard addition can also help mitigate matrix effects.[1]

Potential Cause 2: Chromatographic Problems

  • Peak Shape Issues: Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.

    • Troubleshooting:

      • Ensure the analytical column is not degraded or clogged. A C18 or biphenyl (B1667301) column is commonly used for this compound analysis.[1][8]

      • Optimize the mobile phase composition and gradient. A typical mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]

      • Check for and resolve any leaks in the LC system.

  • Carryover: Residual analyte from a high concentration sample injecting into the next run can artificially inflate the response of subsequent samples, affecting linearity.

    • Troubleshooting:

      • Implement a robust needle and injection port washing protocol between samples.

      • Inject blank samples after high-concentration standards or samples to check for carryover.

Potential Cause 3: Mass Spectrometer and Data Analysis Issues

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response at the upper end of the calibration curve.

    • Troubleshooting:

      • Extend the calibration range to determine the point of saturation and adjust the upper limit of quantification accordingly.

      • Dilute samples that are expected to have high concentrations of this compound.

  • Improper Internal Standard Selection: The internal standard should be structurally similar to the analyte and have a similar chromatographic retention time and ionization response.

    • Troubleshooting:

      • Use a stable isotope-labeled internal standard for this compound if available. Isotonitazene-d7 has been successfully used in some methods.[1]

      • If a stable isotope-labeled standard is not available, select a structural analog that co-elutes and has similar extraction and ionization characteristics.

Experimental Protocols

Protocol 1: Quantification of this compound in Whole Blood by LC-QQQ-MS

This protocol is a summary of a validated method for the quantification of this compound in whole blood.[1]

1. Sample Preparation (Basic Liquid-Liquid Extraction)

  • Pipette 0.5 mL of whole blood into a centrifuge tube.
  • Spike with the appropriate concentration of this compound standard solution.
  • Add 50 µL of internal standard (e.g., Isotonitazene-d7 at a final concentration of 10 ng/mL).
  • Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).
  • Add 3 mL of extraction solvent (70:30 N-butyl chloride:ethyl acetate).
  • Rotate for 15 minutes.
  • Centrifuge for 10 minutes at 4,600 rpm.
  • Transfer the organic layer to a new tube.
  • Evaporate the solvent under a stream of nitrogen at 35°C.
  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent InfinityLab
  • Column: Poroshell C-18 (2.7 μm, 3.0 × 100 mm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Gradient: Linear reverse-phase gradient
  • Mass Spectrometer: Tandem quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Diagram 1: General Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Blood, Urine) spike Spike with Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporate & Reconstitute extract->evap lc LC Separation (e.g., C18 Column) evap->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quant Quantification curve->quant

Caption: Workflow for this compound quantification.

Diagram 2: Troubleshooting Logic for Non-Linear Calibration Curve

cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms MS & Data Issues start Non-Linear Calibration Curve check_extraction Verify Extraction Protocol (pH, Solvent, Mixing) start->check_extraction check_peak_shape Evaluate Peak Shape and Column Performance start->check_peak_shape check_saturation Check for Detector Saturation (Dilute High Standards) start->check_saturation check_matrix Investigate Matrix Effects (Matrix-Matched Calibrators, Standard Addition) check_extraction->check_matrix solution Linear Calibration Curve Achieved check_matrix->solution check_carryover Inject Blanks to Check for Carryover check_peak_shape->check_carryover check_carryover->solution check_is Verify Internal Standard Performance check_saturation->check_is check_is->solution

Caption: Troubleshooting non-linear calibration curves.

References

Validation & Comparative

A Comparative Analysis of the Potency of Protonitazene, Fentanyl, and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the opioid agonists Protonitazene, fentanyl, and morphine, intended for researchers, scientists, and drug development professionals. The document outlines their relative potencies supported by in vitro and in vivo experimental data, details the methodologies for key assays, and illustrates relevant biological and experimental pathways.

Quantitative Potency Comparison

The potency of an opioid is a measure of the amount of substance required to produce a specific effect. It is often evaluated through in vitro measures like receptor binding affinity (Ki) and functional activity (EC50), and in vivo measures such as the dose required to produce an analgesic effect (ED50).

Data from multiple studies indicate that this compound is a highly potent synthetic opioid, with potency comparable to or exceeding that of fentanyl, and significantly greater than morphine.[1][2][3] In vivo studies in rodents demonstrate that the antinociceptive potency of this compound is equivalent to fentanyl and over 130 times greater than that of morphine.[1][2] While some in vitro data suggests this compound's binding affinity (Ki) at the µ-opioid receptor may be weaker than fentanyl or morphine in certain assays, its functional potency (EC50) and efficacy are consistently shown to be on par with or slightly greater than fentanyl.[1]

The following tables summarize the quantitative data on the potency of these three compounds from various experimental findings.

Table 1: In Vitro Potency and Affinity at the µ-Opioid Receptor (MOR)

CompoundBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Efficacy (% DAMGO)Source(s)
This compound 1.09 - 21.50.14109%[1]
Fentanyl 2.17 - 4.80.1098%[1]
Morphine 2.9 - 3.041.2199%[1]

Note: Ki and EC50 values can vary between studies due to different experimental conditions, such as tissue preparations and radioligands used.[4]

Table 2: In Vivo Analgesic and Behavioral Potency

CompoundAntinociception (Tail-Withdrawal) ED50 (mg/kg, s.c.)Drug Discrimination (Morphine Substitution) ED50 (mg/kg, s.c.)Source(s)
This compound 0.0350.008[1]
Fentanyl 0.0350.004[1]
Morphine 4.90.8[1]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms of action and the methods used for potency determination, the following diagrams illustrate the µ-opioid receptor signaling pathway and a typical experimental workflow.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (e.g., this compound) Opioid->MOR Binds to ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to reduced intracellular signaling

Caption: µ-Opioid Receptor (MOR) G-protein signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis arrow arrow A Prepare Receptor Source (e.g., cell membranes expressing MOR) D Incubate Receptor Source with: 1. Radioligand only (Total Binding) 2. Radioligand + unlabeled antagonist (Non-specific) 3. Radioligand + Test Compound (Competition) A->D B Prepare Radioligand (e.g., [3H]-DAMGO) B->D C Prepare Test Compounds (this compound, Fentanyl, Morphine) in serial dilutions C->D E Filtration & Washing (Separates bound from unbound ligand) D->E F Scintillation Counting (Measures radioactivity) E->F G Calculate Specific Binding F->G H Plot Competition Curve (% Specific Binding vs. Log[Compound]) G->H I Determine IC50 Value H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for Radioligand Competition Binding Assay.

Experimental Protocols

The data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for two key types of experiments.

In Vitro: Radioligand Competition Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.[5][6]

  • Objective: To determine the Ki of a test compound (e.g., this compound) for the human µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO, a selective µ-opioid receptor agonist, used at a concentration near its dissociation constant (Kd).

    • Test Compounds: this compound, fentanyl, and morphine, prepared in serial dilutions.

    • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

    • Scintillation Counter: For quantifying radioactivity.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

    • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[5]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.

    • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a sigmoidal dose-response curve.

    • Determine IC50: Use non-linear regression analysis to calculate the IC50, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vivo: Thermal Nociception Assay (Tail-Withdrawal or Hot Plate Test)

These assays are used to evaluate the analgesic effects of compounds in animal models by measuring the latency of a withdrawal response to a thermal stimulus.[7][8]

  • Objective: To determine the antinociceptive potency (ED50) of a test compound in rodents.

  • Animals: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.[9]

  • Apparatus:

    • Tail-Withdrawal/Flick Test: A device that applies a focused beam of radiant heat to the animal's tail. A timer automatically records the latency to tail withdrawal.

    • Hot Plate Test: A metal plate maintained at a constant temperature (e.g., 52-55°C).[9][10] The animal is placed on the plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing environment and apparatus to reduce stress-induced variability.

    • Baseline Measurement: Measure the baseline response latency for each animal before drug administration. A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.

    • Drug Administration: Administer the test compounds (this compound, fentanyl, morphine) or vehicle control via a specific route (e.g., subcutaneous, s.c.). A range of doses is used to establish a dose-response curve.

    • Post-Drug Measurement: At specific time points after administration (e.g., 30, 60, 90 minutes), measure the response latency again.

  • Data Analysis:

    • Calculate Percent Analgesia or Maximum Possible Effect (%MPE): %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Generate Dose-Response Curve: Plot the %MPE against the logarithm of the drug dose.

    • Determine ED50: Use non-linear regression to calculate the ED50, which is the dose of the drug that produces a 50% of the maximum possible effect. This value represents the analgesic potency of the compound.

References

Protonitazene Immunoassays: A Comparative Guide to Cross-Reactivity and Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of potent novel psychoactive substances (NPS), such as the nitazene (B13437292) analog protonitazene, presents a significant challenge for conventional drug screening methods. Understanding the cross-reactivity and potential for interference of these compounds in widely used immunoassays is critical for accurate toxicological assessment and in the development of reliable detection tools. This guide provides a comparative analysis of this compound's performance in various immunoassays, supported by experimental data, to aid researchers in selecting and interpreting screening results.

Comparative Analysis of Immunoassay Cross-Reactivity

This compound and other nitazene analogs exhibit variable and often limited cross-reactivity in commercially available immunoassays designed for opiates and fentanyl. This lack of consistent detection can lead to false-negative results in screening, underscoring the need for more specific assays or confirmatory testing using methods like mass spectrometry.

Recent studies have evaluated the performance of several immunoassay platforms, including enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFA) test strips, in detecting this compound. The following table summarizes the quantitative findings from these investigations.

Immunoassay TypeManufacturer/ProductTarget Analyte(s)This compound Limit of Detection (LOD) / Cross-ReactivityReference
ELISAMultiple Commercial KitsOpiates, Opioids, Fentanyl, LSD, ZolpidemNo positive results at tested concentrations[1][2]
Lateral Flow Immunoassay (LFA)BTNX Rapid Response™ Nitazene Test StripsNitazene Analogs3000-4500 ng/mL[3]
Lateral Flow Immunoassay (LFA)Unspecified Nitazene Test StripsNitazene AnalogsDetected (out of 28/36 nitazenes), specific LOD not provided[4]

Key Observations:

  • Standard opiate and fentanyl ELISA kits are generally unreliable for the detection of this compound, with one study showing no cross-reactivity across 13 different commercial kits.[1][2]

  • Specialized nitazene test strips are emerging, but the detection limits for this compound can be high (3000-4500 ng/mL), which may impact their effectiveness in detecting low concentrations in biological samples.[3]

  • The performance of nitazene-specific test strips can vary, with one study indicating detection of a range of nitazene compounds, while also highlighting the potential for false negatives with certain analogs.[4]

Experimental Protocols for Cross-Reactivity Assessment

The evaluation of cross-reactivity and interference in immunoassays typically involves a standardized workflow to ensure reproducible and comparable results. The following is a generalized protocol based on methodologies cited in recent studies.

Objective: To determine the minimum concentration of a test compound (e.g., this compound) that produces a positive result in a specific immunoassay.

Materials:

  • Immunoassay kits (ELISA or LFA test strips)

  • Certified reference material of the test compound (e.g., this compound hydrochloride)

  • Drug-free matrix (e.g., whole blood, urine, or a buffer solution like water)

  • Pipettes and other standard laboratory equipment

  • For ELISA: microplate reader

Procedure:

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol, water) at a high concentration.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution in the drug-free matrix to create a range of concentrations to be tested.

  • Immunoassay Testing:

    • For LFA Test Strips: The test strips are dipped into each dilution for the manufacturer-specified time. The results are typically read visually after a set incubation period (e.g., 5-10 minutes).[3]

    • For ELISA: The prepared dilutions are added to the wells of the ELISA plate, and the assay is performed according to the manufacturer's instructions. This typically involves incubation steps with antibodies and enzyme conjugates, followed by the addition of a substrate to produce a colorimetric signal. The absorbance is then read using a microplate reader.[1][2]

  • Data Analysis and Interpretation:

    • LFA: The result is determined to be positive or negative based on the presence or absence of a test line, as per the manufacturer's guidelines. The lowest concentration that consistently produces a positive result is reported as the limit of detection (LOD).

    • ELISA: The signal generated by the test compound is compared to the signal of the assay's calibrator. A result is typically considered positive if the signal is above a certain cutoff value. The concentration of the test compound that produces a signal equivalent to the cutoff is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel psychoactive substance like this compound in an immunoassay.

experimental_workflow cluster_prep Preparation cluster_testing Immunoassay Testing cluster_analysis Data Analysis stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions in Drug-Free Matrix stock->dilutions Dilute lfa Lateral Flow Assay (LFA) Test Strips dilutions->lfa elisa Enzyme-Linked Immunosorbent Assay (ELISA) dilutions->elisa lfa_read Visual Readout: Positive/Negative lfa->lfa_read elisa_read Microplate Reader: Absorbance Measurement elisa->elisa_read lfa_lod Determine Limit of Detection (LOD) lfa_read->lfa_lod elisa_cross Calculate % Cross-Reactivity or Cutoff Concentration elisa_read->elisa_cross

Caption: Experimental workflow for immunoassay cross-reactivity assessment.

Conclusion

The available data clearly indicates that while specialized immunoassays for nitazene analogs are being developed, traditional opioid screening panels are not reliable for detecting this compound. This poses a significant risk of missing this potent synthetic opioid in routine toxicological screenings. Researchers and clinicians should be aware of these limitations and consider the use of more specific and sensitive confirmatory methods, such as LC-MS/MS or GC-MS, when nitazene use is suspected. The development and validation of sensitive and specific immunoassays for this compound and its metabolites remain a critical need for public health and safety.

References

Distinguishing Isomers: A Guide to the LC-MS/MS Differentiation of Protonitazene and Isotonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilized for the differentiation of the potent synthetic opioids protonitazene and isotonitazene.

This compound and isotonitazene are structural isomers, possessing the same molecular formula and mass, which makes their distinction by mass spectrometry alone challenging.[1] However, their subtle structural differences can be exploited through chromatographic separation, allowing for their individual identification and quantification. This guide details the experimental protocols and data that enable their successful differentiation.

Chromatographic Separation: The Key to Differentiation

The primary method for distinguishing this compound and isotonitazene is through liquid chromatography, where their different chemical structures result in distinct retention times on an analytical column. Several studies have demonstrated the successful baseline separation of these isomers.

A key factor in achieving this separation is the choice of the stationary phase. While traditional C18 columns have proven effective, biphenyl (B1667301) columns have also been highlighted for providing enhanced selectivity and baseline separation of these structural isomers.

Below is a summary of reported chromatographic conditions and the resulting retention times that demonstrate the successful separation of this compound and isotonitazene.

ParameterMethod 1Method 2
Analytes This compound, IsotonitazeneThis compound, Isotonitazene
LC Column Agilent InfinityLab Poroshell C-18 (2.7 μm, 3.0 × 100 mm)Biphenyl Column
Mobile Phase A 0.1% Formic acid in waterNot specified
Mobile Phase B 0.1% Formic acid in methanolNot specified
Flow Rate Not specifiedNot specified
Gradient Linear reverse phase gradientNot specified
Retention Time (Isotonitazene) 6.34 min[2]Baseline separated from this compound
Retention Time (this compound) 6.69 min[2]Baseline separated from isotonitazene

Mass Spectrometric Detection: Shared Fragmentation Patterns

While chromatography is essential for separation, mass spectrometry provides the necessary sensitivity and specificity for detection. Both this compound and isotonitazene produce a protonated molecular ion ([M+H]⁺) at m/z 398.2 in positive electrospray ionization mode. Upon collision-induced dissociation, they exhibit nearly identical fragmentation patterns, with the most abundant product ions being m/z 100.1, 72.1, and 44.0.

The shared fragmentation underscores the necessity of chromatographic separation for definitive identification. The monitoring of these specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment allows for highly sensitive and selective quantification of each isomer once they are chromatographically resolved.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Ionization Mode
This compound 398.2100.1, 72.1, 44.0ESI+
Isotonitazene 398.2100.1, 72.1, 44.0ESI+

Experimental Protocols

The following are detailed methodologies for the LC-MS/MS analysis of this compound and isotonitazene based on published methods.

Sample Preparation: Liquid-Liquid Extraction

A basic liquid-liquid extraction is a common method for preparing samples for analysis.

Liquid Chromatography Method
  • LC System: Shimadzu Nexera XR UHPLC or equivalent

  • Column: Agilent InfinityLab Poroshell C-18 (2.7 μm, 3.0 × 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • Initial: 60% A / 40% B

    • Hold at 60% A / 40% B for 1 min

    • Ramp to 30% A / 70% B at 2 min

    • Ramp to 60% A / 40% B at 5.5 min

    • Hold at 60% A / 40% B for 1 min

  • Flow Rate: Not specified

  • Column Temperature: Not specified

  • Injection Volume: Not specified

Mass Spectrometry Method
  • MS System: Sciex TripleTOF® 5600+ or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 398.2 → 100.1, 398.2 → 72.1, 398.2 → 44.0

    • Isotonitazene: 398.2 → 100.1, 398.2 → 72.1, 398.2 → 44.0

  • Collision Energy: Optimized for each transition

  • Dwell Time: Optimized for the number of co-eluting analytes

Workflow for Isomeric Differentiation

The logical workflow for the successful differentiation of this compound and isotonitazene is depicted in the following diagram.

Isomer_Differentiation_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation Chromatographic Separation cluster_ms_detection Mass Spectrometric Detection cluster_data_analysis Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Column C18 or Biphenyl Column LC_Injection->LC_Column Separation Isomer Separation (Different Retention Times) LC_Column->Separation Ionization ESI+ Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z 398.2) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (MRM) Fragmentation->Product_Ion_Detection Chromatogram Chromatogram Review Product_Ion_Detection->Chromatogram Identification Identification by Retention Time Chromatogram->Identification Quantification Quantification by Peak Area Identification->Quantification

LC-MS/MS workflow for isomer differentiation.

References

In vitro and in vivo correlation of Protonitazene's pharmacological activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological activity of Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, reveals a significant correlation between its in vitro molecular actions and in vivo physiological effects. This guide provides a comparative overview of this compound's performance against other well-characterized opioids, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Pharmacological Profile

This compound's activity at opioid receptors has been characterized through various in vitro assays, establishing it as a potent and efficacious agonist, primarily at the mu-opioid receptor (MOR).

Opioid Receptor Binding Affinity

Competitive binding assays are utilized to determine the affinity of a compound for a specific receptor, measured by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Studies show that this compound has a strong affinity for the mu-opioid receptor.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
This compound 1.09 - 21.51796579
Fentanyl 2.17 - 4.8356204
Morphine 2.9 - 3.0429474
Hydromorphone 0.448--
Data compiled from multiple sources.[1]
Functional Activity at the Mu-Opioid Receptor

The functional activity of an opioid is assessed by its ability to activate downstream signaling pathways upon binding to the receptor. Key measures include potency (EC50), the concentration required to elicit a half-maximal response, and efficacy (Emax), the maximum response achievable. This compound demonstrates high potency and efficacy in activating G protein signaling, comparable to or exceeding that of fentanyl.

CompoundG Protein Activation EC50 (nM)G Protein Activation Efficacy (% DAMGO)β-arrestin 2 Recruitment EC50 (nM)β-arrestin 2 Recruitment Efficacy (% Hydromorphone)
This compound 0.14109%1.5107%
Fentanyl 0.1098%27.283%
Morphine 1.2199%--
Hydromorphone --45.4100%
Data compiled from multiple sources.[1]

In vitro studies indicate that this compound is a potent, full agonist at the mu-opioid receptor.[2] Its efficacy at the µ-opioid receptor is reported to be slightly greater than that of fentanyl (107–129%) and significantly greater than hydromorphone (174–365%).[1]

In Vivo Pharmacological Profile

The in vitro characteristics of this compound translate to potent in vivo effects, as demonstrated in preclinical animal models.

Antinociceptive Effects

The primary therapeutic effect of opioids is analgesia, which is often evaluated in animals using the tail withdrawal test. The potency of a drug in producing this effect is quantified by the ED50 value, the dose required to produce a maximal effect in 50% of the population.

CompoundAntinociceptive Potency ED50 (mg/kg)
This compound 0.035
Fentanyl 0.035
Morphine 4.9
Data compiled from multiple sources.[1]

These in vivo findings highlight that this compound's antinociceptive potency is comparable to that of fentanyl and is over 130 times greater than that of morphine.[1] The analgesic effects of this compound can be reversed by opioid antagonists like naltrexone, confirming that its actions are mediated through the µ-opioid receptor.[1]

Correlation of In Vitro and In Vivo Activity

The data presented demonstrates a strong correlation between the in vitro and in vivo pharmacological activities of this compound. Its high affinity and potent activation of the mu-opioid receptor in vitro are consistent with its potent analgesic effects observed in vivo. This correlation is crucial for predicting the pharmacological profile of new synthetic opioids and understanding their potential for therapeutic use and abuse.

Methodologies for Key Experiments

A detailed understanding of the experimental protocols is essential for interpreting the provided data.

In Vitro Assays
  • Radioligand Binding Assay: This assay quantifies the affinity of a drug for a receptor. It involves incubating cell membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor. A competing, non-labeled drug (like this compound) is added at various concentrations. The amount of radiolabeled ligand that is displaced is measured, and from this, the Ki value is calculated.[2]

  • G Protein Activation ([³⁵S]GTPγS) Assay: This functional assay measures the activation of G proteins following receptor agonism. In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G protein is proportional to the extent of receptor activation by an agonist.[2]

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and internalization.[3] Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET).[4] In a BRET assay, the receptor is fused to a bioluminescent donor (e.g., luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., GFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, resulting in energy transfer that can be measured.[4]

  • cAMP Accumulation Assay: Activation of the mu-opioid receptor, which is a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] In this assay, cells are stimulated with an agent like forskolin (B1673556) to increase cAMP levels. The ability of an opioid agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured, providing a functional readout of Gi pathway activation.[6]

In Vivo Assays
  • Tail Withdrawal Latency Assay: This is a common method to assess antinociceptive (pain-relieving) effects in rodents. The animal's tail is exposed to a noxious stimulus, typically heat (e.g., a focused beam of light). The time it takes for the animal to withdraw its tail (latency) is measured. Opioid analgesics increase this withdrawal latency in a dose-dependent manner. The ED50 is calculated from the dose-response curve.[1]

Visualizations

Mu-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gαi Gβγ MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream_G Downstream Effects (e.g., Analgesia) G_alpha->Downstream_G G_beta_gamma->Downstream_G cAMP cAMP AC->cAMP Produces b_Arrestin β-Arrestin GRK->b_Arrestin Recruits b_Arrestin->MOR Downstream_A Receptor Internalization, Desensitization b_Arrestin->Downstream_A

Caption: Mu-Opioid Receptor (MOR) signaling cascade upon agonist binding.

Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50, Emax) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR IVIVC In Vitro-In Vivo Correlation (IVIVC) Establishment Functional->IVIVC Animal_Models Animal Models (e.g., Tail-Flick Test) SAR->Animal_Models Lead Compound Selection PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Animal_Models->PKPD PKPD->IVIVC Prediction Prediction of In Vivo Performance IVIVC->Prediction

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

References

A Comparative Guide to Protonitazene Metabolism: A Human-Centric Overview

Author: BenchChem Technical Support Team. Date: December 2025

A stark data gap exists in the comparative metabolism of protonitazene across different species, with current research predominantly focused on human subjects. This guide synthesizes the existing data on human metabolism of this potent synthetic opioid, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information presented is derived from in vitro studies using human liver microsomes, S9 fractions, and hepatocytes, as well as in vivo analyses of blood and urine samples from individuals in clinical and post-mortem cases.

This compound undergoes extensive metabolism in humans, primarily through Phase I and Phase II biotransformation reactions. The major metabolic pathways include N-desethylation, O-despropylation, hydroxylation, and nitroreduction, followed by glucuronide conjugation.[1][2][3] Understanding these pathways is critical for identifying reliable biomarkers of exposure for clinical and forensic toxicology.

Quantitative Data on Human Metabolism of this compound

While comprehensive quantitative data across different species is unavailable, some studies have reported on the relative abundance of this compound and its metabolites in human samples. The parent drug is often found at lower concentrations than its metabolites, indicating rapid and extensive metabolism.[2]

Table 1: Key Metabolites of this compound Identified in Humans

MetaboliteMetabolic PathwayBiological MatrixMethod of DetectionReference
N-desethylthis compoundN-desethylationUrine, Blood, Human Liver MicrosomesLC-HRMS[1][2][4]
4'-hydroxy-nitazeneO-despropylationUrine, Human Liver MicrosomesLC-HRMS[4][5]
5-amino-protonitazeneNitroreductionUrine, Human Liver MicrosomesLC-HRMS[4]
N-desethyl-O-despropyl this compound glucuronideN-desethylation, O-despropylation, GlucuronidationUrineLC-HRMS[2]
N-desethyl OH-protonitazeneN-desethylation, HydroxylationUrineLC-HRMS[2]
Hydroxythis compoundHydroxylationBlood, Human Liver MicrosomesLC-HRMS[4]

Note: This table is not exhaustive and represents metabolites reported in the cited literature. LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry.

One study quantified this compound and its metabolite, N-desethyl this compound, in the plasma and urine of a patient. The concentrations were 6.2 ng/mL and 9.0 ng/mL in plasma and urine, respectively, for this compound, while N-desethyl this compound showed a higher intensity in urine.[2][6] Another study reported that in two fatal intoxication cases, the 4'-hydroxy derivative was the major product found in urine, with ratios of 15.9 and 38.2 compared to the parent compound.[4]

Experimental Protocols

The identification and characterization of this compound metabolites have been predominantly achieved through high-resolution mass spectrometry techniques coupled with liquid chromatography.

In Vitro Metabolism Studies
  • Incubation with Human Liver Microsomes (HLM) and S9 Fractions: To investigate Phase I and Phase II metabolism, this compound is incubated with pooled human liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA). The reaction is typically quenched at various time points, and the samples are then processed for analysis.[5][7]

  • Incubation with Human Hepatocytes: For a more comprehensive metabolic profile, this compound is incubated with cryopreserved or fresh human hepatocytes. This in vitro model allows for the study of both Phase I and Phase II metabolic pathways as well as potential transport mechanisms.[8]

  • Recombinant Cytochrome P450 Enzymes: To identify the specific CYP enzymes responsible for this compound metabolism, the drug is incubated with a panel of recombinant human CYP enzymes. Studies have shown that CYP2D6, CYP2B6, and CYP2C8 are the major enzymes involved in its metabolism.[9][10]

Sample Preparation and Analysis
  • Sample Preparation: Biological samples (urine, blood) are typically prepared using hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by protein precipitation or liquid-liquid extraction to isolate the analytes.[1]

  • LC-HRMS Analysis: The prepared samples are analyzed using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Chromatographic separation is achieved on a suitable column (e.g., C18), and metabolite identification is based on accurate mass measurements, fragmentation patterns (MS/MS spectra), and retention times.[1][2][6]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the primary metabolic pathways of this compound in humans and a general workflow for metabolite identification.

Protonitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-desethylthis compound N-desethylthis compound This compound->N-desethylthis compound N-desethylation 4'-hydroxy-nitazene 4'-hydroxy-nitazene This compound->4'-hydroxy-nitazene O-despropylation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydroxylation 5-amino-protonitazene 5-amino-protonitazene This compound->5-amino-protonitazene Nitroreduction Glucuronide_Conjugates Glucuronide Conjugates N-desethylthis compound->Glucuronide_Conjugates Glucuronidation 4'-hydroxy-nitazene->Glucuronide_Conjugates Glucuronidation Hydroxythis compound->Glucuronide_Conjugates Glucuronidation

Caption: Primary metabolic pathways of this compound in humans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification Biological_Sample Biological Sample (Urine, Blood, Microsomes) Hydrolysis Enzymatic Hydrolysis (optional) Biological_Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction LC_HRMS LC-HRMS Analysis Extraction->LC_HRMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_HRMS->Data_Acquisition Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Data_Acquisition->Metabolite_ID

Caption: General experimental workflow for this compound metabolite identification.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the metabolism of this compound in humans. The identification of major metabolites, particularly N-desethylthis compound and 4'-hydroxy-nitazene, offers valuable biomarkers for detecting exposure to this dangerous synthetic opioid. However, the lack of data on this compound metabolism in other species is a significant knowledge gap. Future research should prioritize in vivo and in vitro studies in relevant animal models to enable a true comparative assessment. Such studies would be invaluable for preclinical drug development, toxicological risk assessment, and understanding potential species-specific differences in drug disposition and toxicity.

References

A Comparative Guide to the Forensic Validation of Analytical Methods for Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of potent new psychoactive substances (NPS) like protonitazene presents a significant challenge to forensic toxicology laboratories. Validated and reliable analytical methods are crucial for the accurate identification and quantification of these substances in biological and seized materials. This guide provides a comparative overview of validated analytical methods for this compound, adhering to stringent forensic guidelines. It is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies.

Core Principles of Forensic Method Validation

The validation of analytical methods in a forensic context is governed by comprehensive guidelines established by bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX). The primary goal is to provide objective evidence that a method is fit for its intended purpose.[1][2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate the analyte of interest from other substances that may be present in the sample.[4]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[4]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

  • Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.

  • Accuracy (Bias) and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.[1][2]

  • Carryover: The extent to which a previously analyzed sample can affect the results of the current sample.[2]

  • Matrix Effects: The influence of other components in the sample matrix on the analytical signal.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[2]

Comparison of Validated Analytical Methods for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of this compound and other nitazene (B13437292) analogs due to its high sensitivity and selectivity.[5][6][7] The following tables summarize the performance characteristics of several validated LC-MS/MS methods for the determination of this compound in various biological matrices.

Table 1: Validated LC-MS/MS Methods for this compound in Blood/Plasma

Study/MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Key Findings
Ameline et al. (2023)Plasma, Urine0.50.5 - 20Method validated according to EMA guidelines; no matrix effect observed.[8]
Barone et al. (2024)Whole Blood1.0 (administrative cutoff)Not specifiedAlternative screening method using precursor ion scan (PIS) acquisition.[9]
Schüller M, et al.Whole Blood0.1 nM (~0.04 ng/mL)0.1 - 50 nMHigh-throughput method using microextraction techniques.[10][11]
Gware et al. (2023)Plasma, Blood, Urine, Liver, Brain0.10 (Plasma, Blood, Brain)Not specifiedDeveloped for metonitazene (B1467764) and isotonitazene, applicable to other nitazenes.[12][13]
DeBord et al. (2023)Whole Blood0.50.5 - 50No carryover or interferences observed; ionization enhancement did not affect quantitation.[14]

Table 2: Validated LC-MS/MS Methods for this compound in Other Matrices

Study/MethodMatrixLLOQLinearityKey Findings
Kintz et al. (2024)Hair1 pg/mg1 - 100 pg/mgFirst validated method for this compound in hair.[9][15][16]
Ameline et al. (2023)Urine0.5 ng/mL0.5 - 20 ng/mLValidated alongside plasma analysis.[8]
Gware et al. (2023)Urine, Liver1.0 ng/mLNot specifiedHigher LLOQ compared to blood matrices.[12][13]

Experimental Protocols: A Generalized Approach

While specific parameters may vary between laboratories, a general workflow for the validation of an LC-MS/MS method for this compound in blood can be outlined as follows.

1. Sample Preparation:

  • Protein Precipitation: A common and straightforward method where a solvent like acetonitrile (B52724) is added to the blood sample to precipitate proteins.[13]

  • Liquid-Liquid Extraction (LLE): Involves the extraction of the analyte from the aqueous sample into an immiscible organic solvent. One study used a mixture of organic solvents at pH 9.5.[12]

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.

  • Microextraction Techniques: Advanced, high-throughput methods like liquid-phase microextraction (LPME) and electromembrane extraction (EME) have been successfully applied.[10][11]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 or biphenyl (B1667301) analytical column is typically used to separate this compound from its isomers (like isotonitazene) and other endogenous or exogenous compounds.[10][11][15][16] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.

3. Validation Experiments:

  • Calibration Curve: A series of calibrators of known concentrations are prepared in the blank matrix and analyzed to establish the linear range of the method.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed in multiple replicates to assess accuracy and precision.[2][17]

  • Selectivity: Blank matrix samples from different sources are analyzed to ensure no interferences are present at the retention time of the analyte.

  • LOD and LLOQ Determination: These are typically determined by analyzing a series of low-concentration samples and evaluating the signal-to-noise ratio or by assessing the accuracy and precision at the lowest concentration.

  • Matrix Effect Evaluation: The response of the analyte in a post-extraction spiked sample is compared to the response of a neat standard solution to assess ion suppression or enhancement.

  • Stability Studies: The stability of this compound is evaluated in the matrix at different temperatures (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process according to forensic guidelines.

Validation_Workflow Figure 1: General Workflow for Analytical Method Validation Method_Development Method Development & Optimization Validation_Plan Establish Validation Plan Method_Development->Validation_Plan Selectivity Selectivity & Specificity Validation_Plan->Selectivity LOD_LOQ LOD & LLOQ Determination Selectivity->LOD_LOQ Linearity Linearity & Calibration Model LOD_LOQ->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Carryover Carryover Assessment Accuracy_Precision->Carryover Matrix_Effects Matrix Effect Evaluation Carryover->Matrix_Effects Stability Stability Studies Matrix_Effects->Stability Final_Report Validation Report Stability->Final_Report

Caption: General Workflow for Analytical Method Validation

Quantitative_Validation_Parameters Figure 2: Key Quantitative Validation Parameters Quantitative_Method Quantitative Method Validation Accuracy Accuracy (Bias) Quantitative_Method->Accuracy Precision Precision (Within & Between Run) Quantitative_Method->Precision Linearity Linearity (Calibration Curve) Quantitative_Method->Linearity Dilution_Integrity Dilution Integrity Quantitative_Method->Dilution_Integrity LLOQ Lower Limit of Quantification Linearity->LLOQ ULOQ Upper Limit of Quantification Linearity->ULOQ

Caption: Key Quantitative Validation Parameters

Conclusion

The validation of analytical methods for potent synthetic opioids like this compound is a critical task in forensic toxicology. This guide provides a comparative overview of existing validated methods, primarily relying on LC-MS/MS, and outlines the essential validation parameters and experimental workflows as dictated by forensic guidelines. By adhering to these rigorous standards, laboratories can ensure the production of reliable and defensible analytical data, which is paramount in both clinical and legal settings. The provided data and workflows serve as a valuable resource for laboratories seeking to develop, validate, or refine their analytical methods for the detection of this challenging class of new psychoactive substances.

References

Inter-laboratory comparison of Protonitazene quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protonitazene Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This compound, a potent synthetic opioid of the benzimidazole (B57391) class, poses a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of this substance in biological matrices is crucial for toxicological assessment and clinical management. This guide provides a comparative overview of published analytical methods for the quantification of this compound, with a focus on experimental data and methodologies.

Quantitative Method Performance

The primary analytical technique for the quantification of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of various validated LC-MS/MS methods reported in the scientific literature for different biological samples.

Table 1: Quantification of this compound in Whole Blood

Analytical MethodSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSLiquid-Liquid Extraction0.5 - 50 ng/mL0.1 ng/mL0.5 ng/mL[1][2]
UHPLC-MS/MSLiquid-Phase Microextraction0.1 - 50 nMDown to 0.01 nMNot explicitly stated[3]
LC-MS/MSProtein PrecipitationNot explicitly stated for this compound0.05 ng/mL0.1 ng/mL[4]

Table 2: Quantification of this compound in Urine

Analytical MethodSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSDilution and Filtration0.5 - 20 ng/mL0.1 ng/mLNot explicitly stated[5][6]
LC-HRMSHydrolysis, Dilution, and FiltrationNot explicitly statedNot explicitly statedNot explicitly stated[7]

Table 3: Quantification of this compound in Hair

Analytical MethodSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSPulverization and Liquid-Liquid Extraction1 - 100 pg/mg0.1 pg/mg1 pg/mg[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound in different biological matrices.

Protocol 1: Quantification of this compound in Whole Blood via LC-MS/MS

This protocol is based on a common liquid-liquid extraction method.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 mL whole blood sample, add an internal standard.

  • Add a basic buffer (e.g., borate (B1201080) buffer, pH 9) to alkalinize the sample.

  • Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 analytical column is commonly used for separation.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol) is typical.[2]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[2] Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Quantification of this compound in Hair via LC-MS/MS

This protocol is adapted from a validated method for hair analysis.[9][10]

1. Sample Preparation:

  • Decontaminate the hair sample by washing with dichloromethane.

  • Pulverize the hair sample to a fine powder.

  • To 20 mg of pulverized hair, add an internal standard (e.g., fentanyl-d5).[9][10]

  • Add 1 mL of borate buffer (pH 9.5) and incubate overnight at 40°C.[9][10]

  • Perform a liquid-liquid extraction with a mixture of organic solvents.[9][10]

  • Evaporate the organic extract and reconstitute the residue for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: An HSS C18 column is a suitable choice.[8][9][10]

  • Gradient Elution: A 15-minute gradient elution is used for chromatographic separation.[8][9][10]

  • Mass Spectrometry: Utilize tandem mass spectrometry for detection and quantification.[9]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in biological samples using LC-MS/MS.

This compound Quantification Workflow Sample Biological Sample (Blood, Urine, Hair) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, etc.) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

It is important to note that the chromatographic separation of this compound from its isomer, isotonitazene, is critical as they share the same molecular weight and similar mass spectral fragmentation patterns.[11] The use of analytical reference standards is necessary for their distinction.[11] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of some synthetic opioids, its sensitivity for potent opioids like this compound in biological specimens may not be adequate.[12] Furthermore, traditional immunoassay screening tests for opioids are not capable of detecting nitazenes due to their distinct chemical structure.[4]

References

Unraveling the Potency of Protonitazene: A Comparative Analysis of Benzimidazole Opioid Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of in vitro binding assay data reveals protonitazene's high affinity for the mu-opioid receptor, positioning it among the more potent benzimidazole (B57391) opioids. This guide provides a comparative analysis of the binding affinities of this compound and other notable compounds in its class, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The benzimidazole class of synthetic opioids, a group of compounds originally synthesized in the 1950s, has seen a resurgence in interest due to the emergence of highly potent analogues.[1][2] These compounds, often referred to as "nitazenes," are characterized by their benzimidazole core structure and potent agonist activity at the mu-opioid receptor (MOR), the primary target for classical opioids like morphine and fentanyl.[1] Understanding the binding affinity of these compounds to the MOR is a critical first step in characterizing their pharmacological profile and potential for both therapeutic development and public health risk.

Comparative Binding Affinity at the Mu-Opioid Receptor

The binding affinity of a compound for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the mu-opioid receptor binding affinities (Ki) for this compound and several other key benzimidazole opioids, as determined by in vitro radioligand binding assays. For context, the binding affinities of the well-characterized opioids fentanyl and morphine are also included.

CompoundMu-Opioid Receptor Binding Affinity (Ki, nM)Reference(s)
This compound Data not explicitly found in a single value
Etonitazene~0.017 - 0.41[3][4]
Isotonitazene~0.05 - 15.8[5][6][7][8]
Metonitazene~0.22 - 19.1[7][8]
N-desethyl isotonitazene~1.53 - 2.2[5][6]
Fentanyl~1.255 - 6.35[3][4][5]
Morphine~2.1 - 5.48[4][5]

Note: Ki values can vary between studies due to differences in experimental conditions.

As the data indicates, many of the benzimidazole opioids, including etonitazene and isotonitazene, exhibit sub-nanomolar binding affinities, suggesting potencies significantly greater than that of morphine and, in some cases, exceeding that of fentanyl.[3][6] While a specific Ki value for this compound was not consistently reported across the reviewed literature, it is consistently described as a potent MOR agonist.[9][10] One study noted that this compound's binding affinity is weaker than that of fentanyl, morphine, and hydromorphone.[11] However, another report suggests it is approximately three times more potent than fentanyl, which would imply a high binding affinity.[9]

Experimental Protocols: Radioligand Binding Assay

The binding affinity data presented above is typically generated using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Below is a generalized protocol for a competitive radioligand binding assay for the mu-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: A selective mu-opioid receptor agonist, such as [³H]-DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol]-enkephalin).[12]

  • Test Compound: The benzimidazole opioid of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as naloxone.[12]

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound and unbound radioligand.[12]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.[12]

Procedure:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate with the following conditions in triplicate:

    • Total Binding: Contains the membrane suspension and the radioligand.[12]

    • Non-specific Binding: Contains the membrane suspension, the radioligand, and a high concentration of the non-specific antagonist (e.g., 10 µM naloxone).[12]

    • Competitive Binding: Contains the membrane suspension, the radioligand, and varying concentrations of the test compound.[12]

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

Data Analysis:

  • Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup (96-well plate) Membranes Cell Membranes (with MOR) Total_Binding Total Binding: Membranes + Radioligand NSB Non-specific Binding: Membranes + Radioligand + Naloxone Competitive_Binding Competitive Binding: Membranes + Radioligand + Test Compound Radioligand Radioligand ([³H]-DAMGO) Test_Compound Test Compound (e.g., this compound) Naloxone Non-specific Antagonist (Naloxone) Incubation Incubation (reach equilibrium) Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Filtration (separate bound/unbound) Incubation->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits Opioid Benzimidazole Opioid (e.g., this compound) Opioid->MOR Binds to ATP ATP ATP->AC Substrate Downstream Downstream Effects (e.g., Analgesia, Respiratory Depression) cAMP->Downstream Leads to

References

A Comparative Pharmacokinetic Profile of Protonitazene and Other Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel synthetic opioid protonitazene against established synthetic opioids such as fentanyl, remifentanil, and carfentanil. The information is intended to support research and drug development efforts by providing a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, alongside their primary signaling pathways.

Pharmacokinetic Data Summary

ParameterThis compoundFentanylRemifentanilCarfentanil
Onset of Action Rapid (presumed)Rapid (IV: ~1-2 min)Very Rapid (IV: ~1 min)[1]Very Rapid (presumed)
Time to Peak Concentration (Tmax) Not AvailableIV: ~3-5 min; Buccal: 20-240 min[2]IV: ~1-3 minIntramuscular (in eland): ~13.8 min[3]
Elimination Half-Life (t½) Not AvailableIV (in rats): 0.84-0.93 h[4]; Buccal: 5.4-15.6 h[5][6]IV: 3-10 min[1][7]Recreational exposure (human): 5.7 h; Intramuscular (in eland): 7.7 h[3][8][9]
Bioavailability Not AvailableBuccal: ~50-71%[5][8]IV: 100%Not Available
Metabolism Extensive Phase I (N-desethylation, O-despropylation, hydroxylation) and Phase II (glucuronidation)[2]Primarily by CYP3A4 to norfentanyl (inactive)[10]Rapid hydrolysis by non-specific esterases in blood and tissue[7][11]Metabolized to norcarfentanil
Active Metabolites Not well characterizedNorfentanyl (inactive)[10]GI90291 (weak activity)[7]Norcarfentanil (activity not fully characterized)
Potency (relative to Morphine) ~130 times more potent than morphine (in mice)[12]~50-100 times more potent than morphineSimilar to fentanyl~10,000 times more potent than morphine[8]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental methodologies. Below are detailed, representative protocols for key in vitro and in vivo experiments used to characterize the metabolic profiles and pharmacokinetic parameters of synthetic opioids.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability and identify metabolites of a synthetic opioid using human liver microsomes (HLMs).

  • Preparation of Incubation Mixture:

    • A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • The test compound (e.g., this compound) is added to the microsome suspension at a final concentration typically ranging from 1 to 10 µM.

  • Initiation of Metabolic Reaction:

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by the addition of an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the cytochrome P450-mediated metabolism.[13]

  • Incubation and Sampling:

    • The reaction is incubated at 37°C, typically with gentle shaking.

    • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

  • Sample Processing and Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected.

    • The samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the remaining parent drug and the formed metabolites.[14]

  • Data Analysis:

    • The disappearance of the parent drug over time is used to calculate the in vitro half-life and intrinsic clearance.

    • The detected metabolites are structurally characterized based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a general procedure for determining the pharmacokinetic profile of a synthetic opioid in a rodent model.

  • Animal Preparation:

    • Male Sprague-Dawley or Wistar rats are commonly used.

    • Animals are often cannulated in the jugular vein for blood sampling and sometimes in the femoral vein or carotid artery for drug administration to allow for serial blood collection from conscious, unrestrained animals.[15]

  • Drug Administration:

    • The synthetic opioid is administered via a specific route, such as intravenous (IV) bolus, IV infusion, or subcutaneous injection, at a predetermined dose.

  • Blood Sampling:

    • Serial blood samples (e.g., 100-200 µL) are collected at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[15]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation:

    • The blood samples are centrifuged to separate the plasma.

    • The plasma is harvested and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of the parent drug and its major metabolites are determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Elimination Half-Life (t½)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for µ-opioid receptor agonists and a general workflow for determining the pharmacokinetic profile of a synthetic opioid.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_Protein Gαi/o and Gβγ Subunits MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Side_Effects Respiratory Depression & Other Side Effects Beta_Arrestin->Side_Effects

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_data Data Integration and Modeling HLM Human Liver Microsome Assay Metabolite_ID Metabolite Identification HLM->Metabolite_ID Metabolic_Stability Metabolic Stability (t½, CLint) HLM->Metabolic_Stability PBPK_Modeling Physiologically Based Pharmacokinetic (PBPK) Modeling Metabolic_Stability->PBPK_Modeling Dosing Drug Administration (IV, SC, etc.) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis PK_Parameters Determination of PK Parameters (AUC, Cmax, t½, etc.) PK_Analysis->PK_Parameters PK_Parameters->PBPK_Modeling

Caption: Experimental workflow for PK profiling.

References

A Comparative Analysis of Protonitazene Metabolites in Blood and Urine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Protonitazene, a potent novel synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant public health concern due to its high potency and increasing presence in the illicit drug market.[1][2] A thorough understanding of its metabolic fate is crucial for clinical and forensic toxicology, as well as for the development of effective countermeasures. This guide provides a comparative analysis of this compound metabolites in blood and urine, supported by experimental data from recent studies, to aid researchers, scientists, and drug development professionals in this critical area.

This compound undergoes extensive metabolism in the body, leading to a variety of phase I and phase II metabolites.[3][4] The primary metabolic pathways include N-desethylation, O-despropylation, hydroxylation, and reduction of the nitro group, followed by glucuronidation.[3][4] The distribution and concentration of these metabolites can differ significantly between blood and urine, impacting detection windows and the choice of analytical targets.

Quantitative Comparison of this compound and its Metabolites

The following tables summarize the reported concentrations and relative abundance of this compound and its key metabolites in blood and urine based on available case reports and post-mortem analyses. It is important to note that concentrations can vary significantly between individuals due to factors such as dosage, metabolism, and time since consumption.

Table 1: Quantitative Data of this compound and its Metabolites in Blood and Urine

AnalyteBlood Concentration (ng/mL)Urine Concentration (ng/mL)Source(s)
This compound0.1 - 250.4 - 9.0[3][5]
N-desethylthis compoundDetected, but often at lower concentrations than other metabolitesDetected, often at higher intensities than in plasma[1][2][3]
5-aminothis compoundDetected, often the most commonly detected metabolite in post-mortem bloodNot consistently detected[1][2]
4'-hydroxynitazeneDetected in one caseDetected, with ratios to parent drug ranging from 15.9 to 38.2[2][5][6]
N-desethyl O-despropyl this compound glucuronideNot typically reportedMost abundant metabolite based on AUC[3]

Table 2: Relative Abundance of this compound Metabolites in Urine

Metabolite (in order of abundance based on AUC)Relative AbundanceSource(s)
N-desethyl O-despropyl this compound glucuronideHighest[3]
N-desethylthis compoundHigh[3]
N-desethyl OH-protonitazeneModerate[3]
This compoundLowest[3]

Metabolic Pathways and Experimental Workflows

The metabolic conversion of this compound is a complex process involving multiple enzymatic reactions. The resulting metabolites can be targeted for analytical detection, often providing a longer window of detection than the parent compound. A generalized metabolic pathway is depicted below.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-desethylthis compound N-desethylthis compound This compound->N-desethylthis compound N-desethylation OH-Protonitazene OH-Protonitazene This compound->OH-Protonitazene Hydroxylation O-despropylthis compound O-despropylthis compound This compound->O-despropylthis compound O-despropylation 5-aminothis compound 5-aminothis compound This compound->5-aminothis compound Nitro-reduction N-desethyl OH-protonitazene N-desethyl OH-protonitazene N-desethylthis compound->N-desethyl OH-protonitazene N-desethyl O-despropyl this compound N-desethyl O-despropyl this compound N-desethylthis compound->N-desethyl O-despropyl this compound O-despropylthis compound->N-desethyl O-despropyl this compound N-desethyl O-despropyl this compound glucuronide N-desethyl O-despropyl this compound glucuronide N-desethyl O-despropyl this compound->N-desethyl O-despropyl this compound glucuronide Glucuronidation cluster_workflow Analytical Workflow Sample_Collection Blood/Urine Sample Collection Sample_Preparation Sample Preparation (e.g., LLE, SPE, enzymatic hydrolysis for urine) Sample_Collection->Sample_Preparation LC_HRMS_Analysis LC-HRMS Analysis Sample_Preparation->LC_HRMS_Analysis Data_Acquisition Data Acquisition (Full Scan & dd-MS2) LC_HRMS_Analysis->Data_Acquisition Data_Processing Data Processing & Metabolite Identification Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Naloxone's Efficacy in Reversing Protonitazene-Induced Respiratory Depression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel synthetic opioids, particularly from the nitazene (B13437292) class, presents a significant challenge to public health and clinical toxicology. Protonitazene, a potent 2-benzylbenzimidazole derivative, has been identified in a growing number of overdose cases. Understanding the efficacy of the standard opioid antagonist, naloxone (B1662785), in reversing the life-threatening respiratory depression induced by this compound is critical for developing effective clinical guidelines and overdose response strategies. This guide provides a comparative analysis of naloxone's efficacy against this compound-induced respiratory depression, with fentanyl as a key comparator, supported by available experimental data.

Comparative Efficacy of Naloxone: this compound vs. Fentanyl

While direct, head-to-head preclinical studies quantifying the naloxone dose required to reverse this compound-induced respiratory depression compared to fentanyl are limited, the available in vitro and in vivo data for this compound and other potent nitazenes, combined with clinical reports, suggest that higher doses of naloxone are often necessary for reversal.

In vitro studies indicate that this compound is a potent µ-opioid receptor (MOR) agonist, with an efficacy slightly greater than that of fentanyl (107–129%) and significantly greater than hydromorphone (174–365%)[1]. This high intrinsic efficacy at the MOR may contribute to the challenges observed in reversing its effects.

Preclinical studies on other nitazenes, such as isotonitazene and etonitazene, have shown that these compounds can be more potent than fentanyl and may be more resistant to naloxone reversal[2]. For instance, one study in mice found that naloxone pre-treatment fully prevented the cardiorespiratory impairments of the older synthetic opioid MT-45, but only partially mitigated the effects of other novel synthetic opioids, with nitazenes demonstrating the most potent and resistant profile to naloxone reversal[2]. Another study showed that while naloxone could reverse N-desethyl isotonitazene-induced apnea (B1277953) in an in-situ preparation, this nitazene produced longer-lasting respiratory depression compared to fentanyl[3].

Clinical case reports and series involving nitazene overdoses corroborate these preclinical findings, frequently describing the need for multiple, and often higher, doses of naloxone to achieve and maintain the reversal of respiratory depression compared to overdoses involving heroin or even fentanyl.

Data on Naloxone Reversal of Opioid-Induced Respiratory Depression

The following tables summarize available data on the potency of this compound and the efficacy of naloxone in reversing respiratory depression induced by various opioids.

Table 1: In Vitro Potency of this compound and Fentanyl at the µ-Opioid Receptor

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of standard agonist)
This compound Data not available in snippetsSlightly more potent than fentanyl107-129% (compared to fentanyl)[1]
Fentanyl ~1.6~1.0100% (reference)
Isotonitazene ~0.4~0.03Superagonist (>100%)[3]

Note: Data is compiled from various in vitro assays and may vary between studies. The table illustrates the high potency of nitazene analogues.

Table 2: In Vivo Data on Naloxone Reversal of Respiratory Depression

OpioidAnimal ModelNaloxone Dose and RouteOutcome
N-desethyl isotonitazene In situ perfused rat brainstem-spinal cord20 µg/kg, IVComplete reversal of apnea within ~5.5 minutes[3]
Fentanyl Mouse (whole-body plethysmography)0.3 mg/kg, IPIneffective at reversing respiratory depression[4]
1 mg/kg, IPIneffective at reversing respiratory depression[4]
3 mg/kg, IPFull reversal of respiratory depression[4]
Morphine Mouse (whole-body plethysmography)0.3 mg/kg, IPFull reversal of respiratory depression[4]

This table highlights the differential sensitivity to naloxone reversal between fentanyl and morphine in a preclinical model. While direct comparative data for this compound is not available in the provided search results, the data for isotonitazene and the higher naloxone doses required for fentanyl compared to morphine suggest significant antagonism challenges with potent synthetic opioids.

Experimental Protocols

Measurement of Opioid-Induced Respiratory Depression in Rodents using Whole-Body Plethysmography

This protocol describes a common method for assessing the respiratory effects of opioids and their reversal by antagonists in conscious, unrestrained rodents[5][6][7].

1. Animals and Housing:

  • Male Sprague-Dawley rats (250-350 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

2. Surgical Preparation (for intravenous administration):

  • Rats are anesthetized, and a chronic indwelling catheter is implanted in the jugular vein. The catheter is externalized between the scapulae. Animals are allowed to recover for at least 5 days post-surgery.

3. Whole-Body Plethysmography (WBP) Apparatus:

  • A commercially available WBP system for unrestrained animals is used. The system consists of individual plethysmography chambers, a reference chamber, and specialized software for data acquisition and analysis.

4. Acclimation:

  • To minimize stress-induced variability, rats are acclimated to the plethysmography chambers for at least 30-60 minutes on several consecutive days prior to the experiment[6].

5. Experimental Procedure:

  • On the day of the experiment, rats are placed in the WBP chambers, and their venous catheters are connected to a swivel system to allow for drug administration without handling the animal.

  • A baseline respiratory recording of at least 20-30 minutes is obtained.

  • The opioid (e.g., this compound or fentanyl) is administered intravenously at a predetermined dose.

  • Respiratory parameters are continuously monitored. Key parameters include respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

  • After a set period of opioid-induced respiratory depression (e.g., 15-20 minutes), naloxone is administered intravenously at various doses.

  • Respiratory parameters are monitored for at least 60 minutes post-naloxone administration to assess the degree and duration of reversal.

6. Data Analysis:

  • Respiratory parameters are averaged over specific time intervals (e.g., 5-minute bins).

  • The effects of the opioid and naloxone are expressed as a percentage of the baseline values.

  • Dose-response curves for naloxone's reversal of respiratory depression are constructed.

Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

This compound, like other opioids, exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist like this compound initiates a signaling cascade that ultimately leads to the desired analgesic effects but also the life-threatening respiratory depression. Naloxone acts as a competitive antagonist at the MOR, blocking the binding of agonists and reversing their effects.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR µ-Opioid Receptor (MOR) This compound->MOR Binds & Activates Naloxone Naloxone (Antagonist) Naloxone->MOR Competitively Binds & Blocks G_protein Gi/o Protein (Inactive) MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits G_protein_active Gi/o Protein (Active) AC Adenylyl Cyclase (Active) G_protein_active->AC Inhibits Neuron_hyperpol Neuronal Hyperpolarization (Reduced Excitability) G_protein_active->Neuron_hyperpol Promotes K+ efflux Inhibits Ca2+ influx AC_inhibited Adenylyl Cyclase (Inhibited) cAMP cAMP AC_inhibited->cAMP Reduces Production cAMP->Neuron_hyperpol Leads to Resp_Depression Respiratory Depression Neuron_hyperpol->Resp_Depression Desensitization Receptor Desensitization/ Internalization Beta_arrestin->Desensitization

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow for Assessing Naloxone Efficacy

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of naloxone in reversing opioid-induced respiratory depression.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., catheterization) Acclimation Acclimation to Plethysmography Chambers Animal_Prep->Acclimation Baseline Baseline Respiratory Measurement Acclimation->Baseline Opioid_Admin Administer Opioid (this compound or Fentanyl) Baseline->Opioid_Admin Resp_Dep Monitor Respiratory Depression Opioid_Admin->Resp_Dep Naloxone_Admin Administer Naloxone (Varying Doses) Resp_Dep->Naloxone_Admin Reversal_Monitor Monitor Reversal of Respiratory Depression Naloxone_Admin->Reversal_Monitor Data_Collection Data Collection (Frequency, Tidal Volume, etc.) Reversal_Monitor->Data_Collection Data_Processing Data Processing (% of Baseline) Data_Collection->Data_Processing Dose_Response Construct Dose-Response Curves Data_Processing->Dose_Response Comparison Compare Naloxone Efficacy (this compound vs. Fentanyl) Dose_Response->Comparison

Caption: Preclinical Experimental Workflow.

Conclusion

This compound is a potent synthetic opioid that poses a significant risk of severe respiratory depression. The available evidence strongly suggests that while naloxone is an effective antidote, higher and potentially repeated doses may be necessary to reverse this compound-induced respiratory depression compared to traditional opioids and possibly even fentanyl. This is likely due to the high potency and efficacy of this compound at the µ-opioid receptor. Further direct comparative preclinical studies are crucial to establish definitive dose-response relationships for naloxone against this compound and other emerging nitazenes to better inform clinical practice and public health responses to the ongoing opioid crisis.

References

A Head-to-Head Comparison of Extraction Techniques for Protonitazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal extraction method for protonitazene from biological matrices, supported by experimental data and detailed protocols.

This compound, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest in forensic and clinical research. Accurate and efficient extraction of this compound from complex biological matrices is paramount for reliable quantification and downstream analysis. This guide provides a head-to-head comparison of four common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Phase Microextraction (LPME), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each method is evaluated based on reported recovery rates, with detailed experimental protocols provided to aid in methodological replication and adaptation.

Data Presentation: Quantitative Comparison of Extraction Techniques

The following table summarizes the reported performance of each extraction technique for this compound and related compounds from biological samples, primarily whole blood and urine.

Extraction TechniqueMatrixAnalyte(s)Reported Recovery / YieldKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) BloodThis compound81-87%[1]High recovery and purity, amenable to automationMore expensive, can be time-consuming
UrineThis compound93-106%[1]Excellent for complex matricesRequires method development for optimal sorbent selection
Liquid-Phase Microextraction (LPME) Whole BloodThis compound & other nitazenes>81%High-throughput, low solvent consumption, "green" chemistryRequires specialized equipment (96-well plates)
Liquid-Liquid Extraction (LLE) Hair, BloodThis compound & other nitazenesNot specified for this compoundSimple, inexpensiveCan be labor-intensive, may form emulsions, larger solvent volumes
Protein Precipitation (PPT) Blood, Serum, Urine, LiverMetonitazene (B1467764) & IsotonitazeneNot specified for this compoundFast, simple, inexpensiveLess clean extract, potential for ion suppression in MS analysis

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method developed for the extraction of nine nitazene (B13437292) compounds from urine and blood.[1]

Materials:

Procedure:

  • Sample Pre-treatment: To 0.5 mL of sample (urine or blood), add an internal standard, 200 µL of ACN, and 1.3 mL of 100 mM phosphate buffer (pH 7). Vortex and centrifuge the samples for 10 minutes at 3000 rpm.

  • Column Conditioning: Condition the SPE column with 1 x 3 mL of MeOH, followed by 1 x 3 mL of phosphate buffer (pH 7).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a flow rate of 1 to 2 mL/minute.

  • Column Washing: Wash the column with 1 x 3 mL of deionized water, followed by 1 x 3 mL of 50:50 MeOH:H₂O.

  • Column Drying: Dry the column for at least 10 minutes under full pressure or vacuum.

  • Elution: Elute the analytes with 1 x 3 mL of a freshly prepared solution of MeOH:NH₄OH (98:2).

  • Evaporation and Reconstitution: Add 250 µL of 10% HCl in methanol to the eluate and vortex. Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute the dried extract in 1 mL of 50:50 MeOH:H₂O.

Liquid-Phase Microextraction (LPME) Protocol

This high-throughput protocol is designed for the extraction of nitazene analogs from whole blood using a 96-well format.

Materials:

  • 96-well polypropylene (B1209903) donor plate

  • 96-well filter plate with polyvinylidene fluoride (B91410) (PVDF) membrane

  • Organic solvent for the supported liquid membrane

  • Aqueous acceptor solution

  • Agitation device

Procedure:

  • Sample Preparation: In the donor plate, mix 120 µL of whole blood with 10 µL of working solution and 120 µL of a formic acid solution containing the internal standard.

  • Membrane Preparation: Impregnate the filter of the acceptor plate with 4 µL of the organic solvent to create the supported liquid membrane.

  • Extraction Setup: Clamp the acceptor and donor plates together.

  • Acceptor Solution Addition: Add 50 µL of the acceptor solution into the wells of the acceptor plate and seal the plate.

  • Extraction: Place the extraction unit on an agitation device and extract for 45 minutes at 800 rpm.

  • Sample Collection: Transfer 40 µL of the acceptor solution to autosampler vials for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This basic LLE protocol is suitable for the extraction of nitazenes from biological matrices.[2]

Materials:

  • Borate (B1201080) buffer (pH 9.5)

  • Mixture of organic solvents (e.g., hexane, ethyl acetate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: For hair samples, incubate 20 mg of pulverized hair overnight at 40°C in 1 mL of borate buffer (pH 9.5) with an internal standard. For liquid samples, adjust the pH to 9.5 with borate buffer.

  • Extraction: Add a mixture of organic solvents to the sample.

  • Mixing: Vortex the mixture to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the analytes for further analysis.

Protein Precipitation (PPT) Protocol

This protocol is adapted from a method for the extraction of the related benzimidazole opioids, metonitazene and isotonitazene, and can be applied to this compound.[2]

Materials:

  • Acetonitrile (ACN) or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Use 50 µL of the biological sample (blood, serum, liver, or urine).

  • Precipitation: Add a sufficient volume of cold organic solvent (e.g., ACN) to the sample. A common ratio is 3:1 or 4:1 (solvent to sample).

  • Mixing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at a high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte for analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each extraction technique, providing a clear visual representation of the procedural steps.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 0.5 mL Sample Add_IS_ACN_Buffer Add IS, ACN, Buffer Sample->Add_IS_ACN_Buffer Vortex_Centrifuge Vortex & Centrifuge Add_IS_ACN_Buffer->Vortex_Centrifuge Condition Condition Column (MeOH, Buffer) Vortex_Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Column (DI Water, MeOH/H₂O) Load->Wash Dry Dry Column Wash->Dry Elute Elute (MeOH/NH₄OH) Dry->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LPME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Prepare Sample in Donor Plate Assemble Assemble Plates Sample_Prep->Assemble Membrane_Prep Impregnate Membrane of Acceptor Plate Membrane_Prep->Assemble Add_Acceptor Add Acceptor Solution Assemble->Add_Acceptor Agitate Agitate (45 min) Add_Acceptor->Agitate Collect Collect Acceptor Solution Agitate->Collect Analysis Analysis Collect->Analysis

Caption: Liquid-Phase Microextraction (LPME) Workflow.

LLE_Workflow Sample_Prep Sample Preparation (pH Adjustment) Add_Solvent Add Organic Solvent Sample_Prep->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Analysis Analysis Collect->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow Sample Biological Sample Add_Solvent Add Precipitating Solvent Sample->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Analysis Collect_Supernatant->Analysis

Caption: Protein Precipitation (PPT) Workflow.

References

Unraveling Protonitazene's Footprints: A Comparative Guide to Metabolite Structural Elucidation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS), particularly potent synthetic opioids like protonitazene, presents a significant challenge for forensic and clinical toxicology. Unambiguous identification of their metabolites is crucial for understanding their pharmacology, duration of action, and for developing reliable diagnostic assays. While mass spectrometry (MS) is the workhorse for metabolite identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled capabilities for definitive structural elucidation. This guide provides a comparative overview of these techniques for characterizing this compound metabolites, complete with experimental protocols and data interpretation insights.

This compound Metabolism: Key Pathways

This compound undergoes extensive phase I and phase II metabolism, primarily through pathways common to other 2-benzylbenzimidazole opioids.[1][2][3][4][5] The major metabolic transformations identified in human liver microsomes and authentic case samples include:

  • N-desethylation: Removal of one of the ethyl groups from the diethylaminoethyl side chain. The resulting metabolite, N-desethylthis compound, is a primary and active metabolite.[6][7][8]

  • O-despropylation: Cleavage of the O-propyl group from the propoxybenzyl moiety, leading to a phenolic metabolite (4'-hydroxy-nitazene). This metabolite is common to many nitazene (B13437292) analogs.[1][2]

  • Hydroxylation: Addition of a hydroxyl group, often on the benzimidazole (B57391) ring system or the alkyl chains.

  • Glucuronidation: A phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites, significantly increasing their water solubility for excretion.[2][3][5]

These metabolic pathways are crucial for identifying biomarkers of this compound consumption.

G This compound Metabolic Pathways This compound This compound N_Desethyl N-Desethylthis compound This compound->N_Desethyl N-desethylation O_Despropyl 4'-Hydroxy-nitazene (O-Despropylthis compound) This compound->O_Despropyl O-despropylation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation N_Desethyl_O_Despropyl N-Desethyl-O-despropylthis compound N_Desethyl->N_Desethyl_O_Despropyl O-despropylation O_Despropyl->N_Desethyl_O_Despropyl N-desethylation Glucuronide Glucuronide Conjugates O_Despropyl->Glucuronide Glucuronidation Hydroxylated->Glucuronide Glucuronidation N_Desethyl_O_Despropyl->Glucuronide Glucuronidation

Caption: Major metabolic pathways of this compound.

Comparison of Analytical Techniques: NMR vs. LC-MS

The structural elucidation of metabolites relies on a combination of analytical techniques, each with its own strengths and limitations. Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common approach due to its high sensitivity. However, NMR spectroscopy is indispensable for unambiguous structure confirmation, especially for novel compounds where reference standards are unavailable.

FeatureNMR SpectroscopyLC-MS (especially HRMS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure and connectivity.Separates compounds by chromatography and measures their mass-to-charge ratio.
Sensitivity Lower (µg to mg range)Higher (pg to ng range)
Structural Information Provides detailed and unambiguous structural information, including stereochemistry.Provides accurate mass and elemental composition, with fragmentation patterns offering structural clues.
Sample Requirements Requires purified samples of relatively high concentration.Can analyze complex mixtures and requires very small sample volumes.
Quantification Inherently quantitative without the need for identical internal standards.Requires isotopically labeled internal standards for accurate quantification.
Throughput LowerHigher
Novel Compound ID Excellent for de novo structure elucidation without reference standards.Tentative identification based on accurate mass and fragmentation, often requires confirmation.

Experimental Protocols

LC-HRMS for this compound Metabolite Identification

This protocol is a generalized representation based on methods described in the literature for the analysis of nitazenes in biological samples.[9]

  • Sample Preparation (Urine):

    • Hydrolyze 1 mL of urine with β-glucuronidase at 37°C for 2 hours to cleave glucuronide conjugates.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites from the matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.

    • Ionization: Heated electrospray ionization (HESI) in positive mode.

    • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) to acquire fragmentation spectra of potential metabolites.

G cluster_0 Sample Preparation cluster_1 Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Extraction LLE / SPE Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC HRMS HRMS Detection (Orbitrap) LC->HRMS Data_Analysis Data Analysis (Metabolite ID) HRMS->Data_Analysis

Caption: Experimental workflow for LC-HRMS based metabolite identification.

NMR Spectroscopy for Structural Elucidation

While specific NMR data for this compound metabolites is scarce in published literature, the following protocol outlines the general steps for obtaining and interpreting such data. This requires isolation of the metabolite in sufficient quantity (typically >50 µg).

  • Metabolite Isolation:

    • Scale up in vitro incubations (e.g., with human liver microsomes) or use preparative HPLC to isolate the metabolite of interest from a biological matrix.

    • Confirm the purity of the isolated fraction by analytical LC-MS.

  • Sample Preparation for NMR:

    • Lyophilize the purified metabolite to remove all solvents.

    • Dissolve the sample in a deuterated solvent (e.g., methanol-d4, DMSO-d6).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

    • Experiments:

      • 1D ¹H NMR: To identify the number and types of protons.

      • 1D ¹³C NMR: To identify the number and types of carbons.

      • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is key for piecing together the molecular structure.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

G cluster_0 Metabolite Isolation cluster_1 NMR Analysis Biological_Matrix Biological Matrix Prep_HPLC Preparative HPLC Biological_Matrix->Prep_HPLC Purity_Check Purity Check (LC-MS) Prep_HPLC->Purity_Check NMR_Sample_Prep NMR Sample Preparation Purity_Check->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition (1D & 2D) NMR_Sample_Prep->NMR_Acquisition Structure_Elucidation Structure Elucidation NMR_Acquisition->Structure_Elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

Data Interpretation: A Case Study with an Analog

As of late 2025, published NMR data for this compound metabolites remains elusive. However, recent research has provided a full NMR characterization of N-desethyl etonitazene , a primary metabolite of the closely related etonitazene.[10] This data serves as an excellent proxy for understanding what to expect for N-desethylthis compound.

Table 1: Experimental NMR Data for N-desethyl etonitazene [10]

¹H NMR (δ ppm)¹³C NMR (δ ppm)Assignment
8.49 (d)158.41Aromatic CH
8.18 (dd)157.44Aromatic CH
7.93 (d)142.86Aromatic CH
7.31 (d)141.68Aromatic CH
6.88 (d)139.64Aromatic CH
4.66 (t)130.07-CH₂-
4.37 (s)117.76-CH₂- (benzyl)
3.98 (q)114.72-O-CH₂- (ethoxy)
3.16 (br)114.49-NH-CH₂-
2.93 (t)110.76-CH₂-
1.30 (t)62.95-O-CH₂-CH₃ (ethoxy)
1.18 (t)44.54-NH-CH₂-CH₃
42.18
39.94
14.63
10.83

For N-desethylthis compound , the NMR spectrum would be very similar. The key difference would be the signals corresponding to the propoxy group instead of the ethoxy group. One would expect to see signals for a propyl chain (-O-CH₂-CH₂-CH₃) characterized by a triplet, a sextet, and another triplet in the ¹H NMR spectrum, with corresponding signals in the ¹³C NMR spectrum. The rest of the aromatic and ethylamine (B1201723) signals would be expected at very similar chemical shifts.

Conclusion

The structural elucidation of this compound metabolites is a critical task that benefits from a multi-technique approach. LC-HRMS is the premier tool for initial detection and tentative identification in complex biological matrices due to its exceptional sensitivity. However, for the definitive, unambiguous structural confirmation required for reference standard characterization or understanding novel metabolic pathways, NMR spectroscopy is the gold standard. While the acquisition of sufficient material for NMR analysis remains a challenge, the detailed structural insights it provides are invaluable to the scientific and forensic communities. The continued synthesis and characterization of nitazene metabolites will be essential for building the spectral libraries needed for rapid and confident identification in the future.

References

Comparative Toxicity Profile of Protonitazene and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of protonitazene and its analogues, supported by experimental data. The emergence of novel synthetic opioids (NSOs), particularly the 2-benzylbenzimidazole or "nitazene" class, presents a significant challenge to public health and forensic toxicology.[1][2] this compound, a potent member of this class, and its analogues have been increasingly identified in cases of severe and fatal intoxications.[3][4][5][6] Understanding their comparative pharmacology and toxicity is crucial for the development of effective countermeasures and analytical detection methods.

Quantitative Toxicity Data

The following tables summarize the in vitro and in vivo data for this compound and its analogues in comparison to reference opioids like fentanyl and morphine. The data highlights the significantly higher potency of many nitazene (B13437292) analogues.

Table 1: Opioid Receptor Binding Affinity and Functional Potency

Compoundµ-Opioid Receptor (MOR) Ki (nM)MOR EC50 (nM)MOR Efficacy (% DAMGO)MOR Potency vs. FentanylReference(s)
This compound 1.09 - 21.50.14 - 3.95109%~3x more potent[7][8][9]
N-pyrrolidino this compound SubnanomolarSubnanomolarFull Agonist~7-25x more potent[3][10][11]
Isotonitazene Data not specifiedData not specifiedData not specifiedMore potent[2]
Etonitazene Data not specified0.03103%Most potent analogue[2]
Metonitazene Data not specifiedData not specifiedData not specifiedLess potent[2]
Butonitazene Data not specifiedData not specifiedData not specifiedLess potent[2]
N-desethyl isotonitazene SubnanomolarSubnanomolarFull AgonistMore potent[10]
Fentanyl 2.17 - 4.80.1098%-[7]
Morphine 2.9 - 3.041.2199%-[7]

Note: Ki = inhibitory constant, a measure of binding affinity (lower value indicates higher affinity). EC50 = half-maximal effective concentration, a measure of potency (lower value indicates higher potency). Efficacy is relative to the standard µ-opioid agonist DAMGO.

Table 2: In Vivo Antinociceptive Potency in Mice (Tail Withdrawal Assay)

CompoundED50 (mg/kg)Potency vs. MorphineReference(s)
This compound 0.035>130x[7]
Fentanyl 0.035>130x[7]
Morphine 4.9-[7]

Note: ED50 = median effective dose required to produce an effect in 50% of the population.

Table 3: Reported Post-mortem Blood Concentrations in Fatal Intoxications

CompoundConcentration Range (ng/mL or µg/L)Reference(s)
This compound 0.1 - 25 ng/mL[12][13]
N-pyrrolidino this compound 0.1 - 55 ng/mL[3][14]

Experimental Protocols

The data presented above were primarily generated using the following experimental methodologies:

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells heterologously expressing human µ-opioid receptors (MOR), κ-opioid receptors (KOR), or δ-opioid receptors (DOR) are prepared.[10]

    • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (e.g., this compound).[7][10]

    • Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The data are used to calculate the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assays

  • Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist at a G-protein coupled receptor.

  • Methodology:

    • Assay Components: Cell membranes expressing the opioid receptor of interest are incubated with the test compound, guanosine (B1672433) diphosphate (B83284) (GDP), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.

    • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 and the maximal effect (Emax) relative to a standard agonist.[10]

3. In Vivo Antinociception Assay (Tail Withdrawal Test)

  • Objective: To assess the analgesic (antinociceptive) effects of a compound in an animal model.

  • Methodology:

    • Animal Model: Mice are used for this assay.

    • Drug Administration: The test compound (e.g., this compound, fentanyl, morphine) is administered to the mice, typically via injection.

    • Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a warm water bath (e.g., 52°C).

    • Measurement: The latency (time) for the mouse to withdraw its tail from the warm water is recorded. An increase in tail withdrawal latency indicates an antinociceptive effect.

    • Data Analysis: Dose-response curves are constructed to calculate the ED50 value.[7]

Visualizations

Diagram 1: Simplified Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia (Therapeutic Effect) G_protein->Analgesia Opioid This compound (Agonist) Opioid->MOR Binds cAMP ↓ cAMP AC->cAMP Toxicity Respiratory Depression (Adverse Effect) Beta_Arrestin->Toxicity

Caption: Primary signaling pathways of µ-opioid receptor activation.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare Cell Membranes (Expressing MOR) start->prep incubate Incubate: - Membranes - Radioligand ([³H]DAMGO) - Test Compound (this compound) prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis (Calculate Ki) measure->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity (Ki).

Discussion

The available data consistently demonstrate that this compound and many of its analogues are highly potent µ-opioid receptor agonists.[2][7][10] In vitro studies show that this compound's potency is comparable to or greater than that of fentanyl.[7][8] Certain analogues, such as N-pyrrolidino this compound, exhibit even greater potency, estimated to be up to 25 times that of fentanyl.[11] This high potency is reflected in the low-to-sub nanogram per milliliter concentrations found in post-mortem toxicological analyses of overdose fatalities.[3][13][15]

The primary mechanism of toxicity for this compound and its analogues is the activation of the µ-opioid receptor, which can lead to a classic opioid toxidrome characterized by central nervous system depression, miosis, and severe respiratory depression, potentially resulting in death.[4][13][16] The adverse effects, such as respiratory depression, are thought to be mediated by the β-arrestin signaling pathway.[12][17]

While structurally distinct from fentanyl, the clinical effects of intoxication are similar.[9][16] Case reports indicate that naloxone, a competitive µ-opioid receptor antagonist, is an effective antidote for reversing the toxic effects of this compound, although higher or repeated doses may be necessary due to the high potency of these compounds.[4][5][18]

The rapid emergence and high toxicity of these compounds underscore the need for sensitive and specific analytical methods, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), for their timely detection in clinical and forensic settings.[19][20][21]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The compounds discussed are potent and dangerous substances.

References

In Silico Modeling of Protonitazene Binding to the µ-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in silico modeling data for Protonitazene's interaction with the µ-opioid receptor (µOR), contextualized with experimental findings and comparisons to other relevant opioids. It is intended for researchers, scientists, and drug development professionals working on opioid pharmacology and computational drug design.

Introduction

This compound is a potent synthetic opioid belonging to the nitazene (B13437292) class, which has emerged as a significant public health concern. Understanding its interaction with the µ-opioid receptor, the primary target for opioid drugs, is crucial for developing potential antagonists and for structure-activity relationship (SAR) studies. In silico modeling, including molecular docking and dynamics simulations, offers valuable insights into the binding mechanisms of such ligands, complementing experimental data. This guide summarizes key computational predictions and relevant experimental data for this compound and its analogs.

Data Presentation: Comparative Binding and Activity Data

The following table summarizes the available experimental data for this compound and compares it with other well-known opioids. This data is essential for validating and interpreting the results of in silico models.

CompoundµOR Binding Affinity (Ki, nM)µOR Functional Potency (EC50, nM)Efficacy (% of DAMGO)Notes
This compound 1.09 ± 0.17[1]0.14[1]109[1]Potent and full agonist activity.
21.5[1]Variation in reported Ki values likely due to different experimental conditions.
Fentanyl 2.17 ± 0.27[1]0.10[1]98[1]A potent synthetic opioid used as a benchmark.
4.8[1]
Morphine 3.04 ± 0.28[1]1.21[1]99[1]Prototypical opioid agonist.
2.9[1]
Etonitazene 0.206[2]1.71[3]-A highly potent nitazene analog.
Isotonitazene ---Data for other nitazenes show a range of high potencies.[2][3]
Metonitazene ---Subnanomolar affinities and high potencies observed for several nitazenes.[2]

In Silico Modeling of Nitazene Binding

Computational studies, primarily through molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the binding modes of nitazene analogs at the µ-opioid receptor.[3][4][5][6][7] Although a crystal structure of a nitazene-bound µOR is not yet available, these models provide valuable predictive insights.

Key Findings from In Silico Studies:

  • Binding Pockets: Docking studies have identified three potential subpockets (SP1, SP2, and SP3) within the µOR binding site that can accommodate the benzimidazole (B57391) core of nitazenes.[3][4][5][6][8]

    • SP1: Located between transmembrane helices (TM) 2 and 3.

    • SP2: Situated between TM1, TM2, and TM7.

    • SP3: Found between TM5 and TM6.

  • Preferred Binding Mode: Molecular dynamics and metadynamics simulations suggest that for etonitazene and likely other nitazenes, the SP2-binding mode is the most stable and energetically favorable .[3][4][5][8]

  • Crucial Interactions: A conserved interaction across many opioids, including a salt bridge between the protonated amine of the ligand and the highly conserved Asp147 residue in TM3, is also predicted for nitazenes.[3][7]

  • Role of Substituents: The specific substitutions on the benzimidazole core of different nitazene analogs influence their interaction with the subpockets and contribute to their varying potencies.[3]

Experimental Protocols

The following section outlines a generalized protocol for a competitive radioligand binding assay, a common experimental method used to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the µ-opioid receptor.[9][10]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[9]

  • Radioligand: A selective µ-opioid receptor agonist, such as [³H]-DAMGO.[9]

  • Test Compound: this compound or other unlabeled opioids.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist like Naloxone.[9]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[9]

  • Scintillation Counter: For measuring radioactivity.[9]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a specific protein concentration.[9]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.[9]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[9]

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.[9]

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[9]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[9]

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->MOR Binding Cellular_Response_SideEffects Respiratory Depression, Constipation Beta_Arrestin->Cellular_Response_SideEffects Internalization & Signaling This compound This compound This compound->MOR Binding & Activation PKA PKA cAMP->PKA Activation Cellular_Response_Analgesia Analgesia PKA->Cellular_Response_Analgesia Phosphorylation Cascade ATP ATP ATP->AC

Caption: Canonical G-protein and β-arrestin signaling pathways of the µ-opioid receptor.

In Silico Modeling Workflow

G cluster_prep Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics Simulation cluster_analysis Analysis Receptor_Structure µ-Opioid Receptor Structure (e.g., PDB: 7T2G) Docking Consensus Docking Receptor_Structure->Docking Ligand_Structure This compound Structure (2D to 3D conversion) Ligand_Structure->Docking Binding_Poses Generation of Putative Binding Poses (SP1, SP2, SP3) Docking->Binding_Poses MD_Setup System Setup (Membrane, Water, Ions) Binding_Poses->MD_Setup MD_Simulation Conventional MD & Metadynamics Simulations MD_Setup->MD_Simulation Free_Energy Free Energy Calculation MD_Simulation->Free_Energy Pose_Analysis Binding Pose Stability & Interaction Analysis MD_Simulation->Pose_Analysis Binding_Affinity_Prediction Prediction of Binding Affinity Free_Energy->Binding_Affinity_Prediction G cluster_computational Computational Predictions cluster_experimental Experimental Validation Docking_Studies Molecular Docking Predicted_Binding_Mode Predicted Stable Binding Mode (SP2 Pocket) Docking_Studies->Predicted_Binding_Mode MD_Simulations Molecular Dynamics MD_Simulations->Predicted_Binding_Mode Observed_Activity High Affinity (Ki) & High Potency (EC50) Predicted_Binding_Mode->Observed_Activity Correlates with SAR_Studies Structure-Activity Relationship (SAR) Insights Predicted_Binding_Mode->SAR_Studies Binding_Assays Radioligand Binding Assays Binding_Assays->Observed_Activity Functional_Assays [35S]GTPγS Binding Assays Functional_Assays->Observed_Activity Observed_Activity->SAR_Studies

References

Safety Operating Guide

Mitigating Risk: Provisional Procedures for the Safe Disposal of Protonitazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent synthetic opioids like protonitazene is a critical component of laboratory safety. This document provides essential safety and logistical information, including provisional operational and disposal plans, to address the challenges of managing this hazardous material.

This compound, a potent benzimidazole-derived opioid, is recognized for its significant toxicity and potential for harm.[1][2][3] Due to its high potency, which is reported to be comparable to or greater than fentanyl, stringent safety protocols are imperative to prevent occupational exposure and ensure the safe management of waste streams containing this compound.[1][2][4]

Hazard Assessment and Chemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. While comprehensive data on its reactivity and degradation are not extensively published, its classification as a toxic and potent opioid necessitates a highly cautious approach. When dissolved in flammable solvents such as methanol, it also presents a fire hazard.

PropertyDataSource
Chemical Name N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamineCayman Chemical
Molecular Formula C₂₃H₃₀N₄O₃PubChem
Classification Schedule I Controlled Substance (United States)ChemicalBook
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to the central nervous system and visual organs.Cayman Chemical
Formulation Often supplied as a crystalline solid or in a solution (e.g., methanol)Cayman Chemical

Personal Protective Equipment (PPE) and Handling

Given the extreme potency of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure.

  • Respiratory Protection: A NIOSH-approved respirator appropriate for potent powders or vapors should be used at all times when handling this compound outside of a certified containment device.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical splash goggles or a face shield are essential.

  • Body Protection: A disposable lab coat or gown should be worn.

All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood or a similar containment device to minimize the risk of aerosolization and inhalation.

Provisional Disposal and Decontamination Procedures

The following procedures are based on guidelines for the disposal of other potent synthetic opioids, such as fentanyl and its analogs. It is critical to note that these chemical degradation methods have not been specifically validated for this compound, and their effectiveness is inferred from data on similar compounds. The preferred method of disposal is always through a licensed hazardous waste disposal service.

Step 1: Segregation and Collection of Waste

All materials that have come into contact with this compound, including PPE, disposable labware, and contaminated solutions, must be segregated into clearly labeled hazardous waste containers.

Step 2: Chemical Inactivation (Provisional Protocol)

For liquid waste containing this compound, chemical degradation can be considered to reduce its potency prior to collection by a hazardous waste contractor. This should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Provisional Chemical Degradation:

  • Preparation of Degradation Solution: Based on studies on fentanyl decontamination, a 10% solution of sodium hypochlorite (B82951) (bleach) or a solution of an oxidizing agent like potassium permanganate (B83412) can be prepared. The use of commercially available decontamination solutions that have been validated for fentanyl may also be considered.

  • Reaction Setup: In a designated chemical fume hood, the liquid waste containing this compound should be slowly added to the degradation solution with constant stirring. A significant excess of the degradation solution should be used.

  • Reaction Time: Allow the reaction to proceed for a minimum of 24 hours to facilitate the breakdown of the this compound molecule.

  • Neutralization: After the reaction period, the solution should be neutralized to an appropriate pH before being collected as hazardous waste. For example, if using a bleach solution, a reducing agent like sodium bisulfite can be used to neutralize the excess hypochlorite.

  • Collection: The treated waste should be collected in a properly labeled hazardous waste container.

It is imperative to conduct a small-scale test reaction to ensure compatibility and to monitor for any unexpected reactions before scaling up the degradation process.

Step 3: Final Disposal

All waste contaminated with this compound, including the chemically treated liquid waste and solid waste, must be disposed of through a licensed and approved hazardous waste management company. Ensure that all local, state, and federal regulations for the disposal of controlled substances and hazardous chemicals are strictly followed.

Spill Management

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous material cleanup and equipped with appropriate PPE should respond.

  • Containment: The spill should be contained using absorbent pads or other suitable materials.

  • Decontamination: The affected area should be decontaminated using a solution known to be effective against potent opioids, such as a 10% bleach solution, followed by a thorough rinse with water.[1] Commercially available fentanyl decontamination solutions are also an option.

  • Waste Collection: All materials used for cleanup must be collected and disposed of as hazardous waste.

Below is a logical workflow for the disposal of this compound, from initial handling to final disposal.

Protonitazene_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposal handling Handling of this compound (in fume hood with full PPE) solid_waste Solid Waste (Gloves, Vials, etc.) handling->solid_waste liquid_waste Liquid Waste (Solutions) handling->liquid_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decision Chemical Degradation Feasible? liquid_waste->decision final_disposal Licensed Hazardous Waste Contractor collect_solid->final_disposal degradation Provisional Chemical Degradation (e.g., Oxidation) decision->degradation Yes collect_liquid Collect in Labeled Hazardous Waste Container decision->collect_liquid No degradation->collect_liquid collect_liquid->final_disposal

Caption: this compound Disposal Workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.